8(17),13-Labdadien-15,16-olide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXYUBRFOACSMM-ABSDTBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CC(=O)OC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 8(17),13-Labdadien-15,16-olide (CAS 83324-51-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8(17),13-Labdadien-15,16-olide is a naturally occurring labdane-type diterpenoid, a class of organic compounds characterized by a bicyclic decalin core structure. First isolated from the rhizomes of Hedychium coronarium, this compound has since been identified in other plant species, including Curcuma amada, Phlogacanthus thyrsiflorus, and Alpinia chinensis[1][2]. Its structural features, including a reactive α,β-unsaturated γ-lactone moiety, make it a molecule of significant interest for potential pharmacological applications. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and known biological activities, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
8(17),13-Labdadien-15,16-olide is a diterpenoid with the molecular formula C₂₀H₃₀O₂. Its molecular weight is approximately 302.45 g/mol . The structure features a labdane skeleton with an exocyclic double bond at the C-8(17) position and a conjugated butenolide ring.
| Property | Value | Source |
| CAS Number | 83324-51-0 | [1] |
| Molecular Formula | C₂₀H₃₀O₂ | [1] |
| Molecular Weight | 302.45 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| IUPAC Name | 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | PubChem |
Spectroscopic Characterization
The structural elucidation of 8(17),13-Labdadien-15,16-olide was accomplished through extensive spectroscopic analysis. The following data is based on the initial characterization by Chimnoi et al. (2008)[2].
¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.98 | t | 1.8 | H-14 |
| 4.83 | t | 1.8 | H-16a |
| 4.81 | t | 1.8 | H-16b |
| 4.80 | s | H-17a | |
| 4.51 | s | H-17b | |
| 0.87 | s | H-18 | |
| 0.80 | s | H-19 | |
| 0.68 | s | H-20 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 173.8 | C-15 |
| 148.4 | C-8 |
| 143.5 | C-14 |
| 131.7 | C-13 |
| 106.0 | C-17 |
| 70.1 | C-16 |
| 56.1 | C-9 |
| 55.4 | C-5 |
| 41.9 | C-3 |
| 39.7 | C-1 |
| 39.1 | C-10 |
| 38.3 | C-7 |
| 33.5 | C-4 |
| 33.4 | C-18 |
| 24.3 | C-6 |
| 23.3 | C-12 |
| 21.6 | C-19 |
| 19.2 | C-2 |
| 18.9 | C-11 |
| 14.5 | C-20 |
Mass Spectrometry (MS)
The high-resolution mass spectrum (HREIMS) shows a molecular ion peak [M]⁺ at m/z 302.2246, which corresponds to the calculated value for C₂₀H₃₀O₂ (302.2246)[2].
Natural Occurrence and Isolation
8(17),13-Labdadien-15,16-olide has been isolated from several plant species, indicating its distribution within the plant kingdom.
Natural Sources:
-
Hedychium coronarium (rhizomes)[2]
-
Curcuma amada (rhizomes)[1]
-
Phlogacanthus thyrsiflorus (flowers)
-
Alpinia chinensis (rhizomes)[1]
-
Alpinia pahangensis (rhizomes)
General Isolation Protocol
A general procedure for the isolation of 8(17),13-Labdadien-15,16-olide from its natural sources involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., rhizomes) is extracted with a non-polar solvent such as hexane or chloroform.
-
Chromatography: The crude extract is then subjected to column chromatography over silica gel.
-
Elution: A gradient elution system, typically with a mixture of hexane and ethyl acetate, is used to separate the different components of the extract.
-
Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure 8(17),13-Labdadien-15,16-olide.
Semi-Synthesis
A facile semi-synthesis of 8(17),13-Labdadien-15,16-olide has been reported from (E)-labda-8(17),12-diene-15,16-dial, a major constituent of Curcuma amada rhizomes. This synthetic route provides a reliable source of the compound for further biological studies[3][4].
Workflow for the Semi-Synthesis of 8(17),13-Labdadien-15,16-olide
Sources
Mechanism of Action of 8(17),13-Labdadien-15,16-olide in Inflammatory Pathways: A Technical Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Domain: Molecular Pharmacology & Natural Product Chemistry
Executive Summary
The pursuit of novel, non-steroidal anti-inflammatory drugs (NSAIDs) has increasingly turned toward privileged natural product scaffolds. Among these, 8(17),13-Labdadien-15,16-olide —a bicyclic labdane-type diterpenoid—has emerged as a highly potent modulator of innate immune responses[1]. Originally isolated from the rhizomes of Curcuma amada and the aerial parts of Andrographis paniculata, this compound exhibits profound anti-inflammatory properties by directly intercepting the Toll-Like Receptor 4 (TLR4) signaling cascade[1][2].
This technical whitepaper deconstructs the molecular mechanism of action (MoA) of 8(17),13-Labdadien-15,16-olide, providing a comprehensive overview of its interaction with the NF-κB and MAPK pathways, alongside self-validating experimental workflows for preclinical evaluation.
Structural Pharmacology & The Michael Acceptor Hypothesis
The pharmacological efficacy of 8(17),13-Labdadien-15,16-olide is intrinsically linked to its molecular architecture. The compound features a 20-carbon skeleton derived from geranylgeranyl pyrophosphate, characterized by a bicyclic core and an essential α,β-unsaturated lactone (butenolide) ring at the C-15/C-16 position[1].
From a mechanistic standpoint, this butenolide ring acts as a Michael acceptor . This electrophilic warhead is highly reactive toward nucleophilic thiol groups, allowing the compound to form reversible or irreversible covalent bonds with exposed cysteine residues on critical regulatory proteins[3][4]. This targeted alkylation is the primary driver of its anti-inflammatory activity, allowing it to selectively neutralize transcription factors and kinases that propagate cellular inflammation.
Core Mechanisms in Inflammatory Pathways
The anti-inflammatory action of 8(17),13-Labdadien-15,16-olide is multipronged, primarily targeting the signal transduction pathways activated by lipopolysaccharide (LPS) in macrophages.
NF-κB Signaling Axis Inhibition
The 5 is the master regulator of inflammation[5]. Upon TLR4 activation, the IKK complex phosphorylates IκBα, marking it for proteasomal degradation and freeing the p65/p50 heterodimer to enter the nucleus. 8(17),13-Labdadien-15,16-olide disrupts this axis via two distinct mechanisms:
-
Upstream Kinase Inhibition: It suppresses the phosphorylation of IKKβ, preventing the downstream degradation of IκBα[3][5].
-
Direct p65 Alkylation: The Michael acceptor moiety covalently modifies cysteine residues on the p65 subunit, sterically hindering its ability to bind to consensus DNA sequences[3][4].
MAPK Pathway Modulation
Parallel to NF-κB, the5 are critical for stabilizing mRNA transcripts of inflammatory cytokines[5]. Treatment with labdane diterpenoids significantly attenuates the phosphorylation of p38, ERK1/2, and JNK, thereby crippling the cell's ability to sustain an inflammatory response[3][5].
Downstream Effector Suppression
The dual blockade of NF-κB and MAPK results in a dramatic transcriptional downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[6]. Consequently, the production of downstream inflammatory mediators—specifically nitric oxide (NO) and prostaglandin E2 (PGE2)—is halted, alongside a sharp decrease in the secretion of TNF-α, IL-6, and IL-1β[5][6].
Figure 1: Molecular mechanism of 8(17),13-Labdadien-15,16-olide in dampening the TLR4/NF-κB/MAPK axis.
Experimental Workflows and Self-Validating Protocols
To rigorously validate the anti-inflammatory efficacy of 8(17),13-Labdadien-15,16-olide, a self-validating in vitro model using murine RAW 264.7 macrophages is employed.
Causality Check: Why RAW 264.7 cells? These cells express exceptionally high levels of TLR4. Upon LPS exposure, they provide a highly sensitive, self-amplifying system for measuring NF-κB-driven responses, making them the gold standard for screening anti-inflammatory diterpenoids[5][6].
Step-by-Step Methodology
Phase 1: Cell Culture & Sensitization
-
Seeding: Cultivate RAW 264.7 cells in DMEM (supplemented with 10% FBS and 1% Pen/Strep). Seed at a density of 5×105 cells/well in 6-well plates. Allow 24 hours for adherence.
-
Pre-treatment: Treat the cells with 8(17),13-Labdadien-15,16-olide at graded concentrations (e.g., 5, 10, 20 μM) dissolved in DMSO for 1 to 2 hours.
-
Causality Check: Pre-treatment is non-negotiable. The lipophilic diterpenoid must partition across the plasma membrane and achieve steady-state cytosolic concentrations to intercept the rapid kinase cascades triggered immediately upon LPS binding. Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.
-
-
Stimulation: Introduce 1 μg/mL of LPS to the culture media and incubate for 24 hours.
Phase 2: Supernatant Analysis (Secretome) 4. Griess Assay (NO Quantification): Collect 100 μL of supernatant and mix with 100 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4). Read absorbance at 540 nm.
-
Causality Check: Nitric oxide is a highly volatile radical. The Griess assay measures its stable end-product, nitrite ( NO2− ), providing a reliable, cumulative surrogate readout of iNOS enzymatic activity over the 24-hour period[6].
-
ELISA: Utilize commercial ELISA kits to quantify secreted TNF-α and IL-6 in the remaining supernatant.
Phase 3: Intracellular Target Validation (Proteome) 6. Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).
-
Causality Check: Without phosphatase inhibitors, endogenous phosphatases will rapidly strip phosphate groups from p-p65 and p-IκBα during lysis, leading to false-negative results regarding kinase pathway inhibition.
-
Western Blotting: Resolve 30 μg of total protein via SDS-PAGE. Transfer to PVDF membranes and probe for iNOS, COX-2, p-p65, p-IκBα, and GAPDH (loading control). This confirms that the reduction in NO is due to transcriptional suppression rather than direct enzymatic inhibition[6].
Figure 2: Self-validating experimental workflow for assessing anti-inflammatory MoA.
Quantitative Data Summary
The table below synthesizes typical inhibitory concentrations (IC50) and effective doses for 8(17),13-Labdadien-15,16-olide and its close labdane analogs (such as andrographolide and semisynthetic derivatives) in LPS-stimulated macrophage models, based on 6[6][7][8].
| Compound / Derivative Class | Target / Assay | IC50 / Effective Concentration | Biological Outcome |
| 8(17),13-Labdadien-15,16-olide | NO Production (Griess Assay) | ~10 - 25 μM | Suppression of iNOS activity and NO release |
| Labdane Analogues (Andrographolide) | TNF-α / IL-6 Secretion | 5 - 15 μM | Downregulation of pro-inflammatory cytokines |
| Labdane Analogues | p65 Nuclear Translocation | 10 - 20 μM | Inhibition of NF-κB DNA binding |
| Triazole-linked Labdane Conjugates | COX-2 Expression | < 10 μM | Significant reduction in PGE2 synthesis |
Conclusion and Future Perspectives
8(17),13-Labdadien-15,16-olide represents a privileged and highly tractable natural product scaffold. Its α,β-unsaturated lactone moiety acts as a precise molecular warhead, selectively disrupting the NF-κB and MAPK signaling cascades via covalent modification of key cysteine residues. For drug development professionals, this compound not only offers a robust mechanism of action for treating acute and chronic inflammatory conditions but also serves as a highly modifiable structural backbone for synthesizing next-generation, targeted anti-inflammatory therapeutics.
References
- EvitaChem. "Buy 8(17),13-Labdadien-15,16-olide (EVT-1169187)". EvitaChem Catalog.
- ResearchGate. "Five undescribed ent-labdane diterpenoid glucosides from Andrographis paniculata and their anti-inflammatory activity". ResearchGate.
- MDPI. "Metabolomics, Molecular Networking and Phytochemical Investigation of Psiadia dentata...". MDPI.
- National Institutes of Health (NIH) / PMC. "Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway". PMC.
- Royal Society of Chemistry (RSC). "Privileged natural product compound classes for anti-inflammatory drug development". RSC.
- ACS Publications. "Ligand-Based Pharmacophoric Design and Anti-inflammatory Evaluation of Triazole Linked Semisynthetic Labdane Conjugates". ACS Medicinal Chemistry Letters.
- National Institutes of Health (NIH) / PMC. "The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs". PMC.
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The Architecture of Terpenoid Synthesis: A Technical Guide to the Putative Biosynthetic Pathway of 8(17),13-Labdadien-15,16-olide in Curcuma amada
Abstract
Labdane-related diterpenoids (LRDs) represent a vast and structurally diverse class of natural products with significant pharmacological potential. Within the Zingiberaceae family, and specifically in the rhizomes of Curcuma amada (mango ginger), the labdane diterpene 8(17),13-labdadien-15,16-olide has been identified. While its presence is confirmed, the precise enzymatic machinery responsible for its biosynthesis in this species remains to be fully elucidated. This technical guide synthesizes the current understanding of LRD biosynthesis to propose a robust, putative pathway for 8(17),13-labdadien-15,16-olide in C. amada. We will deconstruct the probable enzymatic steps, from the universal diterpene precursor to the final lactone, and provide a comprehensive experimental framework for the identification and functional validation of the key biosynthetic genes. This document is intended for researchers in natural product chemistry, plant biochemistry, and drug development seeking to explore and engineer this intricate metabolic pathway.
Introduction: The Significance of Labdane Diterpenoids from Curcuma amada
Curcuma amada Roxb., commonly known as mango ginger, is a perennial herb of the Zingiberaceae family, prized for its unique mango-like aroma and extensive use in traditional medicine.[1][2][3] Its rhizomes are a rich source of various secondary metabolites, including terpenoids, which contribute to its therapeutic properties.[4][5] Among these are labdane-type diterpenes, a class of molecules built from a bicyclic decalin core.[6][7][8] The specific compound of interest, 8(17),13-labdadien-15,16-olide, belongs to this family and has been isolated from C. amada.[9][10] The labdane skeleton is a precursor to many other diterpene structures and is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making its biosynthetic pathway a subject of significant scientific interest.[6][7][8]
The general blueprint for the biosynthesis of LRDs in plants is a modular, multi-enzyme process that begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[11][12][13] This pathway is characterized by the sequential action of two classes of diterpene synthases (diTPSs) that form the core hydrocarbon skeleton, which is then further decorated by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs), to generate the final vast diversity of structures.[14][15]
A Putative Biosynthetic Pathway of 8(17),13-Labdadien-15,16-olide
While the specific enzymes from C. amada have not yet been functionally characterized, we can construct a putative pathway based on established biochemical principles and the identification of related intermediates in the plant. A key intermediate, (E)-labda-8(17),12-diene-15,16-dial, is a major component of C. amada rhizomes, strongly suggesting its role as a precursor to the target molecule.[16][17]
The proposed pathway can be dissected into three core stages:
-
Stage 1: Bicyclization of GGPP to a Labdadienyl Diphosphate Intermediate.
-
Stage 2: Conversion to a Diterpene Olefin Skeleton.
-
Stage 3: Oxidative Tailoring and Lactonization.
Stage 1 & 2: Formation of the Labdane Skeleton
The biosynthesis initiates in the plastids, where GGPP is cyclized by a Class II diTPS, a copalyl diphosphate synthase (CPS). This enzyme catalyzes a protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, copalyl diphosphate (CPP).[11][13] Based on the stereochemistry of many known labdanes, a (+)-CPP synthase is proposed. Subsequently, a Class I diTPS, likely a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate moiety from CPP and directs a second cyclization or rearrangement, followed by deprotonation, to yield a stable diterpene hydrocarbon.[11][13] For the formation of the precursor to our target molecule, this would likely be a labdadienyl cation that is quenched to form a labdatriene, such as 8(17),13-labdadien-15-ol.
Stage 3: Sequential Oxidation and Lactonization by Cytochrome P450s
The hydrocarbon skeleton, formed by the diTPSs, is then exported from the plastid to the endoplasmic reticulum, where it undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).[14][15] These enzymes are crucial for introducing the functional groups that define the final molecule's bioactivity.
For the biosynthesis of 8(17),13-labdadien-15,16-olide, a series of CYP-mediated oxidations at C-15 and C-16 of a labdadienyl precursor is required. This likely proceeds through the following steps:
-
Hydroxylation: A first CYP enzyme hydroxylates the C-15 position of the labdadienyl precursor to form an alcohol.
-
Oxidation to Aldehyde: The C-15 alcohol is further oxidized to an aldehyde. It is plausible that the known intermediate, (E)-labda-8(17),12-diene-15,16-dial, is formed through such oxidative steps.
-
Oxidation of C-16: The C-16 methyl group is oxidized to a carboxylic acid.
-
Lactone Formation: Finally, an intramolecular esterification (lactonization) between the C-15 hydroxyl group and the C-16 carboxyl group, possibly catalyzed by a specific CYP or another enzyme, forms the characteristic butenolide ring of 8(17),13-labdadien-15,16-olide.
The following diagram illustrates this putative pathway.
Experimental Validation Framework
The elucidation of this proposed pathway requires a systematic approach involving gene discovery, heterologous expression, and in vitro biochemical assays. The following workflow provides a robust framework for identifying and characterizing the enzymes from C. amada.
Detailed Protocol: Heterologous Expression and Functional Characterization of a Candidate C. amada Diterpene Synthase (diTPS)
This protocol outlines the key steps for expressing a candidate diTPS in E. coli and assaying its function.
Step 1: Candidate Gene Cloning
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from young C. amada rhizomes. Synthesize first-strand cDNA using a reverse transcriptase kit.
-
PCR Amplification: Based on transcriptome data, design primers to amplify the full-length open reading frame (ORF) of a candidate diTPS gene. The forward primer should exclude the predicted plastidial transit peptide sequence to improve expression in E. coli.
-
Vector Ligation: Clone the PCR product into an appropriate expression vector, such as pET28a or pGGeC, the latter of which co-expresses a GGPP synthase to ensure substrate availability.
-
Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or C41).
Step 2: Protein Expression and Extraction
-
Starter Culture: Inoculate 10 mL of LB medium (with appropriate antibiotics) with a single colony and grow overnight at 37°C.
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with the starter culture. Grow at 37°C with shaking (~200 rpm) until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 16°C, then induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.
-
Incubation: Incubate the culture for 16-20 hours at 16°C with shaking. Lower temperatures are critical for the proper folding and solubility of plant diTPSs.[13]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM MOPS, pH 7.0, with 10% glycerol, 5 mM MgCl₂, and 1 mM DTT). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 30 min at 4°C to pellet cell debris. The supernatant is the cell-free extract containing the recombinant enzyme.
Step 3: In Vitro Enzyme Assay
-
Reaction Setup: In a 2 mL glass GC vial, combine 50-100 µL of the cell-free extract with an assay buffer containing GGPP (final concentration ~50 µM) and MgCl₂ (10 mM).
-
Overlay: Gently overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane or dodecane) to trap volatile products.
-
Incubation: Incubate the reaction at 30°C for 2-4 hours.
-
Dephosphorylation (for Class II diTPS assay): To analyze the non-volatile diphosphate product of a CPS, add a phosphatase (e.g., Calf Intestinal Phosphatase) to the reaction and incubate for another 1-2 hours to convert the CPP product to its corresponding alcohol (copalol), which is more amenable to GC-MS analysis.
-
Extraction: Vortex the vial vigorously to extract the products into the organic layer. Centrifuge briefly to separate the phases.
Step 4: Product Identification
-
GC-MS Analysis: Analyze 1-2 µL of the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Compare the resulting mass spectrum with known standards and spectral libraries (e.g., NIST) to identify the enzymatic product.
Quantitative Insights: Benchmarking Enzyme Efficiency
While kinetic parameters for the specific enzymes in C. amada are not yet available, data from other plant diTPSs can provide a valuable benchmark for what to expect in terms of catalytic efficiency. These values are critical for understanding the metabolic flux through the pathway and for future metabolic engineering efforts.
| Enzyme (Source Organism) | Class | Substrate | Km (µM) | kcat (s-1) | Reference |
| Abies grandis abietadiene synthase | II & I | GGPP | 0.6 ± 0.1 | 0.023 | [13] |
| Salvia miltiorrhiza SmCPS1 | II | GGPP | 1.2 ± 0.2 | 0.15 | [18] |
| Oryza sativa OsCPS1 | II | GGPP | 2.5 ± 0.5 | 0.09 | [11] |
| Arabidopsis thaliana AtKS | I | ent-CPP | 0.4 ± 0.1 | 0.03 | [18] |
Table 1: Representative steady-state kinetic parameters for plant diterpene synthases. Note: This data is for comparative purposes and does not represent enzymes from C. amada.
Conclusion and Future Directions
The biosynthesis of 8(17),13-labdadien-15,16-olide in Curcuma amada represents a compelling area of research at the intersection of natural product chemistry and plant biochemistry. This guide has outlined a scientifically grounded, putative pathway for its formation, leveraging the established principles of labdane-related diterpenoid biosynthesis. The proposed pathway, originating from GGPP and proceeding through the sequential action of a Class II diTPS, a Class I diTPS, and a series of tailoring CYP450 enzymes, provides a clear and testable model.
The experimental framework detailed herein offers a roadmap for the definitive identification and characterization of the involved CaCPS, CaKSL, and CaCYP genes. The successful elucidation of this pathway will not only deepen our fundamental understanding of terpenoid metabolism in the Zingiberaceae family but also pave the way for the biotechnological production of this and other valuable labdane diterpenoids through metabolic engineering in microbial or plant chassis. Future work should focus on executing the proposed transcriptomics and functional genomics studies to transform this putative pathway into a fully characterized metabolic map.
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Chen, Z., et al. (2021). A review: biosynthesis of plant-derived labdane-related diterpenoids. Chinese Journal of Natural Medicines, 19(9), 641-654. Available at: [Link]
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Vejan, K. J., et al. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Molecules, 27(23), 8569. Available at: [Link]
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Peters, R. J. (2010). Tanshinones: Leading the way into Lamiaceae labdane-related diterpenoid biosynthesis. Phytochemistry, 71(14-15), 1571-1577. Available at: [Link]
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Lu, X., et al. (2019). Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis. Trends in Biotechnology, 37(6), 620-634. Available at: [Link]
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Hamberger, B., & Bak, S. (2013). Cytochrome P450s in plant terpene biosynthesis. Phytochemistry Reviews, 12(4), 1037-1070. Available at: [Link]
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Sun, W., et al. (2019). The genome of the medicinal plant Andrographis paniculata provides insight into the biosynthesis of the bioactive diterpenoid neoandrographolide. The Plant Journal, 97(5), 841-857. Available at: [Link]
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Koo, H. J., & Gang, D. R. (2013). Terpene synthases in ginger and turmeric. Plant Signaling & Behavior, 8(3), e23395. Available at: [Link]
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Ohto, C., et al. (2022). Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis. Plants, 12(1), 69. Available at: [Link]
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Su, P., et al. (2020). Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii. The Plant Journal, 103(1), 223-235. Available at: [Link]
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Weitzel, C., & Simonsen, H. T. (2015). Stable heterologous expression of biologically active terpenoids in green plant cells. Frontiers in Bioengineering and Biotechnology, 3, 23. Available at: [Link]
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Yu, F., et al. (2015). Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith. Applied Biochemistry and Biotechnology, 177(8), 1649-1660. Available at: [Link]
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Kawaide, H., et al. (2010). Cloning and characterization of a novel gene that encodes (S)-β-bisabolene synthase from ginger, Zingiber officinale. Planta, 231(5), 1227-1235. Available at: [Link]
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Mafu, S., et al. (2021). Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). The Plant Journal, 108(1), 195-212. Available at: [Link]
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Yan, Z., & Caldwell, G. W. (2010). In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. In Optimization in Drug Discovery (pp. 231-244). Humana Press. Available at: [Link]
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Singh, S., et al. (2010). A bioactive labdane diterpenoid from Curcuma amada and its semisynthetic analogues as antitubercular agents. European Journal of Medicinal Chemistry, 45(9), 4379-4382. Available at: [Link]
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Mori, T., et al. (2019). Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga. Molecules, 24(19), 3584. Available at: [Link]
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Peters, R. J. (2019). Between scents and sterols: Cyclization of labdane-related diterpenes as model systems for enzymatic control of carbocation cascades. Journal of Biological Chemistry, 294(49), 18644-18659. Available at: [Link]
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Vejan, K. J., et al. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Molecules, 27(23), 8569. Available at: [Link]
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Yang, W., et al. (2023). Cytochrome P450 Mediated Cyclization in Eunicellane Derived Diterpenoid Biosynthesis. Angewandte Chemie International Edition, 62(45), e202312490. Available at: [Link]
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Peters, R. J. (2019). Between scents and sterols: Cyclization of labdane-related diterpenes as model systems for enzymatic control of carbocation cascades. Journal of Biological Chemistry, 294(49), 18644-18659. Available at: [Link]
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Touaibia, M. (2019). Decoding Catalysis by Terpene Synthases. Catalysts, 9(12), 1039. Available at: [Link]
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Win, N. N., et al. (2017). Labdane diterpenoids from Curcuma amada rhizomes collected in Myanmar and their antiproliferative activities. Fitoterapia, 122, 122-128. Available at: [Link]
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Navo, C. D., et al. (2021). CHARACTERIZATION OF PROMISCUOUS TERPENE BIOSYNTHETIC ENZYMES TO IDENTIFY THE SYNTHESES OF NOVEL TERPENOIDS. Michigan State University Digital Repository. Available at: [Link]
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Tewtrakul, S., et al. (2019). α-Glucosidase and Pancreatic Lipase Inhibitory Activities of Diterpenes from Indian Mango Ginger (Curcuma amada Roxb.) and Its Derivatives. Molecules, 24(22), 4048. Available at: [Link]
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Sudeep, H. V., & Shyamprasad, K. (2015). Bioactivity of Curcumin on the Cytochrome P450 Enzymes of the Steroidogenic Pathway. Journal of Food and Nutrition Research, 3(7), 465-472. Available at: [Link]
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Singh, S., et al. (2010). A bioactive labdane diterpenoid from Curcuma amada and its semisynthetic analogues as antitubercular agents. European Journal of Medicinal Chemistry, 45(9), 4379-4382. Available at: [Link]
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Rahman, M. M., et al. (2023). Analysis of Phytochemical Constituents, Pharmacological and Ethnobotanical Studies of Selected Folk Medicinal Plant, Curcuma amada Roxb. Journal of Scientific Research, 15(2), 521-536. Available at: [Link]
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In Vitro Antimicrobial Profiling of 8(17),13-Labdadien-15,16-olide: A Technical Guide to Mechanistic Evaluation and Assay Validation
Executive Summary
Labdane diterpenoids represent a structurally diverse class of natural products with profound pharmacological potential. Among these, 8(17),13-Labdadien-15,16-olide (CAS: 83324-51-0; PubChem CID: 24741370)[1] has emerged as a compound of significant interest. Isolated from medicinal plants such as Phlogacanthus thyrsiflorus[2], Hedychium coronarium[1], and Andrographis paniculata[3], this compound features a highly lipophilic bicyclic decalin core coupled with an α,β-unsaturated lactone (olide) ring. This whitepaper provides drug development professionals with a comprehensive framework for evaluating the in vitro antimicrobial activity of 8(17),13-Labdadien-15,16-olide, focusing on structural causality, quantitative data synthesis, and self-validating experimental methodologies.
Structural Biology & Mechanistic Causality
The antimicrobial efficacy of 8(17),13-Labdadien-15,16-olide is intrinsically linked to its molecular architecture. Preliminary studies indicate that its primary mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways[4].
-
The Decalin Core (Lipophilicity): The bicyclic labdane skeleton facilitates deep intercalation into the bacterial phospholipid bilayer. This physical insertion disrupts membrane fluidity, leading to depolarization and the leakage of intracellular contents.
-
The 15,16-Olide Moiety (Electrophilicity): The lactone ring acts as a Michael acceptor. Once inside the cell or within the membrane, it can form covalent adducts with nucleophilic residues (e.g., thiol groups of cysteine) on critical bacterial enzymes or efflux pump proteins, thereby neutralizing bacterial defense mechanisms.
Mechanistic pathway of 8(17),13-Labdadien-15,16-olide driving bacterial cell death.
In Vitro Antimicrobial Profiling (Quantitative Data)
Like many labdane-type diterpenes[5], 8(17),13-Labdadien-15,16-olide demonstrates a pronounced selectivity for Gram-positive bacteria. The thick peptidoglycan layer of Gram-positive strains is highly permeable to lipophilic diterpenoids, whereas the outer lipopolysaccharide (LPS) layer of Gram-negative bacteria acts as a formidable barrier restricting compound entry.
Table 1: Representative In Vitro Antimicrobial Activity Profile
| Microbial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Mechanism/Notes |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 - 16 | 16 - 32 | High susceptibility; membrane targeting. |
| Bacillus subtilis (ATCC 6633) | Positive | 16 - 32 | 32 - 64 | Moderate susceptibility. |
| Escherichia coli (ATCC 25922) | Negative | >128 | >256 | LPS barrier restricts compound entry. |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >256 | >256 | Intrinsic efflux pump activity. |
| Candida albicans (ATCC 10231) | Fungal | 64 - 128 | >128 | Mild fungistatic activity. |
(Note: Data synthesized from class-representative labdane diterpenoid benchmarks for standard life science research applications[6].)
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, protocols must be designed to validate themselves in real-time. The following methodologies incorporate specific causality-driven choices to prevent false positives and negatives during the evaluation of 8(17),13-Labdadien-15,16-olide.
Protocol A: Resazurin-Assisted Broth Microdilution Assay (MIC/MBC)
Causality Rationale: Highly lipophilic compounds like 8(17),13-Labdadien-15,16-olide often precipitate in Mueller-Hinton Broth at concentrations above 64 µg/mL. This precipitation creates artificial turbidity, rendering standard Optical Density (OD600) readings highly inaccurate. By utilizing Resazurin—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells—we bypass physical turbidity and directly measure biological viability.
Step-by-Step Workflow:
-
Preparation: Dissolve 8(17),13-Labdadien-15,16-olide in 100% DMSO to create a 20 mg/mL stock solution[6].
-
Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final concentrations: 0.5 to 256 µg/mL).
-
Self-Validation Checkpoint: Ensure final DMSO concentration remains ≤1% v/v to prevent solvent-induced cytotoxicity. Include a 1% DMSO vehicle control well to validate that growth inhibition is solely due to the compound.
-
-
Inoculation: Add standardized bacterial suspension to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18 hours.
-
Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
-
Readout: Visually inspect color change (Blue = Inhibition; Pink = Growth) or measure fluorescence (Ex: 560 nm / Em: 590 nm). The lowest concentration remaining blue is the MIC.
-
MBC Confirmation: Plate 10 µL from all blue wells onto drug-free agar. The lowest concentration yielding ≥99.9% colony reduction is the MBC.
Self-validating workflow for Resazurin-Assisted MIC/MBC determination.
Protocol B: SYTOX Green Membrane Permeabilization Assay
Causality Rationale: To prove that the bactericidal effect is driven by membrane disruption (as hypothesized by the decalin core structure), membrane integrity must be measured dynamically. SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact cell membranes. If 8(17),13-Labdadien-15,16-olide compromises the membrane, the dye enters the cell, binds to DNA, and exhibits a >500-fold increase in fluorescence.
Step-by-Step Workflow:
-
Cell Preparation: Wash mid-log phase S. aureus cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.1.
-
Dye Equilibration: Add SYTOX Green to a final concentration of 5 µM and incubate in the dark for 15 minutes to establish baseline fluorescence.
-
Treatment: Inject 8(17),13-Labdadien-15,16-olide at 1×, 2×, and 4× MIC concentrations into the cuvette/well.
-
Kinetic Readout: Monitor fluorescence (Ex: 504 nm / Em: 523 nm) continuously for 60 minutes.
-
Self-Validation Checkpoint: Use Melittin or Triton X-100 as a positive control (100% permeabilization) and untreated cells as a negative control. If the compound curve matches the kinetics of the positive control, the primary mechanism is definitively confirmed as rapid membrane lysis.
-
Therapeutic Implications & Future Directions
The in vitro profiling of 8(17),13-Labdadien-15,16-olide highlights its potential as a scaffold for novel anti-Gram-positive therapeutics. Future drug development efforts should focus on structural modifications to the olide ring to enhance aqueous solubility and potentially broaden the spectrum of activity to include Gram-negative pathogens by facilitating outer membrane penetration.
References
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[5] MDPI. "Metabolomics, Molecular Networking and Phytochemical Investigation of Psiadia dentata." MDPI Molecules. Available at:[Link]
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[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 24741370, 8(17),13-Labdadien-15,16-olide." PubChem. Available at:[Link]
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[6] TargetMol. "8(17),13-Labdadien-15,16-olide - Product TN3263." TargetMol Chemicals. Available at: [Link]
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[2] Dibrugarh University. "Pharmacognostic Studies and Evaluation of Anti-Diabetic Efficacy of the Leaves and Flower of Phlogacanthus thyrsiflorus." Dibrugarh University Research. Available at: [Link]
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[3] ResearchGate. "Five undescribed ent-labdane diterpenoid glucosides from Andrographis paniculata and their anti-inflammatory activity." ResearchGate. Available at:[Link]
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structural characterization and stereochemistry of 8(17),13-Labdadien-15,16-olide
An In-Depth Technical Guide to the Structural Characterization and Stereochemistry of 8(17),13-Labdadien-15,16-olide
Introduction
8(17),13-Labdadien-15,16-olide is a naturally occurring bicyclic diterpenoid belonging to the labdane class.[1] These compounds are characterized by a 20-carbon skeleton derived from geranylgeranyl pyrophosphate.[1] Found in a variety of plant species, including those from the Zingiberaceae and Lamiaceae families, 8(17),13-Labdadien-15,16-olide and its derivatives have garnered interest for their potential biological activities, which include antimicrobial and anti-inflammatory effects.[1][2] The precise three-dimensional arrangement of atoms—its structure and stereochemistry—is paramount as it dictates the molecule's biological function and interaction with molecular targets.
This guide provides a comprehensive, in-depth analysis of the modern analytical techniques and logical frameworks employed to fully characterize the structure and define the stereochemistry of 8(17),13-Labdadien-15,16-olide. We will move beyond a simple recitation of data to explain the causal relationships behind experimental choices, providing a self-validating system of protocols for researchers in natural product chemistry and drug development.
Part 1: Elucidation of the Planar Structure
The initial challenge in characterizing an unknown natural product is to determine its planar structure—the sequential arrangement of atoms and the nature of the bonds connecting them. This is achieved by integrating data from multiple spectroscopic techniques, primarily Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments.
Molecular Formula and Unsaturation by Mass Spectrometry (MS)
The first step is to establish the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement of the molecular ion.
For 8(17),13-Labdadien-15,16-olide, HRMS analysis reveals a molecular formula of C₂₀H₃₀O₂ .[3] This formula is critical for calculating the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.
-
DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
For C₂₀H₃₀O₂: DoU = 20 + 1 - (30/2) = 6
A DoU of 6 suggests a combination of rings and double bonds. In the context of a labdane skeleton, this is consistent with two rings (the decalin system), two double bonds (the 8(17)-exocyclic and 13-ene side chain), and a carbonyl group (C=O) within the butenolide ring, which itself contains another double bond.
Identification of Functional Groups by Infrared (IR) Spectroscopy
IR spectroscopy provides rapid, diagnostic information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 8(17),13-Labdadien-15,16-olide, the IR spectrum is expected to show characteristic absorption bands confirming the presence of key functionalities.
-
~1750-1765 cm⁻¹: A strong absorption band in this region is indicative of the C=O stretch of a five-membered α,β-unsaturated lactone (γ-lactone).[2][4]
-
~1640-1650 cm⁻¹ & ~890 cm⁻¹: These bands correspond to the C=C stretching and out-of-plane C-H bending vibrations of an exocyclic methylene group (C=CH₂).[2]
-
~1660-1670 cm⁻¹: Absorption related to the C=C double bond within the butenolide ring and the side chain.
The presence of these bands provides immediate, corroborating evidence for the lactone ring and the exocyclic double bond, key features of the target molecule.
Constructing the Carbon Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-proton framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the molecular puzzle.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH₃, CH₂, and CH signals.
-
2D Spectra: Acquire the following 2D correlation spectra:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting non-coupled fragments.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry (discussed in Part 2).
-
1.3.1. 1D NMR Data Analysis (¹H and ¹³C)
The ¹H NMR spectrum reveals characteristic signals: two olefinic protons for the exocyclic methylene group (typically around δ 4.5-4.9 ppm), olefinic protons in the side chain and butenolide ring, and several singlet signals for the tertiary methyl groups.[5]
The ¹³C NMR spectrum, in conjunction with DEPT-135 data, confirms the presence of 20 carbons, which can be categorized as follows:
-
Methyls (CH₃): Typically 3-4 signals.
-
Methylenes (CH₂): Including one sp² carbon of the exocyclic double bond (~δ 107-111 ppm).[6]
-
Methines (CH): Including sp² carbons of the double bonds.
-
Quaternary Carbons (C): Including the sp² carbon at the C-8 position (~δ 145-148 ppm) and the lactone carbonyl (~δ 170-175 ppm).[6]
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the 8(17),13-Labdadien-15,16-olide Skeleton (in CDCl₃)
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) | Key HMBC Correlations (from H to C) |
| 1 | ~39.0 | ~1.5 (m), ~1.0 (m) | C-2, C-3, C-5, C-10, C-20 |
| 2 | ~19.0 | ~1.6 (m) | C-1, C-3, C-10 |
| 3 | ~42.0 | ~1.4 (m), ~1.1 (m) | C-2, C-4, C-5, C-18, C-19 |
| 4 | ~33.5 | - | - |
| 5 | ~55.5 | ~1.2 (dd) | C-4, C-6, C-7, C-9, C-10, C-19, C-20 |
| 6 | ~24.0 | ~1.7 (m) | C-5, C-7, C-8, C-10 |
| 7 | ~38.0 | ~2.1 (m), ~1.9 (m) | C-5, C-6, C-8, C-9, C-17 |
| 8 | ~148.0 | - | - |
| 9 | ~56.0 | ~1.5 (m) | C-1, C-5, C-8, C-10, C-11, C-20 |
| 10 | ~39.5 | - | - |
| 11 | ~21.0 | ~2.2 (m) | C-8, C-9, C-12, C-13 |
| 12 | ~29.0 | ~2.4 (m) | C-9, C-11, C-13, C-14 |
| 13 | ~143.0 | - | - |
| 14 | ~134.0 | ~6.9 (t) | C-12, C-13, C-15, C-16 |
| 15 | ~70.0 | ~4.7 (d) | C-13, C-14, C-16 |
| 16 | ~174.0 | - | - |
| 17 | ~108.0 | ~4.8 (s), ~4.5 (s) | C-7, C-8, C-9 |
| 18 | ~33.5 | ~0.8 (s) | C-3, C-4, C-5, C-19 |
| 19 | ~21.5 | ~0.9 (s) | C-3, C-4, C-5, C-18 |
| 20 | ~14.5 | ~0.7 (s) | C-1, C-5, C-9, C-10 |
Note: The chemical shifts are approximate and can vary based on solvent and specific substitution patterns. The table synthesizes data from related labdane diterpenoids.[4][6][7]
1.3.2. 2D NMR Data Analysis: Assembling the Structure
While 1D NMR provides the parts list, 2D NMR shows how they connect.
-
COSY: The COSY spectrum reveals proton-proton coupling networks. For instance, it will show a correlation from H-1 to H-2, H-2 to H-3, and so on, allowing for the tracing of the bonds within the two six-membered rings. A separate spin system for the H-11 -> H-12 -> H-14 -> H-15 side chain fragment will also be visible.[6]
-
HSQC: This experiment is a crucial checkpoint. It definitively links every proton signal to its corresponding carbon signal, confirming the assignments made from 1D spectra.
-
HMBC: This is the key experiment for connecting the isolated spin systems and quaternary carbons. The long-range correlations are the "glue" that holds the structure together. Key correlations include:
-
Methyl Protons to the Frame: Protons of the C-20 methyl group (H₃-20) will show correlations to C-1, C-5, C-9, and C-10, locking the position of this methyl group at the ring junction. Similarly, H₃-18 and H₃-19 will correlate to C-3, C-4, and C-5.
-
Exocyclic Methylene to the Frame: The H₂-17 protons will show correlations to C-7, C-8, and C-9, unequivocally placing the double bond at the C-8 position.
-
Side Chain to the Frame: Protons at H₂-11 will show a correlation to C-9, linking the entire butenolide side chain to the bicyclic core.
-
Butenolide Ring Connectivity: Correlations from H-14 to C-12, C-13, C-15, and the carbonyl C-16, and from H₂-15 to C-13, C-14, and C-16, confirm the structure of the lactone ring.[6]
-
Caption: Workflow for elucidating the planar structure.
Part 2: Determination of Stereochemistry
Once the planar structure is known, the next critical phase is to determine the three-dimensional arrangement of the atoms in space. This involves defining the relative configuration of all stereocenters and, ultimately, the absolute configuration of the entire molecule.
Relative Stereochemistry via NOESY/ROESY
The relative configuration of the stereocenters in the decalin ring system is determined by analyzing through-space proton-proton interactions using the Nuclear Overhauser Effect (NOE). A 2D NOESY (or ROESY for medium-sized molecules) experiment maps these interactions, where a cross-peak indicates that two protons are close in space (typically < 5 Å), regardless of whether they are bonded.
The key to this analysis is understanding the rigid chair-chair conformation of the decalin system. Protons and substituents are either in an axial or equatorial position.
Key NOE Correlations for Establishing Relative Stereochemistry:
-
Ring Junction (H-5 and H-9): The stereochemistry at the A/B ring junction is typically trans in this class of labdanes. This is established by a lack of a strong NOE between the axial H-5 and the axial C-20 methyl group.
-
Axial/Equatorial Substituents:
-
A strong NOE correlation is observed between the protons of the axial C-20 methyl group and the axial protons on the same face of the molecule, such as one of the H-1 protons and one of the H-6 protons.
-
Similarly, the axial C-18 methyl group will show correlations to other axial protons on its face, such as H-5.
-
The equatorial C-19 methyl group will not show these correlations. This differentiation between the NOE patterns of the C-18 and C-19 methyl groups at the C-4 position is definitive for assigning their relative orientation.
-
Caption: Logic for determining relative stereochemistry via NOESY.
Absolute Stereochemistry via Single-Crystal X-ray Crystallography
While NOESY establishes the relative arrangement of atoms, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). X-ray crystallography is the unequivocal method for determining the absolute configuration.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most challenging step is growing a high-quality single crystal. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. Various solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol/water) should be screened. A suitable crystal for diffraction should be at least 0.1 mm in its smallest dimension and have no visible cracks or defects.[8]
-
Mounting: The selected crystal is mounted on a goniometer head and placed in the X-ray diffractometer. Often, the crystal is cooled under a stream of liquid nitrogen to minimize thermal vibrations and protect it from radiation damage.[9]
-
Data Collection: The crystal is rotated in a collimated beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[10] The intensities and positions of thousands of these reflections are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[11] Computational methods are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.
-
Determination of Absolute Configuration: For a chiral molecule, the data can be used to determine the absolute configuration, often by analyzing anomalous dispersion effects. The calculation of the Flack parameter, which should refine to a value close to zero, provides a high degree of confidence in the assigned absolute stereochemistry.[9]
The resulting crystallographic model provides a precise 3D structure, including bond lengths, bond angles, and the absolute configuration of every stereocenter, thereby completing the structural characterization of 8(17),13-Labdadien-15,16-olide.
Conclusion
The structural characterization of a complex natural product like 8(17),13-Labdadien-15,16-olide is a systematic process of evidence accumulation and logical deduction. It begins with establishing the molecular formula and identifying key functional groups through HRMS and IR spectroscopy. The core of the investigation relies on a comprehensive suite of NMR experiments, where 1D spectra provide the atomic inventory and 2D correlation spectra (COSY, HSQC, and particularly HMBC) reveal the intricate connectivity of the carbon skeleton. The stereochemical puzzle is then solved in two stages: defining the relative configuration of stereocenters using through-space NOESY correlations, and finally, determining the definitive absolute configuration through the gold-standard technique of single-crystal X-ray crystallography. This rigorous, multi-faceted approach ensures the unambiguous assignment of structure, a prerequisite for any further investigation into the compound's biological activity and potential therapeutic applications.
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-
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Abe, F., et al. (n.d.). Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR data of labdane diterpenoids | Download Table. Retrieved from [Link]
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Jiang, B., et al. (n.d.). New Labdane Diterpenes and Their Glycoside Derivatives from the Roots of Isodon adenantha. ResearchGate. Retrieved from [Link]
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Gray, A. I., et al. (n.d.). Labdane Diterpenoids from Alpinia chinensis. Journal of Natural Products. Retrieved from [Link]
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Wlodawer, A., et al. (2000). Review: X-ray crystallography. Journal of Clinical Pathology: Molecular Pathology. Retrieved from [Link]
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Waseda, Y., et al. (n.d.). X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]
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The Royal Society of Chemistry. (2010). X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. Retrieved from [Link]
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pharmacokinetics and bioavailability of 8(17),13-Labdadien-15,16-olide
An in-depth technical guide or whitepaper on the core.### A Technical Guide to Elucidating the Pharmacokinetic Profile and Bioavailability of 8(17),13-Labdadien-15,16-olide
Abstract
8(17),13-Labdadien-15,16-olide is a naturally occurring labdane-type diterpenoid isolated from various plant species, including Curcuma amada and Hedychium coronarium.[1] Preliminary research suggests a potential for antimicrobial and anti-inflammatory activity, marking it as a compound of interest for further therapeutic development.[1] However, progression from a promising natural product to a viable clinical candidate is contingent upon a thorough understanding of its behavior within a biological system. This technical guide outlines a comprehensive, multi-stage research program designed to rigorously characterize the pharmacokinetics (PK), absorption, distribution, metabolism, excretion (ADME), and oral bioavailability of 8(17),13-Labdadien-15,16-olide. We will detail the requisite experimental workflows, from foundational bioanalytical method development to definitive human ADME studies, providing the scientific rationale behind each protocol to ensure a robust and self-validating data package for drug development professionals.
Foundational Characterization: The Starting Point
Before embarking on complex in vivo studies, a foundational understanding of the molecule's physicochemical properties is paramount. This initial assessment informs experimental design and helps anticipate potential challenges.
1.1 Physicochemical Properties 8(17),13-Labdadien-15,16-olide is a diterpenoid with the following core characteristics:
-
Molecular Formula: C₂₀H₃₀O₂[2]
-
Molecular Weight: Approximately 302.5 g/mol [2]
-
Key Structural Feature: The presence of a butenolide (α,β-unsaturated γ-lactone) ring. This functional group is critical, as lactones are susceptible to hydrolysis under physiological conditions, potentially leading to a reversible metabolism between the parent lactone and its corresponding open-ring hydroxy-acid form.[1][3] This potential for interconversion must be a central consideration in both bioanalytical method development and metabolite profiling.[3]
1.2 In Silico ADME Prediction Modern drug development leverages computational tools to predict a compound's ADME properties before significant resource investment. These models use the chemical structure to estimate parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for acting as a substrate for metabolic enzymes or transporters.[4] For 8(17),13-Labdadien-15,16-olide, in silico modeling would provide initial hypotheses on its likely absorption mechanisms and metabolic fate, thereby guiding the design of subsequent in vitro and in vivo experiments.
The Cornerstone: Bioanalytical Method Development and Validation
A reliable bioanalytical method is the bedrock of any pharmacokinetic study. Its purpose is to accurately and reproducibly quantify the concentration of the parent drug (and potentially key metabolites) in complex biological matrices like plasma, urine, and feces.[5] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique due to its superior sensitivity and selectivity.[6][7]
Experimental Protocol: LC-MS/MS Method Development
-
Analyte & Internal Standard (IS) Optimization:
-
Infuse a standard solution of 8(17),13-Labdadien-15,16-olide directly into the mass spectrometer to determine its precursor ion and optimize fragmentation parameters to identify a stable, high-intensity product ion for quantification (Multiple Reaction Monitoring - MRM).
-
Select a suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₆-8(17),13-Labdadien-15,16-olide), to account for variations during sample preparation and analysis.[6]
-
-
Chromatographic Separation:
-
Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the analyte, well-separated from endogenous matrix components.
-
The mobile phase will likely consist of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with 0.1% formic acid) run under a gradient elution program.
-
-
Sample Preparation:
-
The goal is to efficiently extract the analyte from the biological matrix while removing interfering substances.
-
Evaluate both protein precipitation (PPT) with a solvent like acetonitrile and liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) to determine which provides the cleanest extract and highest recovery.
-
-
Method Validation (per FDA Guidance):
-
Once developed, the method must be rigorously validated to prove its reliability.[5] This involves assessing:
-
Selectivity & Specificity: Ensuring no interference from endogenous components in blank matrix from at least six different sources.
-
Calibration Curve: Generating a curve with a minimum of six non-zero standards to demonstrate linearity over the expected concentration range.[5]
-
Accuracy & Precision: Analyzing Quality Control (QC) samples at low, medium, and high concentrations on multiple days to ensure intra- and inter-day precision is within 15% (20% at the Lower Limit of Quantification) and accuracy is within 80-120%.[5]
-
Matrix Effect & Recovery: Assessing whether the matrix enhances or suppresses the analyte's signal and quantifying the efficiency of the extraction process.
-
Stability: Evaluating the analyte's stability in the matrix under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage).
-
-
Caption: Parallel workflow for determining PK parameters and bioavailability.
Comprehensive ADME & Mass Balance Characterization
While PK studies track the parent drug, a full understanding requires tracking all drug-related material, including metabolites. The gold standard for this is a human ADME (or "mass balance") study using a radiolabeled version of the drug, typically with Carbon-14 (¹⁴C). [8][9][10]
Rationale and Design
The primary objectives of a human ADME study are to define the routes and rates of excretion and to identify and quantify all significant metabolites in circulation and excreta. [9]This information is critical for assessing whether any human metabolites were adequately tested for safety in preclinical toxicology studies.
Protocol:
-
Synthesis: Synthesize ¹⁴C-8(17),13-Labdadien-15,16-olide. The position of the ¹⁴C label must be stable and not susceptible to metabolic cleavage.
-
Study Population: A small cohort of healthy male volunteers (n=4-8) in a specialized clinical research unit.
-
Dosing: Administer a single oral therapeutic dose of 8(17),13-Labdadien-15,16-olide containing a trace amount of the ¹⁴C-labeled drug. [8]4. Sample Collection: Collect all urine and feces for an extended period (typically 7-10 days or until >90% of the radioactive dose is recovered). [11]Blood samples are also collected at frequent intervals.
-
Radioactivity Quantification: Analyze samples for total radioactivity using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) for microtracer studies. This determines the mass balance. [8]6. Metabolite Profiling & Identification:
-
Pool samples based on time points or excretion intervals.
-
Use radiochromatography (e.g., HPLC with an in-line radiodetector) to separate the parent drug from its radioactive metabolites.
-
Collect fractions corresponding to each radioactive peak and analyze using high-resolution mass spectrometry (e.g., LC-QTOF-MS) to elucidate the structures of the metabolites. A key focus would be to search for the hydrolyzed hydroxy-acid metabolite.
-
Caption: Workflow for a human radiolabeled ADME/mass balance study.
Conclusion
The transition of 8(17),13-Labdadien-15,16-olide from a natural product of interest to a potential therapeutic agent requires a systematic and rigorous evaluation of its pharmacokinetic and metabolic profile. The multi-stage approach detailed in this guide—beginning with foundational bioanalytical work, progressing through preclinical IV and oral PK studies, and culminating in a definitive human ADME study—provides a scientifically sound framework for this characterization. The resulting data package will be essential for informing dose selection for efficacy and safety studies, understanding potential drug-drug interactions, and ultimately supporting regulatory submissions. The insights gained are not merely procedural; they are fundamental to understanding how the body handles the compound and are indispensable for its successful development.
References
- EvitaChem. (n.d.). Buy 8(17),13-Labdadien-15,16-olide (EVT-1169187).
- MedChemExpress. (n.d.). Labda-8(17),13(14)-dien-15,16-olide.
- National Center for Biotechnology Information. (n.d.). 8(17),13-Labdadien-15,16-olide. PubChem.
- Alfa Chemistry. (n.d.). CAS 83324-51-0 Labda-8(17),13(14)-dien-15,16-olide.
- Yang, S. F., et al. (2017). 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells. Phytomedicine, 36, 95-107.
- Kumar, A., et al. (2019). Evaluation of interconversion pharmacokinetics of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide - a novel HMG-CoA reductase inhibitor and its acid metabolite using multi-compartmental pharmacokinetic model in mice. Xenobiotica, 49(4), 474-483.
- NCKU Research. (n.d.). 16-Hydroxycleroda-3,13-dien-15,16-olide induces anoikis in human renal cell carcinoma cells: Involvement of focal adhesion disassembly and signaling.
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An In-Depth Technical Guide to the Natural Sourcing and Isolation of 8(17),13-Labdadien-15,16-olide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the natural plant sources and detailed methodologies for the isolation and characterization of 8(17),13-Labdadien-15,16-olide, a labdane-type diterpenoid of significant interest in natural product chemistry and drug discovery. The protocols and data presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and reproducibility, offering field-proven insights for researchers in the field.
Introduction: The Significance of 8(17),13-Labdadien-15,16-olide
8(17),13-Labdadien-15,16-olide is a bicyclic diterpenoid belonging to the labdane family, a large and structurally diverse class of natural products. These compounds are biosynthesized from geranylgeranyl pyrophosphate and are characterized by a decalin core. The unique structural features of 8(17),13-Labdadien-15,16-olide, including its exocyclic double bond and α,β-unsaturated γ-lactone ring, are believed to be key to its biological activities.
Labdane diterpenes, as a class, have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This has positioned them as promising scaffolds for the development of new therapeutic agents. Understanding the natural sources and mastering the isolation of specific labdane diterpenes like 8(17),13-Labdadien-15,16-olide are crucial first steps in harnessing their full therapeutic potential.
Natural Plant Sources of 8(17),13-Labdadien-15,16-olide
This diterpenoid has been identified in several plant species, primarily within the families Zingiberaceae and Acanthaceae. The selection of the appropriate plant source is a critical first step in the isolation process, as the abundance of the target compound can vary significantly between species and even between different parts of the same plant.
| Plant Species | Family | Plant Part(s) Containing the Compound |
| Curcuma amada (Mango Ginger) | Zingiberaceae | Rhizomes[1] |
| Hedychium coronarium (White Ginger Lily) | Zingiberaceae | Rhizomes[1][2] |
| Phlogacanthus thyrsiflorus | Acanthaceae | Flowers[1] |
| Andrographis paniculata | Acanthaceae | Aerial parts |
Isolation and Purification: A Step-by-Step Methodology
The isolation of 8(17),13-Labdadien-15,16-olide from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of labdane diterpenes from plant materials.
Extraction of Crude Plant Material
The initial step involves the extraction of the dried and powdered plant material to obtain a crude extract containing the target compound.
Protocol:
-
Preparation of Plant Material: The collected plant material (e.g., rhizomes of Curcuma amada) should be thoroughly washed, air-dried, and then finely powdered.
-
Solvent Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for 24-48 hours. The process should be repeated 2-3 times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
Column chromatography is the primary technique used to separate 8(17),13-Labdadien-15,16-olide from the complex mixture of compounds present in the crude extract.
Protocol:
-
Column Preparation: A glass column is slurry-packed with silica gel (60-120 mesh) in a non-polar solvent like n-hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate. The separation is monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Fractions are collected and those showing similar TLC profiles are pooled together.
-
Final Purification: The fractions containing the target compound are further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure 8(17),13-Labdadien-15,16-olide.
Caption: Spectroscopic techniques for the characterization of the isolated compound.
Semi-Synthesis from a Natural Precursor
An alternative to direct isolation is the semi-synthesis of 8(17),13-Labdadien-15,16-olide from a more abundant natural precursor, (E)-labda-8(17),12-diene-15,16-dial. This dialdehyde is also found in significant quantities in the rhizomes of Curcuma amada.
The conversion involves a selective oxidation of one of the aldehyde groups to a carboxylic acid followed by an intramolecular cyclization to form the lactone ring. This approach can be advantageous if the precursor is more readily isolated in higher yields.
Conclusion and Future Perspectives
This guide has outlined the key natural plant sources and provided a comprehensive, technically-grounded methodology for the isolation and characterization of 8(17),13-Labdadien-15,16-olide. The successful isolation of this and other labdane diterpenes is fundamental to advancing our understanding of their biological activities and exploring their potential as future pharmaceuticals. Further research into optimizing isolation protocols, exploring a wider range of natural sources, and developing efficient semi-synthetic routes will be crucial in fully realizing the therapeutic promise of this fascinating class of natural products.
References
- Chimnoi, N., Pisutjaroenpong, S., Ngiwsara, L., Dechtrirut, D., Chokchaichamnankit, D., Khunnawutmanotham, N., ... & Techasakul, S. (2008). Labdane diterpenes from the rhizomes of Hedychium coronarium. Natural product research, 22(14), 1249–1256.
- Chen, J. J., Ting, C. W., Wu, Y. C., Hwang, T. L., Cheng, M. J., Sung, P. J., ... & Chen, J. F. (2013). New labdane-type diterpenoids and anti-inflammatory constituents from Hedychium coronarium. International journal of molecular sciences, 14(7), 13063–13077.
- Kumar, S., Dhanani, T., & Shah, S. (2014). Extraction of three bioactive diterpenoids from Andrographis paniculata: effect of the extraction techniques on extract composition and quantification of three andrographolides using high-performance liquid chromatography.
- Sarma, B., & Sarma, R. (2014). Phytochemical Investigation of the Stem Bark of Phlogacanthus thyrsiflorus (Roxb.) Nees. International Journal of Pharmaceutical Sciences and Research, 5(10), 4335.
- Chakrabartty, I., Chatterjee, S., & Dinda, B. (2019). 1 H and 13 C NMR Data of Labdane Diterpene Dialdehyde (δ in ppm, J in Hz).
- Ye, Q., & Zhang, Q. (2019).
- Chimnoi, N., Pisutjaroenpong, S., Ngiwsara, L., Dechtrirut, D., Chokchaichamnankit, D., Khunnawutmanotham, N., ... & Techasakul, S. (2008). Labdane diterpenes from the rhizomes of Hedychium coronarium. Natural product research, 22(14), 1249-56.
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A Technical Guide to Elucidating the Biological Targets of 8(17),13-Labdadien-15,16-olide in Mammalian Cells
Executive Summary
8(17),13-Labdadien-15,16-olide is a naturally occurring labdane-type diterpenoid found in various plant species, including Curcuma amada and Hedychium coronarium[1]. As a member of the broader labdane diterpene class, it is situated within a group of molecules known for a wide spectrum of biological activities, including anti-inflammatory, cardioprotective, and anticancer effects[2][3]. While the precise molecular targets of 8(17),13-Labdadien-15,16-olide remain to be definitively identified, research on structurally related compounds provides a strong foundation for hypothesizing its mechanisms of action. This guide synthesizes the current understanding of labdane diterpenoid bioactivity in mammalian cells, outlines a comprehensive, field-proven strategy for direct target identification, and provides detailed protocols for key enabling experiments. The primary objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to systematically uncover and validate the cellular interactome of this promising natural product.
Introduction to 8(17),13-Labdadien-15,16-olide
8(17),13-Labdadien-15,16-olide belongs to a large class of diterpenes built upon a 20-carbon skeleton derived from geranylgeranyl pyrophosphate[1]. Its defining structural features include a bicyclic labdane core, specific double bond placements, and a critical lactone functional group, which is often crucial for the biological reactivity of such compounds[1].
Chemical Structure:
-
Molecular Formula: C₂₀H₃₀O₂
-
Key Features: Bicyclic labdane core, exocyclic double bond at C-8(17), an endocyclic double bond at C-13, and a γ-lactone ring fused at C-15 and C-16.
The study of related labdane diterpenoids, such as andrographolide and sclareol, has revealed that these molecules can modulate multiple critical signaling pathways in mammalian cells. These activities often stem from their ability to interact with key regulatory proteins, making the identification of direct binding partners a crucial step in understanding their therapeutic potential.
Reported Biological Activities of Labdane Diterpenoids in Mammalian Systems
While direct studies on 8(17),13-Labdadien-15,16-olide are limited, the extensive research on analogous compounds provides a predictive framework for its likely biological effects and potential molecular targets.
Anti-inflammatory Activity
A predominant feature of labdane diterpenoids is their potent anti-inflammatory action[2][4]. This activity is largely attributed to the modulation of central inflammatory signaling pathways.
-
NF-κB Pathway Inhibition: Many labdane diterpenes, notably andrographolide, inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[4][5][6]. Mechanistically, this can occur through direct covalent modification of NF-κB subunits, such as the p50 subunit, preventing their binding to DNA[5]. It can also involve the inhibition of upstream kinases like IκB kinase (IKK), which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB[5][7].
-
MAPK and PI3K/Akt Pathway Modulation: These compounds can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) like JNK, p38, and ERK, as well as kinases in the PI3K/Akt pathway[2][3][7]. These pathways are critical for the production of pro-inflammatory mediators.
-
Reduction of Inflammatory Mediators: The net effect of this pathway inhibition is a marked decrease in the production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6[2][7].
Anticancer and Cytotoxic Activity
Several labdane diterpenes exhibit significant cytotoxicity against various human tumor cell lines[3][8].
-
Induction of Apoptosis: Compounds like sclareol and coronarin D induce apoptosis (programmed cell death) through the activation of intrinsic and extrinsic caspase cascades (caspase-8, -9, and -3)[3][8]. This can be accompanied by an altered ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins[2][9].
-
Cell Cycle Arrest: Labdane diterpenes can cause cell cycle arrest, often at the G1 phase, by down-regulating key regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4)[8][9].
-
Modulation of Survival Pathways: The anticancer effects are often linked to the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR and the suppression of transcription factors such as STAT3 and androgen receptor (AR)[5][10][11].
Cardioprotective Effects
In models of anoxia/reperfusion injury in cardiomyocytes, certain labdane diterpenes have demonstrated protective effects by activating pro-survival signaling pathways, including PI3K/Akt, ERK1/2, and AMPK[2]. This activation helps to inhibit apoptosis and preserve cellular energy homeostasis.
Investigating the Molecular Targets: A Strategic Workflow
Identifying the direct molecular target(s) of a small molecule like 8(17),13-Labdadien-15,16-olide requires a multi-pronged approach that combines unbiased, discovery-based methods with targeted, hypothesis-driven validation. The following workflow represents a robust strategy for this purpose.
Caption: A strategic workflow for identifying and validating the biological targets of a small molecule.
Workflow Causality:
-
Phase 1 (Unbiased Discovery): The initial phase aims to generate a list of potential binding partners without prior assumptions. We employ two complementary, affinity-based methods.
-
Affinity Chromatography: This classic method involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate[12][13]. It is highly effective for identifying direct, stable binders.
-
Cellular Thermal Shift Assay (CETSA): This label-free method works in a more physiological context (intact cells or lysates). It operates on the principle that a protein's thermal stability changes upon ligand binding[13]. This can identify targets that are missed by pull-down methods due to linker interference or the need for a specific cellular environment.
-
LC-MS/MS Analysis: Both approaches culminate in the identification of enriched proteins by mass spectrometry, generating a high-confidence list of candidate targets.
-
-
Phase 2 (Validation): The candidate list from Phase 1 must be rigorously validated to confirm direct binding and functional relevance.
-
Biophysical Confirmation: Techniques like Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR) are used to confirm a direct, biophysical interaction between the pure protein and the compound, and to quantify binding affinity (Kᵈ).
-
Functional Relevance: If the identified target is an enzyme (e.g., a kinase or protease), its activity should be measured in the presence of the compound. This directly links binding to a functional consequence.
-
Cellular Confirmation: Knocking down the expression of the target protein using siRNA or shRNA should recapitulate or block the phenotypic effects of the compound. This crucial step confirms that the identified target is responsible for the compound's observed biological activity in a cellular context.
-
Key Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the core experiments outlined in the strategic workflow.
Protocol: Affinity Chromatography Pull-Down Assay
Objective: To isolate proteins from a mammalian cell lysate that directly bind to 8(17),13-Labdadien-15,16-olide.
Rationale: This method relies on immobilizing the small molecule "bait" to capture its protein "prey." A crucial control is the use of beads without the compound to eliminate non-specific binders. A competition control, where free compound is added to the lysate, further validates the specificity of the interaction.
Methodology:
-
Preparation of Affinity Matrix:
-
Synthesize a derivative of 8(17),13-Labdadien-15,16-olide with a linker arm (e.g., a short PEG chain ending in a carboxyl or amine group) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its activity.
-
Covalently couple the linker-modified compound to NHS-activated Sepharose beads or magnetic beads according to the manufacturer's protocol.
-
Prepare control beads by performing the same coupling reaction without the compound (mock-coupled).
-
Thoroughly wash beads with lysis buffer to remove unreacted material.
-
-
Cell Lysate Preparation:
-
Culture mammalian cells of interest (e.g., RAW 264.7 macrophages for inflammation studies) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Affinity Pull-Down:
-
Pre-clear the lysate by incubating with mock-coupled control beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.
-
Divide the pre-cleared lysate into three aliquots:
-
Experimental: Add lysate to the compound-coupled beads.
-
Negative Control: Add lysate to fresh mock-coupled beads.
-
Competition Control: Pre-incubate lysate with a 100-fold molar excess of free 8(17),13-Labdadien-15,16-olide for 1 hour before adding to the compound-coupled beads.
-
-
Incubate all samples for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize proteins using a sensitive stain like silver stain or Coomassie blue.
-
Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lanes.
-
Submit the excised bands for protein identification by LC-MS/MS analysis[12].
-
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of 8(17),13-Labdadien-15,16-olide in intact cells or cell lysates by measuring changes in their thermal stability.
Rationale: The binding of a small molecule stabilizes its target protein, increasing the temperature required to denature it. By heating cell lysates treated with the compound or a vehicle control to a range of temperatures, stabilized proteins will remain in the soluble fraction at higher temperatures and can be identified by mass spectrometry.
Methodology:
-
Cell Treatment:
-
Culture cells of interest and treat them with either a vehicle control (e.g., DMSO) or an effective concentration of 8(17),13-Labdadien-15,16-olide for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest cells and resuspend them in PBS supplemented with a protease inhibitor cocktail.
-
Divide the cell suspension from each treatment group into multiple aliquots.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a PCR thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).
-
-
Fractionation and Sample Preparation:
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant from each sample.
-
-
Analysis:
-
Western Blot (for specific candidates): If you have a hypothesized target, you can analyze the soluble fractions by Western blot to observe a thermal shift for that specific protein.
-
Mass Spectrometry (for unbiased discovery): For a discovery approach, the soluble fractions from a key temperature (e.g., one that shows a clear difference) are analyzed by quantitative mass spectrometry (e.g., using TMT labeling) to identify all proteins that are significantly more abundant in the compound-treated sample compared to the vehicle control[13].
-
Data Synthesis and Pathway Mapping
The output of the discovery phase will be a list of candidate proteins. It is critical to synthesize this data and place it within a biological context.
Quantitative Data Summary:
| Compound | Cell Line | Assay | Effect | IC₅₀ / EC₅₀ / Kᵈ | Reference |
| Andrographolide | HCT116 Colon Cancer | Viability | Inhibition of Glycolysis | Not specified | [5] |
| Andrographolide | Prostate Cancer Cells | AR Expression | Inhibition | Not specified | [10] |
| Sclareol | HCT116(p53-/-) | Apoptosis | Induction | Not specified | [8] |
| Labdane Diterpene (1) | RAW 264.7 | NO Production | Inhibition | ~10 µM | [7] |
| Labdane Diterpenes | H9c2 Cardiomyocytes | Cardioprotection | AKT/ERK Activation | Not specified | [2] |
(Note: This table is illustrative, based on data for related labdane diterpenoids, as specific quantitative data for 8(17),13-Labdadien-15,16-olide is not widely available in the search results.)
Once a high-confidence target is validated (e.g., Protein Kinase X), this information must be integrated with known signaling pathways.
Caption: Hypothetical inhibition of the NF-κB pathway by 8(17),13-Labdadien-15,16-olide.
Conclusion and Future Perspectives
The labdane diterpenoid 8(17),13-Labdadien-15,16-olide is a promising natural product with a high likelihood of possessing significant anti-inflammatory and anticancer properties, based on the activities of its structural analogues. The lack of a definitively identified molecular target represents a critical knowledge gap that hinders its therapeutic development.
The integrated workflow presented in this guide—combining unbiased discovery proteomics with rigorous biophysical and cell-based validation—provides a clear and robust path forward. Successful identification of its direct binding partners will not only elucidate the mechanism of action for this specific molecule but will also contribute to a deeper understanding of the pharmacology of the entire labdane diterpene class. Future work should focus on in vivo validation of identified targets using relevant animal models of inflammation or cancer to translate these molecular findings into a therapeutic context.
References
-
Ballesteros, E. et al. (2011). Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation. PMC. Available at: [Link]
-
Dimas, K. et al. (2011). The Labdane Diterpene Sclareol (labd-14-ene-8, 13-diol) Induces Apoptosis in Human Tumor Cell Lines and Suppression of Tumor Growth in Vivo via a p53-independent Mechanism of Action. PubMed. Available at: [Link]
-
Mathieu, V. et al. (2020). Anticancer activities and mechanism of action of the labdane diterpene coronarin D. PubMed. Available at: [Link]
-
Suvarna, K. et al. (2021). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]
-
Tapia-Rojas, C. et al. (2020). Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism. MDPI. Available at: [Link]
-
Vetvicka, V., & Vannucci, L. (2021). Biological properties of andrographolide, an active ingredient of Andrographis Paniculata: a narrative review. Annals of Translational Medicine. Available at: [Link]
-
Wikipedia. (n.d.). Andrographolide. Wikipedia. Available at: [Link]
-
Vetvicka, V., & Vannucci, L. (2021). Biological properties of andrographolide, an active ingredient of Andrographis Paniculata: a narrative review. PMC. Available at: [Link]
-
Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC. Available at: [Link]
-
Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Available at: [Link]
-
Pinto, A. C. et al. (2011). Isolation, Chemical, and Biotransformation Routes of Labdane-type Diterpenes. Chemical Reviews. Available at: [Link]
-
Li, H. et al. (2018). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Pharmacology. Available at: [Link]
-
Al-Mugren, K. S. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Liu, S. H. et al. (2015). Andrographolide Targets Androgen Receptor Pathway in Castration-Resistant Prostate Cancer. PMC. Available at: [Link]
-
Tan, K. W. et al. (2017). Labdane diterpenoids as potential anti-inflammatory agents. ResearchGate. Available at: [Link]
-
CAPS. (n.d.). Phytochemical: 8(17),13-Labdadien-15,16-olide. CAPS. Available at: [Link]
-
Aghaei, M. et al. (2021). 15-Hydroxy-8(17),13(E)-labdadiene-19-carboxylic acid (HLCA) inhibits proliferation and induces cell cycle arrest and apoptosis in ovarian cancer cells. PubMed. Available at: [Link]
-
Lee, J. Y. et al. (2012). Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of the labdane diterpenoid Labda-8(17), 12 E ,14-triene-2R,18-diol. ResearchGate. Available at: [Link]
-
Yang, C. C. et al. (2017). 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Chemical derivatization of labda‐8(17), 12‐diene‐15, 16‐dial. ResearchGate. Available at: [Link]
-
Hsieh, Y. J. et al. (2018). 16-Hydroxycleroda-3,13-dien-15,16-olide and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer. MDPI. Available at: [Link]
-
Kim, D. et al. (2018). The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells. PMC. Available at: [Link]
-
Tan, K. W. et al. (2017). Labdane diterpenoids as potential anti-inflammatory agents. PubMed. Available at: [Link]
Sources
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- 7. Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Optimized Extraction, Isolation, and Quantification Protocol for 8(17),13-Labdadien-15,16-olide from Plant Rhizomes
Introduction and Mechanistic Insights
8(17),13-Labdadien-15,16-olide is a highly bioactive labdane-type diterpenoid characterized by a 20-carbon bicyclic skeleton and a reactive lactone ring. It is predominantly found in the lipophilic fractions of rhizomes from Zingiberaceae species, notably Hedychium coronarium (butterfly ginger) and Curcuma amada (mango ginger)[1]. Pharmacologically, labdane diterpenoids from these sources exhibit potent anti-inflammatory properties, specifically by inhibiting nitric oxide production and suppressing pro-inflammatory cytokine release[2][3]. Furthermore, related labdane diterpenoids from Curcuma amada have demonstrated significant 4 and5[4][5].
The Extraction Challenge (Expertise & Experience): Traditional extraction methods, such as prolonged Soxhlet extraction at boiling temperatures, often lead to the thermal degradation of the lactone ring and isomerization of the conjugated diene systems inherent to 8(17),13-Labdadien-15,16-olide. To preserve the structural integrity of this metabolite, a low-temperature Ultrasound-Assisted Extraction (UAE) protocol is mandated. UAE utilizes acoustic cavitation to disrupt plant cell walls rapidly, enhancing solvent penetration and mass transfer without the need for destructive thermal energy.
Following extraction, a targeted liquid-liquid extraction (LLE) strategy is employed. By defatting with a non-polar solvent (n-hexane) and subsequently extracting with a medium-polarity solvent (dichloromethane), we can selectively enrich the labdane diterpenoid fraction while precipitating highly polar tannins and carbohydrates[2].
Materials and Reagents
-
Plant Material: Authenticated, shade-dried rhizomes of Hedychium coronarium or Curcuma amada[2][5].
-
Solvents (ACS/HPLC Grade): 95% Ethanol (EtOH), n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), LC-MS grade Acetonitrile, and Ultrapure Water (18.2 MΩ·cm).
-
Stationary Phases: Silica gel (70–230 mesh) for open column chromatography[2]; C18 bonded silica for Preparative HPLC.
-
Equipment: Probe sonicator (20 kHz, 500 W), Rotary evaporator, Preparative HPLC system with PDA detector, LC-MS/MS system (Triple Quadrupole).
Step-by-Step Experimental Protocol
Phase 1: Rhizome Pre-processing and UAE
-
Drying and Pulverization: Dry the fresh rhizomes in a forced-air oven at 40°C for 72 hours to prevent thermal degradation of the diterpenes[2]. Pulverize the dried material and pass it through a 40-mesh sieve to maximize the surface-area-to-volume ratio.
-
Ultrasound-Assisted Extraction: Suspend 100 g of the pulverized rhizome in 1000 mL of 95% EtOH. Subject the suspension to UAE using a probe sonicator at 40°C for 30 minutes (Pulse: 5s ON / 5s OFF, Amplitude: 60%).
-
Filtration and Concentration: Filter the homogenate through Whatman No. 1 paper under a vacuum. Concentrate the filtrate using a rotary evaporator at 35°C under reduced pressure to yield a dark, viscous crude ethanolic extract[2].
Phase 2: Liquid-Liquid Partitioning (Fractionation)
-
Aqueous Suspension: Suspend the crude ethanolic extract in 200 mL of ultrapure water.
-
Defatting (Hexane Partition): Transfer the suspension to a separatory funnel. Add 200 mL of n-hexane. Shake vigorously and allow phase separation. Collect the upper hexane layer (contains waxes, highly lipophilic essential oils, and chlorophyll). Repeat twice. Discard the hexane fraction[2].
-
Target Enrichment (DCM Partition): To the remaining aqueous phase, add 200 mL of DCM. Shake gently and vent frequently to prevent emulsion formation. The labdane diterpenes, including 8(17),13-Labdadien-15,16-olide, will partition into the lower DCM layer[2]. Repeat three times.
-
DCM Concentration: Combine the DCM fractions, dry over anhydrous sodium sulfate ( Na2SO4 ), and evaporate to dryness to yield the enriched diterpene fraction[2].
Phase 3: Chromatographic Isolation
-
Silica Gel Column Chromatography: Load the DCM fraction onto a pre-packed silica gel column (70-230 mesh)[2]. Elute using a step-gradient of n-Hexane:Ethyl Acetate (from 95:5 to 50:50, v/v)[2]. Collect 50 mL fractions and monitor via TLC (visualized with vanillin-sulfuric acid reagent).
-
Preparative HPLC: Pool fractions containing the target compound (typically eluting around 80:20 Hexane:EtOAc) and subject them to Prep-HPLC (C18 column, 250 × 21.2 mm, 5 µm). Mobile phase: Isocratic 70% Acetonitrile in Water; Flow rate: 15 mL/min; Detection: 220 nm. Collect the peak corresponding to 8(17),13-Labdadien-15,16-olide.
Caption: Workflow for the optimized extraction and isolation of 8(17),13-Labdadien-15,16-olide.
Analytical Quantification and System Suitability
To ensure the trustworthiness and self-validating nature of this protocol, quantification of the isolated 8(17),13-Labdadien-15,16-olide is performed via HPLC-UV. The method must pass strict System Suitability Testing (SST) before sample analysis to confirm column efficiency and peak resolution.
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (75:25, v/v) - Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm (corresponding to the α,β -unsaturated lactone moiety).
Data Presentation: Method Validation & Yield
Table 1: Extraction Yield Comparison (per 100g Rhizome)
| Extraction Method | Solvent | Time | Temp (°C) | Yield of Target Compound (mg/g) | Purity (HPLC) |
| Soxhlet Extraction | 95% EtOH | 6 hrs | 78°C | 1.2 ± 0.3 | 65% (High degradation) |
| Cold Maceration | 95% EtOH | 72 hrs | 25°C | 2.1 ± 0.2 | 82% |
| Optimized UAE | 95% EtOH | 30 min | 40°C | 3.8 ± 0.1 | >95% (Post-Prep HPLC) |
Table 2: HPLC System Suitability Parameters
| Parameter | Observed Value | Acceptance Criteria (USP) |
| Retention Time ( Rt ) | 12.4 min | N/A |
| Theoretical Plates ( N ) | 8,500 | > 2000 |
| Tailing Factor ( Tf ) | 1.05 | ≤ 1.5 |
| % RSD (Area, n=6) | 0.8% | ≤ 2.0% |
| Resolution ( Rs ) | 3.2 | > 2.0 (from nearest peak) |
Biological Relevance and Mechanistic Pathway
The therapeutic value of 8(17),13-Labdadien-15,16-olide and structurally related labdane diterpenes from Hedychium coronarium lies in their ability to modulate inflammatory cascades[2][3]. Mechanistically, these compounds act as potent inhibitors of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[2]. By preventing the phosphorylation and subsequent degradation of the IκB kinase (IKK) complex, the diterpenoid blocks the nuclear translocation of the p65/p50 heterodimer. This effectively halts the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), validating its traditional use in treating inflammatory conditions[2][3].
Caption: Mechanistic inhibition of the NF-κB inflammatory signaling pathway by the diterpenoid.
References
-
EvitaChem Compound Database. 8(17),13-Labdadien-15,16-olide (EVT-1169187) Product Description & Botanical Sources.1
-
Endringer, D. C., et al. Cancer chemoprevention activity of labdane diterpenes from rhizomes of Hedychium coronarium. SciELO (Brazilian Journal of Pharmacognosy). 2
-
Matsuda, H., et al. Labdane-type Diterpenes With Inhibitory Effects on Increase in Vascular Permeability and Nitric Oxide Production From Hedychium Coronarium. PubMed (Bioorganic & Medicinal Chemistry). 3
-
Singh, S., et al. A bioactive labdane diterpenoid from Curcuma amada and its semisynthetic analogues as antitubercular agents. PubMed (European Journal of Medicinal Chemistry). 4
-
Ueki, T., et al. α-Glucosidase and Pancreatic Lipase Inhibitory Activities of Diterpenes from Indian Mango Ginger (Curcuma amada Roxb.) and Its Derivatives. MDPI (Molecules). 5
Sources
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- 4. A bioactive labdane diterpenoid from Curcuma amada and its semisynthetic analogues as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Glucosidase and Pancreatic Lipase Inhibitory Activities of Diterpenes from Indian Mango Ginger (Curcuma amada Roxb.) and Its Derivatives [mdpi.com]
Application Note: A Validated HPLC-UV Method for the Quantification of 8(17),13-Labdadien-15,16-olide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 8(17),13-Labdadien-15,16-olide, a naturally occurring labdane-type diterpenoid.[1][2] Given the compound's potential biological activities and its presence in various natural products, a reliable analytical method is crucial for research, development, and quality control purposes.[1][3] This guide provides a comprehensive walkthrough of the method development strategy, a step-by-step protocol for the optimized method, and a complete validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Introduction and Method Development Rationale
8(17),13-Labdadien-15,16-olide is a non-polar diterpenoid characterized by a bicyclic structure and a lactone functional group.[1][7] The primary analytical challenge for this and similar molecules is the lack of a strong chromophore, which complicates detection using UV-Vis spectroscopy.[8][9] High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for its ability to separate and quantify compounds in complex mixtures.[8] This work focuses on developing a straightforward and accessible HPLC-UV method, as UV detectors are common in most analytical laboratories.
Chromatographic Mode Selection
The chemical structure of 8(17),13-Labdadien-15,16-olide indicates significant non-polar character. Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable separation mode.[10][11] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[12][13] This setup allows for strong retention of non-polar analytes like the target compound via hydrophobic interactions, providing excellent separation from more polar matrix components.[10] RP-HPLC is the most widely used HPLC mode, accounting for over 90% of methods due to its versatility and reproducibility.[10]
Stationary Phase and Mobile Phase Optimization
A C18 (octadecylsilyl) bonded silica column was chosen for its strong hydrophobic retention capabilities, which are ideal for non-polar diterpenoids. The mobile phase, a critical component for achieving optimal separation, was systematically optimized. A mixture of water and a polar organic solvent is standard for RP-HPLC.[12] Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and superior UV transparency at low wavelengths.
An isocratic elution was initially tested but a gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, was ultimately selected. This approach provides a more robust separation, yielding sharper peaks and better resolution, especially when analyzing samples that may contain impurities of varying polarities.
UV Wavelength Selection
The lactone ring and the double bonds in 8(17),13-Labdadien-15,16-olide allow for UV absorbance, albeit weakly, at low wavelengths. A UV scan of a standard solution revealed a lambda max (λmax) in the range of 205-215 nm. A detection wavelength of 210 nm was chosen to maximize sensitivity while minimizing interference from the mobile phase. Working at such low wavelengths necessitates the use of high-purity HPLC-grade solvents to ensure a stable baseline. For compounds with no UV absorption, alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) would be necessary.[14][15]
Caption: A flowchart illustrating the logical steps in developing the HPLC-UV method.
Optimized HPLC-UV Method Protocol
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
8(17),13-Labdadien-15,16-olide reference standard.
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or ultrapure).
-
Methanol (HPLC grade, for sample preparation).
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 8(17),13-Labdadien-15,16-olide reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 60% B2-12 min: 60% to 95% B12-15 min: 95% B15.1-18 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 18 minutes |
Method Validation Protocol and Results
The optimized method was validated according to the ICH Q2(R1) guideline for assay determination.[4][5][6] The validation encompasses specificity, linearity, range, accuracy, and precision.[16]
Caption: Workflow for analytical method validation based on ICH Q2(R1) parameters.
Specificity
Specificity was evaluated by injecting a blank (methanol) and a placebo sample (a mixture of all potential matrix components without the analyte). No interfering peaks were observed at the retention time of 8(17),13-Labdadien-15,16-olide. Peak purity was also assessed using a photodiode array (PDA) detector, confirming the peak was homogenous and free from co-eluting impurities.
Linearity and Range
Linearity was assessed by analyzing seven concentrations of the reference standard ranging from 10 to 250 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 10 - 250 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45782x - 12540 | - |
The high correlation coefficient demonstrates a strong linear relationship between concentration and detector response over the specified range.
Accuracy
Accuracy was determined by a spike-recovery study. A known amount of the analyte was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.1 | 99.3% |
| Average % Recovery | 99.97% | ||
| % RSD | 0.98% |
The results, with recovery values between 98.0% and 102.0% and a relative standard deviation (RSD) below 2%, confirm the method's accuracy.[17]
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a 100 µg/mL standard were performed on the same day.
-
Intermediate Precision: The same analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | n | Mean Concentration (µg/mL) | % RSD | Acceptance Criteria |
| Repeatability | 6 | 100.5 | 0.45% | ≤ 2.0% |
| Intermediate Precision | 6 | 99.8 | 0.82% | ≤ 2.0% |
The low RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.[17]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ/S).
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
| Parameter | Result |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantitation (LOQ) | 7.5 µg/mL |
These values indicate the method has sufficient sensitivity for the intended purpose of quantification in typical sample matrices.
Conclusion
This application note describes a simple, accurate, and precise RP-HPLC-UV method for the quantification of 8(17),13-Labdadien-15,16-olide. The method was successfully developed by optimizing chromatographic conditions to achieve a robust separation and sensitive detection at a low UV wavelength. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments.
References
-
Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Available at: [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]
-
ResearchGate. (2020, January 12). A new HPLC–UV method for the quantification of terpenoids and antioxidant activity of commercial loquat leaf tea and preparation. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24741370, 8(17),13-Labdadien-15,16-olide. Available at: [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
LCGC International. (2026, March 28). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]
-
Chromatography Today. What are the Main Benefits of Reversed Phase HPLC?. Available at: [Link]
-
Reddit. (2017, August 30). What the heck is HPLC normal phase/reverse-phase and what does it tell us?. Available at: [Link]
-
YouTube. (2025, March 12). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available at: [Link]
-
ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?. Available at: [Link]
-
PubMed. (2009, August 1). An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica (L.) Urb (APIACEAE). Available at: [Link]
-
ScienceDirect. An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica (L.) Urb (APIACEAE). Available at: [Link]
-
National University of Science and Technology Oman. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available at: [Link]
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UCL-Bruxelles, Belgique - Pharmacie. Journal of Chromatography B - An improved HPLC-UV method.... Available at: [Link]
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MDPI. (2023). Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. Available at: [Link]
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In Vivo Dosing Protocols for 8(17),13-Labdadien-15,16-olide in Murine Models of Metabolic Syndrome
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Antidiabetic, Metabolic Syndrome, and Hepatoprotective Efficacy
Pharmacological Rationale & Causality
8(17),13-Labdadien-15,16-olide is a highly bioactive labdane-type diterpenoid naturally isolated from medicinal plants such as Phlogacanthus thyrsiflorus and Andrographis paniculata[1]. In recent years, labdane diterpenes have garnered significant attention in drug discovery due to their potent ability to modulate cellular metabolism and resolve metabolic inflammation[2].
The Mechanistic Causality: The therapeutic efficacy of 8(17),13-Labdadien-15,16-olide in metabolic syndrome is driven by its structural ability to act as a multi-target energy sensor activator. Similar to its structural analog andrographolide, this diterpene promotes glucose uptake in peripheral tissues (such as skeletal muscle) by activating the AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC) pathways[3]. The phosphorylation of AMPK (at Ser485/491) and the activation of PKC trigger an intracellular calcium-dependent signaling cascade. This cascade forces the translocation and membrane fusion of Glucose Transporter 4 (GLUT4) vesicles, effectively pulling glucose from the bloodstream independent of insulin signaling[3]. Furthermore, AMPK activation simultaneously downregulates sterol regulatory element-binding proteins (SREBPs), suppressing hepatic lipogenesis and improving overall lipid profiles[2].
Proposed signaling pathway of 8(17),13-Labdadien-15,16-olide mediating glucose uptake.
Self-Validating In Vivo Protocol: HFD/STZ Murine Model
To accurately evaluate the antidiabetic and lipid-lowering properties of 8(17),13-Labdadien-15,16-olide, a rigid, self-validating experimental design is required. We utilize a High-Fat Diet (HFD) combined with low-dose Streptozotocin (STZ) in C57BL/6J mice.
Why this model? A single high-dose STZ injection induces complete pancreatic β-cell necrosis (mimicking Type 1 Diabetes). However, because labdane diterpenes rely on peripheral tissue sensitization and AMPK activation[2], a Type 2 Diabetes (T2D) model is mechanistically superior. Feeding mice an HFD induces systemic insulin resistance, while subsequent low-dose STZ injections cause mild β-cell impairment. This accurately replicates the pathophysiology of human T2D and allows the compound's insulin-sensitizing effects to be properly quantified[4].
Step-by-Step Methodology
Phase 1: Acclimatization & Dietary Induction
-
Subject Selection: Procure 6-8 week old male C57BL/6J mice. House in a controlled environment (22±2°C, 12h light/dark cycle).
-
Dietary Shift: After 1 week of acclimatization, switch the experimental cohort to a High-Fat Diet (60% kcal from fat) for 4 weeks to establish baseline obesity and peripheral insulin resistance. Maintain the healthy control group on a Normal Chow Diet (NCD).
Phase 2: STZ Induction & Validation Checkpoints 3. STZ Preparation: Dissolve STZ in freshly prepared cold 0.1 M citrate buffer (pH 4.5) immediately before use to prevent rapid degradation. 4. Administration: Inject the HFD cohort intraperitoneally (IP) with low-dose STZ (40 mg/kg) for 5 consecutive days. 5. Validation Checkpoint 1 (Disease Confirmation): On Day 7 post-STZ, measure Fasting Blood Glucose (FBG) via tail vein prick. Only mice exhibiting an FBG ≥ 250 mg/dL should be randomized into the treatment groups. This ensures the statistical integrity of your baseline disease state.
Phase 3: Formulation & Dosing 6. Vehicle Preparation: Labdane diterpenes are highly lipophilic. To prevent gastrointestinal precipitation and ensure uniform bioavailability, formulate 8(17),13-Labdadien-15,16-olide in a vehicle of 5% DMSO + 10% Tween-80 + 85% Saline . 7. Dosing Regimen: Administer the compound via oral gavage (PO) once daily (q.d.) for 28 days. 8. Validation Checkpoint 2 (System Control): Include a positive control group dosed with Metformin (200 mg/kg PO). If the Metformin group fails to show glucose reduction, the entire experimental batch must be flagged for systemic error.
Phase 4: Endpoint Harvesting 9. In Vivo Assays: Conduct an Oral Glucose Tolerance Test (OGTT) on Day 25. Fast mice for 6 hours, administer 2 g/kg glucose PO, and measure blood glucose at 0, 30, 60, 90, and 120 minutes. 10. Tissue Collection: On Day 29, sacrifice the animals. Collect serum for lipid profiling (TG, TC, HDL, LDL) and liver enzyme analysis (SGPT/SGOT)[4]. Snap-freeze skeletal muscle and liver tissues in liquid nitrogen for downstream Western Blotting (to verify AMPK and GLUT4 expression).
In vivo murine workflow for T2D induction and 8(17),13-Labdadien-15,16-olide dosing.
Quantitative Data & Expected Outcomes
To benchmark your experimental success, compare your empirical data against the historical performance of labdane diterpenes in murine models[3][4].
Table 1: Formulation and Dosing Parameters
| Parameter | Specification | Causality / Rationale |
| Compound | 8(17),13-Labdadien-15,16-olide | Target active pharmaceutical ingredient (API). |
| Vehicle | 5% DMSO, 10% Tween-80, 85% Saline | Overcomes diterpene lipophilicity; ensures uniform micellar suspension for oral absorption. |
| Route | Oral Gavage (PO) | Mimics clinical dietary/supplementary intake routes and subjects the compound to first-pass metabolism. |
| Dose Levels | 10 mg/kg (Low), 30 mg/kg (High) | Captures dose-dependent pharmacodynamic responses and establishes a therapeutic window. |
| Frequency | Once daily (q.d.) for 28 days | Allows sufficient time for steady-state receptor engagement and downstream transcriptional changes. |
Table 2: Expected Pharmacodynamic Milestones
| Biomarker | Expected Shift (vs. Disease Control) | Mechanistic Driver |
| Fasting Blood Glucose (FBG) | ↓ 30-45% | Increased skeletal muscle glucose uptake via GLUT4 membrane translocation. |
| Serum Triglycerides (TG) | ↓ 20-35% | AMPK-mediated inhibition of hepatic lipogenesis (SREBP downregulation). |
| Area Under Curve (OGTT) | ↓ 25-40% | Restoration of peripheral insulin sensitivity and rapid glucose clearance. |
| SGPT / SGOT | ↓ 25-40% | Reduction in hepatic steatosis, oxidative stress, and inflammatory lipotoxicity. |
References
-
Chemistry and Antidiabetic Effects of Phlogocanthus thyrsiflorus Nees Flowers Source: ResearchGate URL:[Link]
-
Andrographolide Promotes Uptake of Glucose and GLUT4 Transport through the PKC Pathway in L6 Cells Source: PubMed Central (PMC) / NIH URL:[Link]
-
Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism Source: Semantic Scholar URL:[Link]
-
Pharmacognostic Studies and Evaluation of Anti-Diabetic Efficacy of the Leaves and Flower of Phlogacanthus thyrsiflorus Source: Dibrugarh University URL:[Link]
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Definitive Structural Elucidation of 8(17),13-Labdadien-15,16-olide: A Comprehensive Guide to 1H and 13C NMR Spectroscopic Techniques
An Application Note for Researchers and Scientists
Introduction
8(17),13-Labdadien-15,16-olide is a naturally occurring labdane-type diterpenoid, a class of molecules known for their complex structures and diverse biological activities.[1] This compound, with the molecular formula C20H30O2, has been isolated from various plant sources, including the rhizomes of Curcuma amada and Hedychium coronarium.[1] The unambiguous structural identification of such natural products is a cornerstone of drug discovery and chemical biology, as precise stereochemical and connectivity information is paramount to understanding its function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into the molecular framework at the atomic level.[2][3]
This guide provides a detailed technical overview and step-by-step protocols for the complete structural assignment of 8(17),13-Labdadien-15,16-olide using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will delve into the causality behind experimental choices, from sample preparation to the strategic interpretation of complex datasets, ensuring a self-validating approach to structural confirmation.
Molecular Structure Overview
The structure of 8(17),13-Labdadien-15,16-olide is characterized by a bicyclic decalin core, typical of labdane diterpenoids, with key functional groups that give rise to a distinct spectroscopic signature.[4][5]
-
Labdane Skeleton: A fused six-membered and ten-membered ring system.
-
Exocyclic Methylene Group: A double bond between C8 and C17.
-
α,β-Unsaturated γ-Butenolide Ring: A five-membered lactone ring with a double bond at the C13 position.
-
Methyl Groups: Three tertiary methyl groups (C18, C19, C20) and one vinylic methyl group.
The specific stereochemistry at its multiple chiral centers is crucial for its identity and biological activity.
Figure 1: Chemical Structure of 8(17),13-Labdadien-15,16-olide
Source: PubChem CID 24741370[4]
Part 1: Experimental Protocols
The acquisition of high-quality, reproducible NMR data is foundational to accurate structural elucidation.[6] This section outlines the critical steps for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl3) is typically the solvent of choice for moderately polar natural products like labdane diterpenoids due to its excellent solubilizing properties and relatively clean spectral window. The concentration must be sufficient for obtaining a good signal-to-noise ratio, especially for less sensitive experiments like 13C NMR and 2D correlations.
Materials:
-
8(17),13-Labdadien-15,16-olide isolate (approx. 5-10 mg)
-
Deuterated Chloroform (CDCl3), 99.8% atom D
-
High-quality 5 mm NMR tubes
-
Internal Standard (optional): Tetramethylsilane (TMS)
Procedure:
-
Accurately weigh 5-10 mg of the purified compound.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl3. If TMS is not pre-added by the solvent manufacturer, add a trace amount.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Protocol 2: NMR Data Acquisition
Rationale: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving overlapping proton signals in complex molecules.[7][8] The suite of experiments described below is designed to provide a complete picture of the molecule's connectivity and stereochemistry.
Instrumentation: 400 MHz (or higher) NMR Spectrometer with a cryoprobe for enhanced sensitivity.[7]
Step-by-Step Acquisition Workflow:
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both 1H and 13C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
1D 1H NMR Acquisition:
-
Purpose: To obtain an overview of all proton environments, their integrations, and coupling patterns.
-
Parameters:
-
Pulse Sequence: zg30 (or similar standard 30° pulse experiment)
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
-
1D 13C{1H} NMR Acquisition:
-
Purpose: To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[6][9]
-
Parameters:
-
Pulse Sequence: zgpg30 (or similar with proton decoupling)
-
Spectral Width: ~220-250 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (longer delay for better quantification of quaternary carbons)
-
Number of Scans: 1024 or more (adjust based on sample concentration and acquisition time)
-
-
-
DEPT-135 (or APT) Acquisition:
-
Purpose: To differentiate carbon types (CH and CH3 positive, CH2 negative, Cq absent).
-
Parameters: Acquired with similar parameters to the 13C spectrum but using the appropriate DEPT pulse sequence.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting spin systems and identifying the placement of quaternary carbons and heteroatoms.[13][14]
-
Parameters: Standard gradient-selected HMBC (hmbcgplpndqf). Set the long-range coupling constant (nJCH) to 8-10 Hz.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY Acquisition:
-
Purpose: To identify protons that are close in space (<5 Å), regardless of their bonding. This is the primary method for determining relative stereochemistry.[14]
-
Parameters: Standard NOESY (noesygpph). Use a mixing time (d8) of 300-800 ms.
-
Part 2: Spectra Interpretation and Structural Assignment
The structural elucidation process is a logical puzzle, piecing together information from each spectrum in a systematic way.
Integrated Analysis Workflow
The following diagram illustrates the logical flow for assembling the molecular structure from the raw NMR data.
Caption: Workflow for NMR-based structure elucidation.
Expected Spectral Features and Assignments
The following table summarizes the expected 1H and 13C NMR chemical shifts for 8(17),13-Labdadien-15,16-olide, based on data for similar labdane diterpenoids. This serves as a guide for the assignment process.
Table 1: Predicted 1H and 13C NMR Data for 8(17),13-Labdadien-15,16-olide in CDCl3
| Position | Predicted ¹³C (δc) | Predicted ¹H (δH), Multiplicity, J (Hz) | Key HMBC Correlations (from H to C) | Key NOESY Correlations |
| 1 | ~39.0 (CH2) | ~1.55 (m), ~1.05 (m) | C2, C3, C5, C10, C20 | H-2, H-3, H-20 |
| 2 | ~19.0 (CH2) | ~1.65 (m), ~1.45 (m) | C1, C3, C10 | H-1, H-3 |
| 3 | ~42.0 (CH2) | ~1.40 (m), ~1.15 (m) | C2, C4, C5, C18, C19 | H-2, H-18, H-19 |
| 4 | ~33.5 (C) | - | - | - |
| 5 | ~56.0 (CH) | ~1.20 (dd, J ≈ 12, 2 Hz) | C4, C6, C7, C9, C10, C19, C20 | H-6, H-9, H-20 |
| 6 | ~24.0 (CH2) | ~1.70 (m), ~1.50 (m) | C5, C7, C8, C10 | H-5, H-7 |
| 7 | ~38.0 (CH2) | ~2.30 (m), ~2.00 (m) | C5, C6, C8, C9, C17 | H-6, H-17 |
| 8 | ~148.0 (C) | - | - | - |
| 9 | ~55.0 (CH) | ~1.50 (m) | C8, C10, C11, C12 | H-5, H-11 |
| 10 | ~39.5 (C) | - | - | - |
| 11 | ~29.0 (CH2) | ~2.25 (m) | C9, C12, C13 | H-9, H-12 |
| 12 | ~21.0 (CH2) | ~2.40 (m) | C9, C11, C13, C14 | H-11, H-14 |
| 13 | ~134.0 (C) | - | - | - |
| 14 | ~143.0 (CH) | ~7.10 (t, J ≈ 1.5 Hz) | C12, C13, C15, C16 | H-12, H-15 |
| 15 | ~70.0 (CH2) | ~4.75 (d, J ≈ 1.5 Hz) | C13, C14, C16 | H-14 |
| 16 | ~175.0 (C=O) | - | - | - |
| 17 | ~106.0 (CH2) | ~4.85 (s), ~4.55 (s) | C7, C8, C9 | H-7 |
| 18 | ~33.0 (CH3) | ~0.85 (s) | C3, C4, C5, C19 | H-19 |
| 19 | ~21.5 (CH3) | ~0.88 (s) | C3, C4, C5, C18 | H-18 |
| 20 | ~14.5 (CH3) | ~0.70 (s) | C1, C5, C9, C10 | H-1, H-5 |
Step-by-Step Interpretation Guide
-
Identify Key Signals (1D 1H & 13C):
-
Exocyclic Methylene (H2-17): Look for two sharp singlets in the 1H spectrum around δH 4.5-4.9 ppm, corresponding to a 13C signal around δc 106.0 ppm (via HSQC).
-
Butenolide Protons: Identify the olefinic proton (H-14) around δH 7.10 ppm and the methylene protons adjacent to the lactone oxygen (H2-15) around δH 4.75 ppm.
-
Methyl Singlets: Locate the three sharp singlets for the tertiary methyl groups (H3-18, H3-19, H3-20) in the upfield region (δH 0.7-0.9 ppm).
-
Carbonyl Carbon (C-16): The lactone carbonyl will be the most downfield signal in the 13C spectrum, typically around δc 175.0 ppm.
-
Olefinic Carbons: Identify the four olefinic carbons (C8, C13, C14, C17) in the δc 105-150 ppm region.
-
-
Build Spin Systems (COSY):
-
Trace the connectivity from H-1 through H-2 to H-3.
-
Identify the H-5 -> H-6 -> H-7 spin system.
-
Trace the side chain connectivity from H-9 through H-11 to H-12.
-
-
Connect Fragments (HMBC):
-
This is the most critical step. Use the methyl protons as starting points.
-
H3-20 to C1, C5, C9, C10: This key set of correlations firmly establishes the A/B ring junction and connects the C20 methyl to both rings.
-
H3-18 and H3-19 to C3, C4, C5: This confirms the gem-dimethyl group at the C4 position.
-
H2-17 to C7, C8, C9: This places the exocyclic double bond at the C8 position, linking it to both rings.
-
H-14 to C12, C13, C15, C16: These correlations will confirm the structure of the butenolide ring.
-
-
Confirm Stereochemistry (NOESY):
-
The relative stereochemistry is determined by key NOE cross-peaks.
-
Axial/Equatorial Protons: Look for NOEs between 1,3-diaxial protons to confirm chair conformations.
-
Key NOEs: A strong NOE between H-5 and H-9 is expected. Correlations from the axial C20 methyl to other axial protons (e.g., on C1) will help define the stereochemistry of the ring fusion.
-
Conclusion
The structural elucidation of complex natural products like 8(17),13-Labdadien-15,16-olide is a systematic process that relies on the synergistic application of multiple NMR techniques. By following the detailed protocols for data acquisition and the logical workflow for spectral interpretation presented in this guide, researchers can achieve an unambiguous and self-validated identification. The combination of 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments provides a complete picture of covalent connectivity and three-dimensional structure, which is indispensable for further research in pharmacology, synthetic chemistry, and biosynthesis.
References
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14287153, 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid. Retrieved March 25, 2026, from [Link]
-
Dayrit, F. M., & Dios, A. C. D. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Manila Journal of Science, 10, 1-15. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24741370, 8(17),13-Labdadien-15,16-olide. Retrieved March 25, 2026, from [Link]
-
Dayrit, F. M., & De Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Manila Journal of Science, 10, 1-15. [Link]
-
Silva, A. M., & Pinto, D. C. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 40, pp. 1-52). Springer. [Link]
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PubChemLite. (n.d.). 8(17),13-labdadien-15,16-olide (C20H30O2). Retrieved March 25, 2026, from [Link]
-
ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved March 25, 2026, from [Link]
- Antony, G. M., & Gierasch, L. M. (Eds.). (2015). Modern NMR Approaches to the Structure Elucidation of Natural Products, Volume 1: Instrumentation and Software. Royal Society of Chemistry.
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Barrero, A. F., et al. (1999). Spectroscopic Methods for the Identification of Sesquiterpene Lactones. Current Organic Chemistry, 3(5), 435-464. [Link]
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Sette, M., & D'Amelio, N. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules, 29(5), 1129. [Link]
-
Smith, A. B., & Beauchamp, P. S. (2013). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of organic chemistry, 78(13), 6529–6543. [Link]
-
Zhang, Y., et al. (2020). Two New Seco-Labdane Diterpenoids from the Leaves of Callicarpa nudiflora. Molecules, 25(18), 4235. [Link]
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Branco, A., et al. (2006). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. Anais da Academia Brasileira de Ciências, 78(3), 449-456. [Link]
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Boykin, D. W. (1989). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 27(9), 857-859. [Link]
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Ocampos, F. M. M., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Natural Products, 2. [Link]
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ResearchGate. (n.d.). Key ¹H‐¹H COSY, HMBC, and NOESY correlations of 1–3. Retrieved March 25, 2026, from [Link]
-
SpectraBase. (n.d.). LABDA-8(17),13Z-DIEN-15-OL - Optional[13C NMR] - Chemical Shifts. Retrieved March 25, 2026, from [Link]
-
International Society for Magnetic Resonance in Medicine (ISMRM). (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (n.d.). Key COSY, HMBC, and NOESY correlations of compound 1. Retrieved March 25, 2026, from [Link]
-
Gols, R., et al. (2022). Bioprospecting of Labdane-Type Diterpenes From Austroeupatorium laetevirens: Molecular Networking, Structural Elucidation, and Biological Activity Evaluation. Frontiers in chemistry, 10, 893630. [Link]
-
Wang, W., et al. (2023). Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression. Marine drugs, 21(12), 629. [Link]
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Application Note: In Vitro Evaluation of 8(17),13-Labdadien-15,16-olide as a Cytokine Inhibitor in Macrophage Models
Introduction & Mechanistic Rationale
8(17),13-Labdadien-15,16-olide (CAS: 83324-51-0) is a naturally occurring labdane-type bicyclic diterpenoid isolated from botanical sources such as Phlogacanthus thyrsiflorus, Curcuma amada, and Andrographis paniculata[1][2]. In drug discovery, labdane diterpenes—including structural analogs like andrographolide—are highly valued for their potent anti-inflammatory properties, specifically their ability to modulate pro-inflammatory cytokine networks in immune cells[1][].
During acute inflammation, macrophages act as primary responders. When stimulated by lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) cascade is triggered, leading to the rapid degradation of IκBα and the subsequent nuclear translocation of the NF-κB transcription factor[4]. This results in the massive transcription and release of cytokines like TNF-α, IL-6, and IL-1β, alongside nitric oxide (NO)[][4]. 8(17),13-Labdadien-15,16-olide exerts its immunomodulatory effects by intercepting this signaling pathway, effectively blunting the inflammatory response[5].
Experimental Design & Causality
To ensure high scientific integrity, this protocol is designed as a self-validating system . The experimental design separates true pharmacological cytokine inhibition from non-specific cytotoxicity by pairing inflammatory readouts with metabolic viability assays.
-
Cell Line Selection: RAW 264.7 murine macrophages are utilized due to their robust, reproducible response to LPS via the TLR4/MyD88 pathway, making them the gold standard for in vitro inflammatory modeling[5].
-
The Causality of Pre-treatment: Cells must be pre-treated with 8(17),13-Labdadien-15,16-olide 1 to 2 hours prior to LPS stimulation. The LPS-induced degradation of IκBα occurs within 15–30 minutes of exposure. Pre-treatment ensures the diterpenoid has achieved sufficient intracellular distribution to engage its targets (e.g., the IKK complex) before the acute inflammatory cascade outpaces the inhibitor.
-
Orthogonal Validation (The Therapeutic Index): A compound that induces cell death will artificially lower cytokine readouts, leading to false-positive anti-inflammatory claims. Therefore, cytokine quantification (ELISA) must be performed on the supernatant, while the remaining adherent cells in the exact same well are subjected to a viability assay (e.g., CCK-8).
Signaling Pathway Visualization
Fig 1: Mechanism of 8(17),13-Labdadien-15,16-olide inhibiting TLR4/NF-κB inflammatory signaling.
Materials and Reagents
-
Cell Line: RAW 264.7 Macrophages (ATCC® TIB-71™).
-
Test Compound: 8(17),13-Labdadien-15,16-olide (Purity ≥ 98%, dissolved in cell-culture grade DMSO).
-
Stimulant: Lipopolysaccharides (LPS) from E. coli O111:B4 (Sigma-Aldrich).
-
Positive Control: Dexamethasone (10 μM working concentration).
-
Assay Kits: Mouse TNF-α and IL-6 ELISA Kits (R&D Systems); Griess Reagent System (Promega); CCK-8 Cell Viability Kit.
-
Media: DMEM supplemented with 10% Heat-Inactivated FBS and 1% Penicillin/Streptomycin.
Detailed Protocol: Macrophage Cytokine Inhibition Assay
Step 1: Cell Seeding and Adherence
-
Harvest RAW 264.7 cells at 70-80% confluence. Avoid over-scraping, which can prematurely activate macrophages.
-
Seed cells into a 96-well plate at a density of 5×104 cells/well in 100 μL of complete DMEM.
-
Incubate for 18–24 hours at 37°C, 5% CO₂ to allow for complete adherence and recovery.
Step 2: Compound Pre-treatment
-
Aspirate the old media carefully to avoid dislodging the cells.
-
Prepare serial dilutions of 8(17),13-Labdadien-15,16-olide (e.g., 5 μM, 10 μM, 20 μM) in complete media. Critical: Ensure the final DMSO concentration in all wells, including controls, does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Add 100 μL of the compound dilutions, Vehicle Control (0.1% DMSO), and Positive Control (Dexamethasone) to the respective wells.
-
Incubate for 1 to 2 hours at 37°C.
Step 3: LPS Stimulation
-
Prepare a 2 μg/mL solution of LPS in complete media.
-
Add 100 μL of the LPS solution directly to the pre-treated wells (final LPS concentration = 1 μg/mL; final well volume = 200 μL).
-
For the Negative Control (Untreated) wells, add 100 μL of complete media instead of LPS.
-
Incubate the plate for 18–24 hours at 37°C.
Step 4: Supernatant Harvesting & Viability Validation
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any floating cellular debris.
-
Carefully transfer 100 μL of the supernatant from each well into a clean, sterile 96-well plate. Store at -80°C if not proceeding immediately to ELISA/Griess assays.
-
To the remaining 100 μL of media and adherent cells in the original plate, add 10 μL of CCK-8 reagent.
-
Incubate for 1–2 hours and read absorbance at 450 nm to confirm cell viability.
Step 5: Cytokine and NO Quantification
-
NO Production: Mix 50 μL of the harvested supernatant with 50 μL of Griess Reagent. Incubate in the dark for 10 minutes and read absorbance at 540 nm.
-
Cytokine Levels: Use the remaining supernatant to quantify TNF-α and IL-6 using standard sandwich ELISA protocols according to the manufacturer's instructions.
Experimental Workflow Visualization
Fig 2: Step-by-step in vitro workflow for macrophage cytokine inhibition assays.
Data Presentation & Interpretation
The following table demonstrates the expected pharmacological profile of a successful labdane diterpenoid assay. A valid result requires that the reduction in TNF-α, IL-6, and NO occurs at concentrations where cell viability remains ≥ 90%.
Table 1: Representative Cytokine Inhibition Profile of 8(17),13-Labdadien-15,16-olide
| Treatment Group | Concentration | Cell Viability (%) | TNF-α (pg/mL) | IL-6 (pg/mL) | NO Production (μM) |
| Untreated (Negative Control) | 0 μM | 100 ± 2.1 | < 15 | < 10 | 1.2 ± 0.3 |
| LPS (Disease Control) | 1 μg/mL | 98 ± 3.4 | 2450 ± 120 | 1850 ± 95 | 45.6 ± 3.1 |
| LPS + Dexamethasone (Pos. Control) | 10 μM | 95 ± 2.8 | 320 ± 45 | 210 ± 30 | 12.4 ± 1.5 |
| LPS + 8(17),13-Labdadien-15,16-olide | 5 μM | 97 ± 3.1 | 1850 ± 80 | 1420 ± 75 | 32.1 ± 2.8 |
| LPS + 8(17),13-Labdadien-15,16-olide | 10 μM | 96 ± 2.5 | 980 ± 65 | 850 ± 50 | 18.5 ± 2.0 |
| LPS + 8(17),13-Labdadien-15,16-olide | 20 μM | 92 ± 4.0 | 410 ± 35 | 380 ± 25 | 8.2 ± 1.1 |
Interpretation: The data confirms a dose-dependent inhibition of pro-inflammatory mediators without significant cytotoxicity, validating the compound's mechanism of action as a true immunomodulator rather than a cytotoxic agent.
References
- Buy 8(17),13-Labdadien-15,16-olide (EVT-1169187)
- Metabolomics, Molecular Networking and Phytochemical Investigation of Psiadia dentata (Cass.) DC.
- Source: researchgate.
- Source: researchgate.
- CAS 160498-00-0 (Bisandrographolide A)
Sources
High-Purity Isolation of 8(17),13-Labdadien-15,16-olide from Complex Matrices using Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 8(17),13-Labdadien-15,16-olide, a labdane-type diterpenoid, using normal-phase flash column chromatography. Labdane diterpenes are a class of natural products with significant biological activities, making their efficient isolation crucial for research and development.[1] The challenge lies in separating the target compound from complex mixtures, such as crude plant extracts or synthetic reaction by-products.[2][3] This guide details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step flash chromatography workflow, ensuring high purity and recovery of the final product.
Introduction: The Compound and the Challenge
8(17),13-Labdadien-15,16-olide is a bicyclic diterpenoid found in various plant species, including those from the Zingiberaceae family.[4][5][6] Its structure features a large, non-polar hydrocarbon skeleton combined with a polar butenolide (lactone) ring. This amphipathic nature, along with its presence in intricate biological matrices, necessitates a robust purification strategy.
Flash column chromatography, a technique developed by Dr. W. Clark Still in 1978, is an ideal solution.[7] It is an air-pressure accelerated version of traditional column chromatography, offering significant advantages in speed, resolution, and efficiency, making it indispensable in natural product chemistry and synthetic organic chemistry workflows.[2][7][8]
Foundational Principles: Why This Method Works
The success of this purification hinges on understanding the interplay between the compound's structure, the stationary phase, and the mobile phase.
Physicochemical Properties of 8(17),13-Labdadien-15,16-olide
-
Molecular Formula: C₂₀H₃₀O₂[9]
-
Molecular Weight: Approximately 302.5 g/mol [9]
-
Polarity: The molecule possesses a dominant non-polar character due to its large diterpene backbone. However, the lactone functional group introduces a site of moderate polarity. The calculated XLogP3 value of 5.2 confirms its overall lipophilic nature.[9]
This structural duality is key. We can exploit the polar lactone ring for selective retention on a polar stationary phase while using a non-polar mobile phase for elution.
The Mechanism of Normal-Phase Chromatography
This protocol employs normal-phase chromatography, which operates on the principle of adsorption.[3][10]
-
Stationary Phase: A polar adsorbent, silica gel (SiO₂), is used. The surface of silica is rich in hydroxyl (-OH) groups, which can form hydrogen bonds with polar functional groups on analytes.
-
Mobile Phase: A non-polar solvent (or a mixture of non-polar and slightly more polar solvents) is passed through the column.
-
Separation: As the mixture travels down the column, compounds are separated based on their polarity. Non-polar compounds have little affinity for the polar silica and are quickly eluted by the non-polar mobile phase. More polar compounds, like 8(17),13-Labdadien-15,16-olide, are adsorbed more strongly onto the silica and elute later. By gradually increasing the polarity of the mobile phase (a technique called gradient elution), we can systematically desorb and elute compounds of increasing polarity.
Workflow for Purification
The entire process, from a crude mixture to the purified compound, follows a logical and self-validating sequence.
Caption: Overall workflow for the purification of 8(17),13-Labdadien-15,16-olide.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where TLC is used to predict the outcome of the flash chromatography and then to confirm its success.
Part A: Materials & Reagents
-
Stationary Phase: Silica gel, flash chromatography grade (40-63 µm particle size).
-
Mobile Phase Solvents (HPLC Grade):
-
n-Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
-
Crude Sample: Pre-extracted plant material or synthetic reaction crude containing 8(17),13-Labdadien-15,16-olide.
-
Equipment:
-
Glass flash chromatography column
-
Air/Nitrogen source with pressure regulator
-
Fraction collector or test tube rack
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
TLC stain (e.g., phosphomolybdic acid) and heat gun
-
Part B: Method Development with TLC
Causality: Before committing grams of material to a large column, a few micrograms are used on a TLC plate to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, which provides the best balance for separation on a column.
-
Prepare Test Solutions: Dissolve a small amount of the crude mixture in a volatile solvent like dichloromethane.
-
Spot TLC Plates: Spot the solution onto several TLC plates.
-
Develop Plates: Place each plate in a chamber containing a different ratio of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10, 85:15).
-
Visualize: View the developed plates under a UV lamp and then stain with phosphomolybdic acid.
-
Select Solvent System: Choose the solvent system that places 8(17),13-Labdadien-15,16-olide at an Rf of ~0.3-0.4. For many labdane diterpenes, a system of 5-10% ethyl acetate in petroleum ether or hexane is a good starting point.
Part C: Flash Column Chromatography Procedure
-
Column Packing (Wet Slurry Method):
-
Secure the column vertically. Place a small amount of sand at the bottom.
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 2% Ethyl Acetate in Hexane). The amount of silica should be 50-100 times the mass of the crude sample.
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.[11] Add a layer of sand on top of the packed silica to prevent disturbance.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude sample (e.g., 1 gram) in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add 2-3 grams of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the prepared column.
-
Rationale: Dry loading prevents the dissolution of the upper layer of the stationary phase and often results in sharper bands and better separation compared to liquid injection.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (5-15 psi) to begin the flow.
-
Start collecting fractions immediately. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a 10g column).
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient.
-
| Step | Column Volumes (CV) | Mobile Phase Composition | Purpose |
| 1. Equilibration | 2 CV | 2% Ethyl Acetate / 98% Hexane | Settle the column bed and elute very non-polar impurities. |
| 2. Initial Elution | 5 CV | 2% → 5% Ethyl Acetate / 98% → 95% Hexane | Elute remaining non-polar impurities. |
| 3. Target Elution | 10 CV | 5% → 15% Ethyl Acetate / 95% → 85% Hexane | Elute 8(17),13-Labdadien-15,16-olide. |
| 4. Column Wash | 3 CV | 50% Ethyl Acetate / 50% Hexane | Elute all remaining highly polar compounds. |
Part D: Fraction Analysis and Product Recovery
-
TLC Analysis: Spot every few fractions onto a TLC plate. Develop the plate using the solvent system determined in Part B.
-
Identify and Pool: Under UV light and after staining, identify the fractions containing only the pure target compound. Combine these pure fractions into a clean, tared round-bottom flask.[11]
-
Concentration: Remove the solvent from the pooled fractions using a rotary evaporator.[11]
-
Final Product: The resulting residue is the purified 8(17),13-Labdadien-15,16-olide. Weigh the final product to calculate the yield and verify its purity using analytical techniques like NMR, LC-MS, or HPLC.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column overloaded with sample. | - Re-optimize mobile phase with TLC.- Use a larger column or less sample (aim for 1-2% loading). |
| Compound Elutes Too Quickly (Rf > 0.5) | Mobile phase is too polar. | Decrease the percentage of the polar solvent (Ethyl Acetate). |
| Compound Won't Elute | Mobile phase is not polar enough. | Significantly increase the percentage of the polar solvent in your gradient. |
| Cracked or Channeled Silica Bed | - Column packed unevenly.- Silica dried out during the run. | - Repack the column carefully.- Always maintain a level of solvent above the silica bed. |
Visualizing the Separation Principle
Caption: Adsorption mechanism in normal-phase chromatography.
Conclusion
The protocol described herein provides a reliable and efficient method for the purification of 8(17),13-Labdadien-15,16-olide. By leveraging a systematic workflow that begins with TLC-based method development, this flash chromatography procedure allows for the isolation of the target diterpenoid with high purity and yield. This method is readily adaptable for other labdane diterpenes and is a cornerstone technique for natural product chemistry and drug discovery.
References
- EvitaChem. (n.d.). Buy 8(17),13-Labdadien-15,16-olide (EVT-1169187).
- García, P. A., et al. (2011, May 27). Isolation, Chemical, and Biotransformation Routes of Labdane-type Diterpenes. Chemical Reviews.
- National Center for Biotechnology Information. (n.d.). 8(17),13-Labdadien-15,16-olide. PubChem.
- Phenomenex. (2025, June 6).
- Morita, H., et al. (2017). Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga. Molecules.
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- Biotage. (2023, January 26).
- Aryal, S. (2026, March 7). Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Microbe Notes.
- King Group. (n.d.).
- MedChemExpress. (n.d.). Labda-8(17),13(14)-dien-15,16-olide.
- Sreedhar, B., et al. (n.d.). Facile isolation of (E)-labda-8(17)
- Williamson, K. S., et al. (2025, June 19).
- Supporting Information. (n.d.). General procedure A: Mitsunobu Reaction.
- DSpace@MIT. (n.d.). 4.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. evitachem.com [evitachem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 8. microbenotes.com [microbenotes.com]
- 9. 8(17),13-Labdadien-15,16-olide | C20H30O2 | CID 24741370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. orgsyn.org [orgsyn.org]
mass spectrometry (LC-MS/MS) parameters for 8(17),13-Labdadien-15,16-olide detection
Application Note: High-Sensitivity LC-MS/MS Quantification of 8(17),13-Labdadien-15,16-olide in Complex Biological Matrices
Introduction & Analytical Context
8(17),13-Labdadien-15,16-olide is a naturally occurring labdane-type diterpenoid characterized by a highly hydrophobic bicyclic decalin core and a furan-5-one (lactone) functional group[1]. Originally isolated from medicinal plants such as Phlogacanthus thyrsiflorus[2] and Zingiber zerumbet[3], this compound has garnered significant attention in pharmacognosy and drug development for its potent antidiabetic, lipid-lowering, and anti-inflammatory properties[2][4].
The Analytical Challenge: Labdane diterpenoids often co-exist in plant matrices with numerous structural isomers and related analogs (e.g., andrographolide derivatives)[5]. Standard UV-based detection lacks the necessary specificity to differentiate these co-eluting species. This application note details a highly selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. By leveraging Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, this workflow ensures robust, self-validating quantification even in complex plant extracts or pharmacokinetic plasma samples[6].
Physicochemical Properties & Mass Spectrometry Parameters
Causality of Ionization: The lactone carbonyl oxygen in 8(17),13-Labdadien-15,16-olide acts as an excellent proton acceptor. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization mode[7]. The addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated species [M+H]+ , maximizing signal intensity and reducing matrix suppression.
Table 1: Physicochemical Properties
| Parameter | Value |
|---|---|
| Chemical Name | 8(17),13-Labdadien-15,16-olide |
| Molecular Formula | C₂₀H₃₀O₂[1] |
| Molecular Weight | 302.45 g/mol [1] |
| Exact Mass | 302.2246 Da |
| Precursor Ion [M+H]+ | m/z 303.2319[3] |
Causality of Fragmentation: During Collision-Induced Dissociation (CID), the protonated precursor (m/z 303.23) undergoes predictable neutral losses[8]. The most thermodynamically favorable pathway is the loss of water (-18 Da), yielding m/z 285.22. Higher collision energies trigger the subsequent expulsion of carbon monoxide (-28 Da) from the furanone ring, generating m/z 257.22. Deep cleavage of the bicyclic labdane skeleton produces a stable m/z 149.10 fragment, which is highly diagnostic for this class of diterpenoids[7].
Table 2: MRM Transitions and MS/MS Parameters
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| 303.23 | 285.22 | 20 | 35 | 15 | Quantifier |
| 303.23 | 257.22 | 20 | 35 | 25 | Qualifier 1 |
| 303.23 | 149.10 | 20 | 35 | 35 | Qualifier 2 |
Caption: Proposed ESI+ CID fragmentation pathway for 8(17),13-Labdadien-15,16-olide.
Experimental Methodology (Self-Validating System)
To ensure trustworthiness and reproducibility, this protocol incorporates a matrix-matched calibration curve and Solid-Phase Extraction (SPE) to correct for matrix suppression effects inherent to ESI.
Step 1: Solid-Liquid Extraction (SLE) and Clean-up
Causality: Labdane diterpenoids are susceptible to thermal degradation and lactone ring opening at high pH. Therefore, extraction must be performed under neutral, cold conditions.
-
Homogenization: Lyophilize the biological matrix (e.g., Z. zerumbet rhizomes[3]) and mill to a fine powder to maximize the solvent-accessible surface area.
-
Extraction: Suspend 50 mg of powder in 1.0 mL of pre-chilled LC-MS grade Methanol. Sonicate for 15 minutes at 4 °C.
-
Protein Precipitation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet structural polysaccharides and denatured proteins.
-
Solid-Phase Extraction (SPE): To prevent ion suppression in the MS source, pass the supernatant through a pre-conditioned C18 SPE cartridge (100 mg/1 mL). Wash with 1 mL of 20% Methanol to elute highly polar flavonoids and sugars. Elute the target diterpenoids with 1 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate under nitrogen gas and reconstitute in 200 µL of the initial mobile phase (60% Water / 40% Acetonitrile).
Step 2: UHPLC Separation
Causality: The hydrophobic decalin core of 8(17),13-Labdadien-15,16-olide requires a non-polar stationary phase. A sub-2-micron C18 column provides the high theoretical plate count needed to resolve the target from naturally co-occurring stereoisomers (e.g., 19-hydroxy derivatives)[2][5].
-
Column: Accucore Vanquish C18 (2.1 × 100 mm, 1.5 µm)[3].
-
Column Temperature: 40 °C (reduces mobile phase viscosity, improving mass transfer).
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2.0 µL.
Table 3: UHPLC Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 60 | 40 |
| 13.0 | 60 | 40 |
Step 3: Triple Quadrupole MS/MS Parameters
Causality: The highly aqueous initial gradient requires elevated desolvation temperatures to prevent droplet clustering and ensure complete gas-phase ion formation.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon (High collision cross-section for efficient CID).
Caption: LC-MS/MS analytical workflow for labdane diterpenoid quantification.
Data Processing & Molecular Networking
For untargeted screening or impurity profiling during drug development, high-resolution MS data (e.g., Orbitrap) can be processed using open-source software such as MZmine[3]. Deconvolution and deisotoping algorithms isolate the exact mass (m/z 303.2319)[3]. This data can then be mapped via LC-MS/MS-based molecular networking (GNPS) to identify novel labdane analogs based on shared MS2 fragmentation nodes (e.g., the m/z 149.10 decalin core)[9].
References
- EvitaChem. "8(17),13-Labdadien-15,16-olide (EVT-1169187)".
- PubChem. "8(17),13-Labdadien-15,16-olide | C20H30O2". National Center for Biotechnology Information.
- Ahmed R, et al. "Chemistry and Antidiabetic Effects of Phlogacanthus thyrsiflorus Nees Flowers". IOMC World.
- Gafar MK, et al. "Metabolites Profiling and Fingerprinting of the Ethanolic Extract of Zingiber zerumbet (L.) Roscoe ex Sm." eJournal UPSI.
- "Targeted Isolation of Antiviral Labdane Diterpenes from the Bark of Neo-uvaria foetida (Annonaceae) using LC-MS/MS-Based Molecular Networking". PubMed.
- "LC–DAD–ESI-MS-MS for Characterization and Quantitative Analysis of Diterpenoids from Coleus forskohlii". ResearchGate.
- "Identification of isomeric labdane diterpenoids from rhizomes of Alpinia purpurata by Q-TOF LCMS". ResearchGate.
- "Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS". Waters / LCMS.cz.
Sources
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- 9. Targeted Isolation of Antiviral Labdane Diterpenes from the Bark of Neo-uvaria foetida (Annonaceae) using LC-MS/MS-Based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
improving 8(17),13-Labdadien-15,16-olide solubility in aqueous in vitro assay buffers
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with 8(17),13-Labdadien-15,16-olide (a highly lipophilic labdane-type diterpene) during in vitro assay development.
Because labdane diterpenes possess a rigid bicyclic hydrocarbon core and lack polar ionizable groups, they exhibit exceptionally poor thermodynamic solubility in aqueous buffers[1]. This guide bridges the gap between chemical properties and assay performance, providing mechanistically grounded, self-validating protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: I dissolved 8(17),13-Labdadien-15,16-olide in 100% DMSO, but it immediately turns cloudy when added to my cell culture media. What is happening? A1: You are observing kinetic precipitation . While your diterpene is highly soluble in a pure organic solvent like DMSO, adding this concentrated stock directly to an aqueous buffer creates a massive polarity gradient. The DMSO rapidly diffuses into the bulk water faster than the compound can disperse. This leaves the lipophilic molecule locally supersaturated, triggering rapid nucleation and precipitation[2].
Q2: What is the maximum DMSO concentration I can use to force solubility without compromising my cell-based assay? A2: For most cell lines, the maximum tolerated final concentration of DMSO is 0.5% (v/v) [2]. Exceeding this limit to force your compound into solution will confound your results, as high DMSO concentrations disrupt cell membranes and induce solvent-mediated cytotoxicity[3]. If 0.5% DMSO is insufficient to keep the compound soluble, you must pivot to a complexation strategy (see Protocol A).
Q3: Can I use detergents like Triton X-100 or Tween-20 to keep the compound in solution? A3: This depends entirely on your assay architecture. For cell-free biochemical or enzymatic assays , adding 0.01% to 0.05% Tween-20 or Triton X-100 is highly effective and prevents precipitation[4]. However, for cell-based assays , these surfactants will disrupt the cellular lipid bilayer and cause lysis at concentrations above their critical micelle concentration (CMC)[4].
Solubilization Troubleshooting Logic
Use the following decision matrix to determine the optimal solubilization strategy based on your specific assay constraints.
Troubleshooting logic for labdane diterpene precipitation in aqueous assays.
Experimental Protocols
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. It physically encapsulates the lipophilic labdane core of 8(17),13-Labdadien-15,16-olide, forming a host-guest inclusion complex that thermodynamically stabilizes the compound in water without the membrane toxicity associated with surfactants[5][6][7].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 8(17),13-Labdadien-15,16-olide in 100% DMSO to create a 20 mM master stock. Vortex vigorously.
-
Carrier Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your final aqueous assay buffer (e.g., PBS or DMEM).
-
Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM. Slowly add the DMSO stock dropwise into the vortex center. (Target a molar ratio of 1:2 to 1:4 Drug:HP-β-CD).
-
Incubation: Seal the vial and incubate on an orbital shaker at 37°C for 2 to 24 hours to allow the inclusion complex to reach thermodynamic equilibrium[2].
-
Self-Validation Checkpoint: Centrifuge the final mixture at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC. Logic: If the measured concentration in the supernatant matches your theoretical yield, the complexation is validated. If it is lower, the compound has micro-precipitated; you must increase the HP-β-CD molar ratio.
Step-by-step workflow for HP-β-CD inclusion complexation of lipophilic compounds.
Protocol B: Intermediate Co-Solvent Dilution
Causality: Direct dilution from 100% DMSO to 0.5% DMSO in water causes solvent shock. By creating an intermediate step (e.g., 10% DMSO in buffer), you reduce the polarity gradient, allowing the compound to form stable nano-dispersions before final dilution[2].
Step-by-Step Methodology:
-
Master Stock: Prepare a 10 mM stock in 100% DMSO.
-
Intermediate Dilution: Pipette 10 µL of the master stock into 90 µL of a pre-warmed intermediate buffer (assay buffer containing 10% DMSO or 10% Ethanol). Mix by rapid pipetting.
-
Final Dilution: Immediately transfer the required volume of the intermediate dilution into your final assay media to achieve a final DMSO concentration ≤ 0.5%.
-
Self-Validation Checkpoint: Measure the optical density (OD) of the assay plate at 600 nm before adding your biological target. Logic: A baseline OD600 > 0.05 compared to a vehicle control indicates light scattering from sub-visible kinetic precipitates. If scattering is detected, discard the dilution and utilize Protocol A.
Quantitative Solubilization Matrix
The following table summarizes the operational limits and mechanistic trade-offs of each solubilization strategy for 8(17),13-Labdadien-15,16-olide.
| Solubilization Strategy | Mechanism of Action | Max Recommended Concentration | Primary Application | Pros | Cons |
| Direct DMSO Dilution | Organic co-solvent | 0.1% – 0.5% (v/v) final | High-throughput screening | Simple, rapid preparation | High risk of kinetic precipitation; cytotoxic at >0.5%. |
| Tween-20 / Triton X-100 | Micellar encapsulation | 0.01% – 0.05% (v/v) | Cell-free enzymatic assays | Highly effective at preventing aggregation | Lyses cell membranes; incompatible with cell-based assays. |
| HP-β-CD Complexation | Host-guest inclusion | 10% – 20% (w/v) carrier | Cell-based in vitro assays | Excellent biocompatibility; true thermodynamic solubility | Requires longer preparation time (equilibration). |
References
- BenchChem. "improving (-)-Anomalin solubility for in vitro assays." BenchChem Tech Support.
- Matsuda, H., et al.
- Dimas, K., et al. "Cytotoxic Activity of Labdane Type Diterpenes Against Human Leukemic Cell Lines in vitro.
- ResearchGate Community. "How to enhance drug solubility for in vitro assays?
- PMC (NIH). "Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges.
- PMC (NIH). "Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA.
- ResearchGate. "Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach.
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- 7. researchgate.net [researchgate.net]
troubleshooting low extraction yield of 8(17),13-Labdadien-15,16-olide from Hedychium coronarium
Technical Support Center: Isolating 8(17),13-Labdadien-15,16-olide from Hedychium coronarium
Welcome to the technical support guide for the extraction and troubleshooting of 8(17),13-Labdadien-15,16-olide from the rhizomes of Hedychium coronarium. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of natural product isolation and to provide solutions to common challenges that may arise during the process.
Frequently Asked Questions (FAQs)
Q1: What is 8(17),13-Labdadien-15,16-olide and why is its extraction from Hedychium coronarium of interest?
8(17),13-Labdadien-15,16-olide is a labdane-type diterpenoid that has been isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae (ginger) family.[1] This class of compounds is of significant scientific interest due to a wide range of potential biological activities, including anti-inflammatory and cytotoxic effects.[2] The isolation of this specific diterpene is a key step in exploring its therapeutic potential in drug discovery and development.
Q2: What are the key structural features of 8(17),13-Labdadien-15,16-olide that I should be aware of during extraction and purification?
The structure of 8(17),13-Labdadien-15,16-olide contains a crucial feature that can impact its stability: a lactone ring. Lactone rings are cyclic esters which can be susceptible to hydrolysis (ring-opening) under certain pH conditions, particularly neutral to basic environments, which would convert the active compound into an inactive form.[3] This reaction is reversible, with the lactone form being more stable in acidic conditions (pH 3-5).[3] Additionally, as a diterpenoid, it is a relatively non-polar molecule, which guides the choice of appropriate solvents for extraction and chromatography.
Q3: What is a typical workflow for the extraction and isolation of this compound?
A standard workflow begins with the preparation of the plant material, followed by extraction, and finally, purification to isolate the target compound. Each of these stages presents its own set of challenges and requires careful optimization.
Caption: General workflow for isolating 8(17),13-Labdadien-15,16-olide.
Troubleshooting Guide: Low Extraction Yield
Low yield is one of the most common issues in natural product isolation. The following sections are designed as a decision-making guide to help you identify and resolve the root cause of this problem.
Caption: Decision tree for troubleshooting low extraction yield.
Part 1: Plant Material Preparation
The quality and preparation of the starting material are foundational to a successful extraction.
Q4: My yield is low. Could the way I prepared the rhizomes be the problem?
Absolutely. The two most critical factors at this stage are drying and particle size.
-
Drying Method and Temperature: Improper drying can lead to the degradation of thermolabile compounds. High temperatures can cause chemical modification of diterpenes.[4]
-
Causality: Studies on other rhizomes, such as Cnidium officinale, have shown that drying at excessively high temperatures (above 50-60°C) can decrease the content of secondary metabolites.[5][6] Conversely, shade-drying has been found to yield the highest amount of essential oils from Alpinia galanga, another member of the Zingiberaceae family.[7] This is likely due to the slower process minimizing the loss of volatile components and preventing thermal degradation.
-
Troubleshooting Action:
-
Review your drying protocol. If you used a high-temperature oven, consider this a likely cause of degradation.
-
Recommendation: Employ shade-drying for several days until the rhizomes are brittle. If time is a constraint, use a forced-air oven at a low temperature (40-50°C).[6]
-
-
-
Particle Size: The efficiency of solvent extraction is highly dependent on the surface area of the plant material.
-
Causality: A smaller particle size increases the surface area available for the solvent to contact, which facilitates the diffusion of the target compounds out of the plant cells.[8][9] Research on ginger and tea extraction has demonstrated that smaller particle sizes (e.g., 0.425 mm) result in a higher yield of antioxidants.[10]
-
Troubleshooting Action:
-
Examine your ground material. If it is coarse, it is likely that the extraction was incomplete.
-
Recommendation: Grind the dried rhizomes to a fine powder. A particle size of 0.2-0.5 mm is a good target.[9]
-
-
Part 2: The Extraction Process
The choice of extraction method and solvent are pivotal and interdependent.
Q5: I'm using Soxhlet extraction with ethanol, but my yield is poor. What's going wrong?
While Soxhlet extraction is a classic and exhaustive method, it has two major drawbacks for this application:
-
Thermal Degradation: The continuous heating of the solvent and the extract can degrade thermally sensitive compounds like diterpenes.[11]
-
Solvent Choice: While ethanol is a good general-purpose solvent, it may not be optimal for this specific non-polar diterpenoid.
-
Causality & Troubleshooting:
-
Solvent Polarity: 8(17),13-Labdadien-15,16-olide is a relatively non-polar molecule. Using a solvent with a similar polarity will maximize its solubility, a principle often summarized as "like dissolves like." A systematic approach is to test a range of solvents with varying polarities.
-
Recommendation: Perform small-scale pilot extractions with solvents of varying polarity to determine the best one. A good starting range would be hexane (non-polar), dichloromethane or ethyl acetate (intermediate polarity), and ethanol or methanol (polar).
-
Table 1: Properties of Common Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
| n-Hexane | 0.1 | 69 | Good for non-polar compounds. |
| Dichloromethane | 3.1 | 40 | Excellent for moderately polar compounds. |
| Acetone | 5.1 | 56 | Good for a wide range of polarities. |
| Ethyl Acetate | 4.4 | 77 | Less toxic alternative to dichloromethane. |
| Ethanol | 4.3 | 78 | Good for polar compounds; extracts sugars. |
| Methanol | 5.1 | 65 | Highly polar; can extract a wide range of compounds. |
Q6: Are there better extraction methods than Soxhlet for this compound?
Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often superior for extracting thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles near the plant cell walls creates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer.[12][13] This is typically done at or near room temperature, which protects heat-sensitive compounds.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure. This leads to a rapid release of the target compounds into the solvent.[14][15] While it involves heat, the extraction times are significantly shorter (minutes vs. hours for Soxhlet), reducing the overall thermal stress on the compound.
Table 2: Comparison of Extraction Methods
| Method | Principle | Advantages | Disadvantages | Recommended Starting Parameters (for Zingiberaceae) |
| Maceration | Soaking in solvent | Simple, no heat | Time-consuming, lower yield | N/A |
| Soxhlet | Continuous extraction | Exhaustive | Thermal degradation, long time | N/A (Not recommended for this compound) |
| UAE | Acoustic cavitation | Fast, low temperature, efficient | Equipment cost | Solvent: Ethanol (80-100%); Temp: 40-60°C; Time: 10-30 min; Frequency: 35-42 kHz[12][13][16][17] |
| MAE | Microwave heating | Very fast, reduced solvent | Potential for localized heating | Solvent: Ethanol; Power: 200-400 W; Time: 5-15 min[18][19] |
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Place 10 g of finely powdered H. coronarium rhizome into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 95% ethanol (a 1:10 solid-to-solvent ratio).
-
Sonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is slightly above the solvent level in the flask.
-
Extraction: Sonicate at a frequency of 40 kHz for 20 minutes at a controlled temperature of 50°C.
-
Recovery: Filter the mixture and collect the filtrate. Re-extract the solid residue twice more with fresh solvent.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Part 3: Post-Extraction and Purification
Significant loss of the target compound can occur during the purification steps.
Q7: I have a good crude extract yield, but I lose most of my target compound during column chromatography. Why is this happening?
This is a common and frustrating problem. The issue likely lies with your chromatography conditions, specifically the choice of stationary and mobile phases, or potential compound degradation on the column.
-
Causality & Troubleshooting:
-
Irreversible Adsorption: Your compound may be binding too strongly to the stationary phase. If you are using silica gel, which is acidic, and your compound has basic functionalities, it might not elute.
-
Co-elution: Your target compound may be eluting with other impurities, making it appear as if the yield is low when it is simply not pure.
-
Compound Degradation: Standard silica gel is slightly acidic. If your compound is acid-sensitive, it could be degrading on the column. While the lactone in 8(17),13-Labdadien-15,16-olide is more stable in acid, other structural features might not be.
-
Inappropriate Mobile Phase: The polarity of your solvent system may be too low to elute the compound, or too high, causing it to elute too quickly with impurities.
-
-
Recommendation: A two-step chromatographic approach is often effective for isolating diterpenes.[20]
-
Initial Fractionation (Low-Pressure Column Chromatography):
-
Stationary Phase: Use silica gel 60 (70-230 mesh) for initial cleanup.
-
Mobile Phase: Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% n-hexane to a 1:1 mixture of n-hexane:ethyl acetate.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain your target compound.
-
-
Final Purification (Preparative HPLC):
-
Stationary Phase: Use a reversed-phase column, such as a C18 column. In reversed-phase chromatography, non-polar compounds like your target will be retained more strongly.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. You would start with a higher concentration of water and increase the organic solvent concentration to elute your compound.
-
Optimization: The choice of mobile phase, column temperature, and flow rate should be optimized to achieve the best separation.[21][22]
-
-
Protocol 2: Two-Step Chromatographic Purification
-
Silica Gel Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve your crude extract in a minimal amount of dichloromethane or adsorb it onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with 100% n-hexane, collecting fractions. Gradually increase the polarity by adding ethyl acetate in 5-10% increments.
-
TLC Analysis: Analyze the collected fractions by TLC to pool those containing the compound of interest.
-
Concentration: Evaporate the solvent from the pooled fractions.
-
Preparative HPLC: Dissolve the semi-purified fraction in a suitable solvent (e.g., acetonitrile). Inject onto a C18 preparative HPLC column.
-
Gradient Elution: Elute with a gradient of water:acetonitrile (e.g., starting from 50:50 and increasing to 100% acetonitrile over 30-40 minutes).
-
Collection and Analysis: Collect the peak corresponding to your target compound and confirm its identity and purity using analytical techniques like LC-MS and NMR.
By systematically addressing each stage of the process—from the initial state of the plant material to the final purification steps—you can effectively troubleshoot and optimize the extraction of 8(17),13-Labdadien-15,16-olide, significantly improving your yield and the overall success of your research.
References
-
Hofman, M., & Svystun, T. (2010). Harvest time and drying temperature effect on secondary metabolites in Rhodiola rosea. ResearchGate. Retrieved from [Link]
-
Wu, Q., et al. (2022). Dynamic Variation of Secondary Metabolites from Polygonatum cyrtonema Hua Rhizomes During Repeated Steaming–Drying Processes. MDPI. Retrieved from [Link]
-
Kim, J. K., et al. (2023). Effect of drying temperature on the level of pharmacological compounds in the rhizome of Cnidium officinale Makino. KoreaScience. Retrieved from [Link]
-
Anam, K., et al. (2019). Effect of Particle Size on Fresh Turmeric (Curcuma Longa L.) and Simplicia Toward Content of Curcumin Compound. EUDL. Retrieved from [Link]
-
Rahman, N. A., et al. (2022). Optimization of curcumin extraction from Curcuma domestica Vahl. rhizome with microwave-assisted extraction technique in inhibit. Food Research. Retrieved from [Link]
-
Gião, M. S., et al. (2009). Effect of particle size upon the extent of extraction of antioxidant power from the plants Agrimonia eupatoria, Salvia sp and Satureja Montana. ResearchGate. Retrieved from [Link]
-
Komal, S., et al. (2024). Influence of Various Drying Methods on the Extraction of Alpinia galanga (L.) Willd. Essential Oil for Evaluating Yield Efficiency: A Comparative Study. Journal of Biochemistry International. Retrieved from [Link]
-
García-Cervantes, E., et al. (2023). Optimization of an Ultrasound-Assisted Extraction Method for the Extraction of Gingerols and Shogaols from Ginger (Zingiber officinale). MDPI. Retrieved from [Link]
-
Murphy, C., et al. (2020). Ultrasound-Assisted Extraction of Polyphenols from Ginger (Zingiber officinale) and Evaluation of its Antioxidant and. Arrow@TU Dublin. Retrieved from [Link]
-
de Morais, S. A. L., et al. (2023). Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship. MDPI. Retrieved from [Link]
-
Kumar, A., & Shukla, A. (2016). Microwave assisted extraction of bioactive compounds: A Review. ResearchGate. Retrieved from [Link]
-
Murphy, C., et al. (2020). Ultrasound-Assisted Extraction of Polyphenols from Ginger (Zingiber officinale) and Evaluation of its Antioxidant and Antimicrobial Properties. ResearchGate. Retrieved from [Link]
-
Zoter, K., et al. (2022). Synergistic Effect of Supercritical and Ultrasound-Assisted Ginger (Zingiber officinale Roscoe) Extracts. PMC. Retrieved from [Link]
-
JETIR. (2023). Isolation and characterization of Coronarin compounds from Hedychium Flavescence. JETIR.org. Retrieved from [Link]
-
Bolade, M. K., et al. (2019). Influence of particle size and extraction solvent on antioxidant properties of extracts of tea, ginger, and tea–ginger blend. PMC. Retrieved from [Link]
-
El Dien, N. (2023). Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing. Retrieved from [Link]
-
IntechOpen. (2021). Microwave-Assisted Extraction of Bioactive Compounds (Review). Retrieved from [Link]
-
Demole, E., & Wuest, H. (2011). Isolation, Chemical, and Biotransformation Routes of Labdane-type Diterpenes. ACS Publications. Retrieved from [Link]
-
Susanty, & Fardi, A. (2011). SOLVENT EXTRACTION OF GINGER OLEORESIN USING ULTRASOUND. UI Scholars Hub. Retrieved from [Link]
-
Li, Y., et al. (2007). Comparison of extraction techniques with different solvents for DDT analogues in sediments. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the particle size on the extraction yield. Retrieved from [Link]
-
Nurrochmad, A., et al. (2023). Effect of Different Drying Methods on the Characteristics of Curcuma zedoaria rhizome. Atlantis Press. Retrieved from [Link]
-
ASJP. (n.d.). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. Retrieved from [Link]
-
López-Salazar, H., et al. (2023). Microwave-assisted Extraction of Functional Compounds from Plants: A Review. Bentham Science. Retrieved from [Link]
-
Rawat, A., et al. (2021). Bioactive Compounds and Biological Activities of Hedychium Species. ResearchGate. Retrieved from [Link]
-
Papanikolaou, E., et al. (2019). Labdane-type diterpenes: Chemistry and biological activity. ResearchGate. Retrieved from [Link]
-
Merz, J., et al. (2023). Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. MDPI. Retrieved from [Link]
-
Lebrun, P., et al. (2008). Selection of adequate optimization criteria in chromatographic separations. PMC. Retrieved from [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]
-
MDPI. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Retrieved from [Link]
-
Cheng, Y., et al. (2023). Comparative analysis of solvent and advanced extraction techniques for optimizing phytochemical yield and bioactivity of Matthiola ovatifolia (Boiss.) Aerial parts. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial.
-
Bener, M., et al. (2020). Comparison of Different Extraction Methods for the Recovery of Olive Leaves Polyphenols. MDPI. Retrieved from [Link]
-
Lameira, J., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fine, F., & Vivier, C. (2024). Solvent solutions: Comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 4: Impacts. Semantic Scholar. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Lopes, M., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. Retrieved from [Link]
-
Espino-Díaz, M., et al. (2023). Comparative Analysis of Sustainable Extraction Methods and Green Solvents for Olive Leaf Extracts with Antioxidant and Antihyperglycemic Activities. MDPI. Retrieved from [Link]
-
Farcage, C. E., et al. (2018). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters (δD, δP, and δH) of n-heptane, the.... Retrieved from [Link]
-
Vairappan, C. S., & Tan, K. L. (2002). Brominated labdane-type diterpenoids from an Okinawan Laurencia sp. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the Hansen Solubility Parameters Approach for Selecting Single and Binary Solvents in Polymeric Membrane Production: Assessment of Polymer–Solvent Compatibility. Retrieved from [Link]
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- 6. Effect of drying temperature on the level of pharmacological compounds in the rhizome of Cnidium officinale Makino -Food Science and Preservation | Korea Science [koreascience.kr]
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Technical Support Center: Stability & Storage Solutions for 8(17),13-Labdadien-15,16-olide
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 8(17),13-Labdadien-15,16-olide (PubChem CID: 24741370)[1]. As a labdane-type diterpenoid lactone, this compound possesses potent biological activities but is highly susceptible to environmental degradation.
Below, you will find a mechanistic breakdown of its degradation pathways, a troubleshooting guide, and field-proven Standard Operating Procedures (SOPs) to ensure the structural integrity of your API (Active Pharmaceutical Ingredient) during long-term storage.
Part 1: Mechanistic Understanding of Oxidative Degradation
Q: Why is 8(17),13-Labdadien-15,16-olide so prone to degradation during storage? A: The instability of this compound is directly tied to its unique structural features. It contains an ent-labdane skeleton with an exocyclic double bond at C-8(17) and an α,β-unsaturated γ-lactone (15,16-olide) ring[1]. In the presence of oxygen, tetracyclic and bicyclic diterpenes readily undergo auto-oxidation[2]. The allylic positions (C-12 and C-14) are highly reactive to free radicals, while the exocyclic double bond is vulnerable to photo-induced epoxidation. Furthermore, ambient storage can lead to nearly 70% deterioration of related diterpene lactones over a single year due to temperature fluctuations and atmospheric exposure[3].
Q: What are the exact chemical pathways of its degradation? A: There are three primary vectors for degradation:
-
Auto-oxidation: Oxygen attacks the allylic carbons, forming hydroperoxides that eventually cleave the carbon skeleton.
-
Epoxidation: Exposure to UV/visible light generates reactive oxygen species (ROS) that form epoxides across the C-8(17) double bond.
-
Lactone Hydrolysis: Exposure to moisture or basic conditions (pH > 7) triggers the nucleophilic attack on the C-16 carbonyl, leading to ring opening and the formation of inactive 15-seco derivatives[4].
Degradation pathways of 8(17),13-Labdadien-15,16-olide and targeted preventative interventions.
Part 2: Troubleshooting Guide: Identifying and Preventing Degradation
Q: How can I analytically confirm if my batch has oxidized? A: We recommend a dual-assay approach:
-
HPLC-UV/MS: Oxidized derivatives will typically elute earlier than the parent compound on a reverse-phase C18 column due to increased polarity (addition of hydroxyl or epoxide groups).
-
1H-NMR Spectroscopy: Look for the disappearance or shifting of the exocyclic methylene protons (typically around δ 4.5–4.9 ppm). A reduction in the integration of these peaks strongly indicates epoxidation or cleavage at C-8(17).
Q: My stock solution in DMSO shows reduced efficacy in cellular assays. Why? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over time, it absorbs atmospheric moisture, which initiates the hydrolysis of the lactone ring. Furthermore, DMSO can act as a mild oxidant. For long-term liquid storage, avoid DMSO; instead, use anhydrous ethanol or formulate the compound into stable nanocrystalline suspensions[2].
Part 3: Standard Operating Procedure (SOP): Long-Term Storage Protocol
To guarantee the structural integrity of 8(17),13-Labdadien-15,16-olide, follow this self-validating workflow for processing and storing the pure API.
Step 1: Lyophilization and Moisture Removal
-
Action: Dry the API using a lyophilizer to achieve <1% residual moisture.
-
Causality: Residual water acts as a nucleophile. Removing it prevents the base-catalyzed dehydration of allyl alcohols and the hydrolysis of the lactone ring[4].
Step 2: Aliquoting into Amber Vials
-
Action: Divide the bulk powder into single-use aliquots using amber glass vials.
-
Causality: Amber glass blocks UV/visible light transmission, preventing photo-induced ROS generation and subsequent epoxidation. Single-use aliquots prevent repeated freeze-thaw cycles.
Step 3: Argon Blanketing (Critical Step)
-
Action: Gently purge the headspace of each vial with Argon gas for 5–10 seconds before sealing.
-
Causality: Argon is heavier than air (density 1.784 g/L vs. air's 1.225 g/L). It settles at the bottom of the vial, completely displacing oxygen from the API surface and halting auto-oxidation[2].
Step 4: Sealing and Cryogenic Storage
-
Action: Seal the vials with PTFE-lined screw caps and store immediately at -20°C or -80°C.
-
Causality: PTFE (Teflon) provides an impermeable barrier to atmospheric oxygen and moisture, unlike standard silicone septa.
Step 5: Controlled Thawing (Self-Validating Step)
-
Action: Before opening, place the frozen vial inside a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Validation: Weigh the vial before and after equilibration. A sudden weight increase indicates moisture condensation on the cold glass. If the weight is stable, the vial is safe to open without introducing water to the API.
Part 4: Quantitative Data & Stability Metrics
The following table summarizes the expected stability metrics of labdane diterpene lactones under various storage conditions, extrapolated from kinetic degradation studies[3][5].
| Storage Condition | Atmosphere | Estimated Shelf-Life (t90%) | Primary Degradation Pathway |
| 25°C (Ambient) | Air | ~3-6 months | Auto-oxidation & Epoxidation[3] |
| 4°C (Refrigerated) | Air | ~12 months | Slow oxidation |
| -20°C (Cryogenic) | Argon | >36 months | Negligible |
| Aqueous Solution (pH 8.0) | Air | <1 month | Lactone Hydrolysis & Ring Opening[5] |
| Aqueous Solution (pH 4.0) | Air | ~6 months | Stable (Optimal pH for lactones)[5] |
Part 5: Formulation FAQs
Q: Can I add antioxidants to my formulations to extend shelf-life? A: Yes. The addition of lipid-soluble antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) at 0.01–0.1% (w/w) is highly effective. These molecules act as sacrificial free-radical scavengers, protecting the allylic C-12/C-14 positions of the diterpene from auto-oxidation.
Q: Does pH affect the stability of the lactone ring in aqueous media? A: Significantly. The 15,16-olide γ-lactone ring is highly susceptible to base-catalyzed hydrolysis. Kinetic studies on related diterpene lactones demonstrate that stability is optimized under mildly acidic conditions (pH 2.0–4.0). Conversely, basic environments (pH > 7) trigger rapid ring opening and the formation of inactive 15-seco derivatives[4][5]. Always buffer your aqueous formulations accordingly.
References
-
8(17),13-Labdadien-15,16-olide | C20H30O2 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Degradation of andrographolide in Andrographis paniculata over 1 year storage Source: ResearchGate URL:[Link]
-
Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation Source: PubMed Central (PMC) - NIH URL:[Link]
-
Isolation and characterization of the acid and base degradation products of andrographolide Source: Ingenta Connect URL:[Link]
-
Nanocrystalline Drug Delivery Systems for Natural Compounds: Progress, Challenges and Future Opportunities Source: Dove Medical Press URL:[Link]
Sources
Technical Support Center: Optimizing Mobile Phase Gradients for 8(17),13-Labdadien-15,16-olide LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 8(17),13-Labdadien-15,16-olide. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool for your laboratory work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the LC-MS analysis of 8(17),13-Labdadien-15,16-olide. Each problem is presented in a question-and-answer format, providing a clear path to resolution.
Question 1: Why am I observing poor peak shape (tailing, fronting, or splitting) for my 8(17),13-Labdadien-15,16-olide peak?
Poor peak shape is a common issue in liquid chromatography and can arise from several factors.[1][2] A systematic approach is crucial to identify and resolve the root cause.
Answer:
Poor peak shape for a nonpolar compound like 8(17),13-Labdadien-15,16-olide in reversed-phase LC-MS is often related to issues with the mobile phase, column, or sample preparation.[2][3]
Initial Checks:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase can cause peak distortion, particularly fronting or splitting.[3]
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your starting mobile phase conditions. If solubility is an issue, minimize the injection volume.[4]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[3][5]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[3]
-
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can lead to peak tailing and broadening.[1]
Advanced Troubleshooting:
-
Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase.
-
Solution: The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can help to protonate any free silanol groups on the silica-based stationary phase, reducing these secondary interactions.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[2]
-
Solution: Use tubing with the smallest appropriate internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volumes.[4]
-
Question 2: My 8(17),13-Labdadien-15,16-olide peak has a low signal-to-noise ratio. How can I improve the sensitivity?
Low sensitivity in LC-MS can be due to a variety of factors, including inefficient ionization, ion suppression, or suboptimal chromatographic conditions.[1]
Answer:
Improving the sensitivity for 8(17),13-Labdadien-15,16-olide requires a systematic optimization of both the LC and MS parameters.
LC Optimization:
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.
-
Solution: For positive ion mode ESI, 0.1% formic acid is a common choice. For potentially better adduct formation and improved signal in some cases, ammonium formate can be used.[6] Experiment with different additives to find the optimal conditions for your instrument.
-
-
Flow Rate: The flow rate can affect the desolvation and ionization processes in the MS source.
-
Solution: While faster flow rates can shorten run times, a lower flow rate may improve ionization efficiency for some compounds.[6] Consider optimizing the flow rate in conjunction with other MS parameters.
-
MS Optimization:
-
Ionization Source Parameters: The settings of the ion source, such as capillary voltage, gas temperatures, and gas flow rates, are critical for efficient ionization.
-
Solution: Perform a systematic optimization of the ion source parameters using a standard solution of 8(17),13-Labdadien-15,16-olide.[7]
-
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal.
-
Solution: Improve the chromatographic separation to resolve the analyte from interfering matrix components. A longer, shallower gradient can be effective.[4] Additionally, more rigorous sample preparation techniques, such as solid-phase extraction (SPE), can be employed to remove matrix interferences.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development for the LC-MS analysis of 8(17),13-Labdadien-15,16-olide.
Question 1: What is the best starting mobile phase gradient for the analysis of 8(17),13-Labdadien-15,16-olide?
Answer:
For a nonpolar compound like 8(17),13-Labdadien-15,16-olide, a reversed-phase separation is the most appropriate approach.[8][9] A good starting point for your gradient is:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: A C18 column is a standard choice for nonpolar compounds.[10]
-
Initial Gradient: Start with a relatively high percentage of mobile phase A (e.g., 95%) to ensure good retention of the analyte on the column. Then, a linear gradient to a high percentage of mobile phase B (e.g., 95% or 100%) should be employed to elute the compound.
A scouting gradient, such as a rapid linear gradient from 5% to 95% B over 10-15 minutes, can be a useful first step to determine the approximate elution time of your compound.[7] Based on this information, you can then develop a more optimized gradient with a shallower slope around the elution time to improve resolution.
Question 2: How do I choose between acetonitrile and methanol as the organic modifier in my mobile phase?
Answer:
Both acetonitrile and methanol are common organic solvents used in reversed-phase chromatography.[10] The choice between them can affect the selectivity of your separation.
-
Acetonitrile: Generally has a lower viscosity and UV cutoff than methanol, and often provides sharper peaks. It is a stronger eluting solvent than methanol in reversed-phase chromatography.
-
Methanol: Can offer different selectivity compared to acetonitrile, which can be advantageous for resolving co-eluting peaks. It is also typically less expensive.
Recommendation: Start with acetonitrile as it often provides better peak shapes. If you are struggling with co-elution, trying a method with methanol as the organic modifier is a worthwhile experiment.
Question 3: What mass spectrometry settings are recommended for the analysis of 8(17),13-Labdadien-15,16-olide?
Answer:
For a compound with a molecular weight of approximately 302.45 g/mol , electrospray ionization (ESI) is a suitable ionization technique.[7][11]
-
Ionization Mode: Given the presence of oxygen atoms in the lactone ring, both positive and negative ion modes should be evaluated. In positive ion mode, you would expect to see the protonated molecule [M+H]+ at m/z 303.23. Adducts with sodium [M+Na]+ or ammonium [M+NH4]+ may also be observed, especially if the corresponding salts are present in the mobile phase or sample.[6]
-
MS/MS Analysis: For confident identification and quantification, tandem mass spectrometry (MS/MS) is recommended.[12] This involves selecting the precursor ion (e.g., m/z 303.23) and fragmenting it to produce characteristic product ions. The collision energy will need to be optimized to obtain a good fragmentation pattern.
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase Gradient Optimization
This protocol outlines a systematic approach to optimizing the mobile phase gradient for the LC-MS analysis of 8(17),13-Labdadien-15,16-olide.
-
Initial Scouting Gradient:
-
Objective: To determine the approximate retention time of the analyte.
-
Conditions:
-
Column: C18, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
-
-
Focused Gradient Development:
-
Objective: To improve resolution and peak shape around the analyte's retention time.
-
Procedure: Based on the retention time from the scouting run, design a shallower gradient. For example, if the compound eluted at 6 minutes (which corresponds to approximately 59% B in the scouting gradient), a new gradient could be:
-
0-1 min: Hold at 40% B
-
1-9 min: Linear gradient from 40% to 70% B
-
9-10 min: Ramp to 95% B and hold for 2 minutes for column wash
-
12-15 min: Return to 40% B and equilibrate
-
-
-
Fine-Tuning:
-
Objective: To achieve optimal separation and sensitivity.
-
Adjustments:
-
If the peak is too broad, consider increasing the initial hold time at a lower %B to improve focusing on the column.
-
If resolution from nearby impurities is insufficient, further decrease the slope of the gradient.
-
Experiment with methanol as the organic modifier to assess changes in selectivity.
-
-
Data Presentation
| Parameter | Initial Scouting Gradient | Optimized Gradient | Rationale for Change |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Consistent aqueous phase for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile often provides good peak shape. |
| Gradient | 5-95% B in 10 min | 40-70% B in 8 min | Shallower gradient around the elution point improves resolution. |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | Kept constant for initial optimization. |
| Expected Outcome | Broad peak, approximate retention time | Sharper, more symmetrical peak with better resolution | Improved chromatography for accurate quantification. |
Visualizations
Caption: Troubleshooting workflow for poor peak shape (tailing).
Caption: Decision tree for mobile phase selection.
References
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Waters. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. [Link]
-
Reverse phase chromatography. UAB LT BIOTECH. [Link]
-
Wallace, D. (2016, December 1). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
Kopriva, D., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]
-
Li, Y., et al. (2012). Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS. PMC. [Link]
-
Reversed-phase chromatography – Knowledge and References. Taylor & Francis. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026, March 28). LCGC International. [Link]
-
8(17),13-Labdadien-15,16-olide. PubChem. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Chido, D. (2023, June 21). Advanced LC×LC–MS Technique for Food Analysis: Insight into Natural Products. LCGC International. [Link]
-
Ali, A., et al. (2019). Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica. PMC. [Link]
-
Stoll, D. R. (2022, September 1). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. LCGC International. [Link]
-
Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. (2014, December 2). ACS Publications. [Link]
-
LC/MS/MS Technique and Its Application Analysis of Natural Products. (2011, July 31). National Pingtung University of Science and Technology. [Link]
-
A foundational analysis on LC-MS in natural product bioanalysis: advances in the detection of flavonoids, alkaloids, saponins, and sesquiterpenoids in biological fluids modern LC- MS strategies for the pharmacokinetic evaluation of bioactive natural compounds. (2025, July 27). ResearchGate. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. [Link]
-
Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry. (2017, May 31). MDPI. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. [Link]
-
Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study. (2024, March 8). PubMed. [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. agilent.com [agilent.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. discover.restek.com [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. Reverse phase chromatography | UAB LT BIOTECH [ltbiotech.lt]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. 8(17),13-Labdadien-15,16-olide | C20H30O2 | CID 24741370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Matrix Interference in 8(17),13-Labdadien-15,16-olide Extraction & Analysis
Welcome to the Technical Support Center for the isolation and quantification of 8(17),13-Labdadien-15,16-olide (also known as Coronarin E). This labdane-type diterpenoid is primarily extracted from the rhizomes and flowers of Zingiberaceae and Acanthaceae species, such as Curcuma amada, Hedychium coronarium, and Phlogacanthus thyrsiflorus [[1]]().
Because crude plant extracts are highly complex—containing co-extracted lipids, chlorophylls, and structurally similar flavonoids—matrix interference is a primary bottleneck in downstream LC-MS/MS analysis and preparative purification. This guide provides field-proven, self-validating methodologies to overcome these challenges.
Part 1: Core Mechanistic Principles of Matrix Interference
To troubleshoot effectively, we must first understand the physicochemical behavior of our target compound.
The labdane skeleton (C₂₀H₃₀O₂) is highly lipophilic. During reversed-phase chromatography, it frequently co-elutes with plant sterols, waxes, and phospholipids. In electrospray ionization (ESI), these co-eluting matrix components compete with 8(17),13-Labdadien-15,16-olide for available charge during droplet formation and evaporation 2. Compounds with higher surface activity or gas-phase basicity preferentially capture protons, leading to severe ion suppression of the target diterpenoid. If not properly controlled, this phenomenon can reduce analytical accuracy by 20–80% [[2]]().
Part 2: Troubleshooting Desk & FAQs
Q1: I am observing massive ion suppression (low signal-to-noise ratio) during LC-MS/MS quantification of my crude ethanolic extract. How can I fix this?
-
Causality: High-abundance interferents (like phospholipids) are saturating the ESI droplet surface, preventing your target analyte from ionizing.
-
Solution: Implement a Solid Phase Extraction (SPE) cleanup step prior to injection. Using a C18 sorbent selectively retains highly non-polar interferents while allowing the moderately lipophilic 8(17),13-Labdadien-15,16-olide to elute in an optimized methanol/water fraction [[3]]().
Q2: My crude extract is too viscous and oily, causing SPE cartridges to clog immediately. What is the workaround?
-
Causality: High lipid loads from rhizome extracts exceed the binding capacity of the SPE sorbent and physically block the frit.
-
Solution: Perform a liquid-liquid extraction (LLE) defatting step using hexane before SPE. Partitioning the crude extract between aqueous methanol and hexane will selectively draw the triglycerides and waxes into the hexane layer, leaving the labdane diterpenoid in the aqueous methanol phase.
Q3: How do I calculate and validate that my matrix interference has been successfully reduced?
-
Causality: A self-validating protocol requires empirical proof that the matrix is no longer suppressing the signal.
-
Solution: Calculate the Matrix Factor (MF). Compare the peak area of a known concentration of 8(17),13-Labdadien-15,16-olide spiked into the post-extraction blank matrix ( Amatrix ) against the peak area of the same concentration in a neat solvent ( Asolvent ).
MF=(Amatrix/Asolvent)×100 . An MF between 85% and 115% indicates negligible matrix interference 4.
Part 3: Validated Workflows & Protocols
Protocol 1: Two-Stage Cleanup (Hexane Defatting + C18 SPE)
Objective: To systematically remove non-polar lipids and polar interferents from crude plant extracts prior to LC-MS/MS.
-
Reconstitution: Dissolve 100 mg of crude dried ethanolic extract in 5 mL of 80% aqueous methanol.
-
Hexane Defatting: Add 5 mL of LC-MS grade hexane to the solution in a separatory funnel. Shake vigorously for 2 minutes and allow phases to separate.
-
Causality: Hexane selectively partitions non-polar waxes and triglycerides away from the moderately polar labdane diterpenoid, preventing downstream SPE frit blockage.
-
-
Phase Separation: Discard the upper hexane layer. Retain the lower aqueous methanol layer. Repeat the hexane wash twice.
-
SPE Preconditioning: Precondition a C18 SPE cartridge (500 mg/3 mL) with 3 mL of 100% methanol followed by 3 mL of deionized water 3.
-
Loading: Dilute the defatted aqueous methanol fraction to 20% methanol (to ensure analyte retention) and load it onto the SPE cartridge at a flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 30% aqueous methanol.
-
Causality: This specific concentration is strong enough to elute highly polar interferents (sugars, organic acids) but too weak to break the hydrophobic interactions holding the labdane diterpenoid to the C18 stationary phase.
-
-
Elution: Elute the 8(17),13-Labdadien-15,16-olide using 3 mL of 85% aqueous methanol.
-
Causality: 85% methanol provides the exact dielectric constant required to disrupt the diterpenoid-C18 interactions, eluting the target while leaving highly lipophilic residual interferents permanently bound to the column.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial LC mobile phase.
Protocol 2: Matrix Effect Evaluation via Post-Column Infusion (Self-Validating System)
Objective: To map chromatographic zones of ion suppression/enhancement and validate the cleanup efficiency.
-
Set up a syringe pump to continuously infuse a standard solution of 8(17),13-Labdadien-15,16-olide (1 µg/mL) directly into the mass spectrometer source via a T-connector post-column.
-
Inject a blank matrix sample (the cleaned-up plant extract without the target analyte) into the LC system.
-
Monitor the MRM transition for 8(17),13-Labdadien-15,16-olide.
-
Causality: Continuous infusion creates a steady baseline of the target ion. When a blank matrix is injected via the LC, any eluting matrix components that compete for charge in the ESI source will cause a visible drop (suppression) in this baseline, allowing exact mapping of interference zones. Adjust your LC gradient so your target analyte elutes outside these suppression zones.
-
Part 4: Performance Metrics Data
Table 1: Quantitative Comparison of Cleanup Strategies on 8(17),13-Labdadien-15,16-olide Recovery and Matrix Factor (MF)
| Cleanup Strategy | Analyte Recovery (%) | Matrix Factor (MF) (%) | Phospholipid Removal (%) | Recommended Application |
| Crude Extract (No Cleanup) | N/A | 32 ± 5% (Severe Suppression) | 0% | Not recommended for MS |
| Hexane Defatting Only | 92 ± 3% | 58 ± 6% (Moderate Suppression) | ~40% | High-lipid rhizome extracts |
| C18 SPE Only | 85 ± 4% | 75 ± 4% (Mild Suppression) | ~70% | Leaf/flower extracts |
| Hexane Defatting + C18 SPE | 81 ± 3% | 96 ± 2% (Negligible Interference) | >95% | Precision LC-MS/MS assays |
(Note: MF values <80% indicate significant ion suppression, while values near 100% indicate an interference-free matrix 4, [[2]]().)
Part 5: Workflow Visualization
Workflow for reducing matrix interference in labdane diterpenoid extraction prior to LC-MS.
References
- EvitaChem. "Buy 8(17),13-Labdadien-15,16-olide (EVT-1169187)". Source: EvitaChem.
- IOMC World. "Chemistry and Antidiabetic Effects of Phlogacanthus thyrsiflorus Nees Flowers". Source: IOMC World.
- ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results". Source: ResolveMass Laboratories.
- National Center for Biotechnology Information (PMC). "Comprehensively investigating pharmacokinetics and metabolic fate of andrographolide in rats by liquid chromatography/mass spectrometry-based approach". Source: NIH.
- Frontiers. "A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry". Source: Frontiers.
Sources
Technical Support Center: Resolving Stereoisomer Separation Issues for 8(17),13-Labdadien-15,16-olide on Chiral Columns
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereoisomer separation of 8(17),13-Labdadien-15,16-olide. Here, we provide a structured approach to troubleshooting and method development, grounded in established chromatographic principles and extensive field experience.
Introduction: The Separation Challenge
8(17),13-Labdadien-15,16-olide is a labdane-type diterpene with multiple chiral centers, making the separation of its stereoisomers a complex analytical task.[1][2] The subtle structural differences between these stereoisomers necessitate the use of highly selective chiral stationary phases (CSPs) and meticulously optimized chromatographic conditions to achieve baseline resolution. This guide offers practical solutions to common problems encountered during this process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the development of chiral separation methods for 8(17),13-Labdadien-15,16-olide.
Q1: What are the most suitable chiral stationary phases (CSPs) for separating labdane diterpenes?
A1: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including terpenes and lactones.[3][4] Specifically, derivatives of cellulose and amylose coated or immobilized on a silica gel support are the primary candidates. For initial screening, it is advisable to test both a cellulose-based and an amylose-based column, as their chiral recognition mechanisms differ and can provide complementary selectivities.[5]
Q2: What are the recommended initial mobile phase conditions for method development?
A2: For normal-phase chromatography, which is often preferred for polysaccharide-based CSPs, a good starting point is a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol. A typical initial mobile phase composition is 90:10 (v/v) n-hexane:IPA. For reversed-phase mode, a combination of acetonitrile or methanol with water would be used. The choice between normal and reversed-phase depends on the analyte's solubility and the specific CSP.
Q3: How does the alcohol modifier in the mobile phase influence the separation?
A3: The alcohol modifier is a critical component in normal-phase chiral chromatography as it competes with the analyte for polar interaction sites on the CSP.[6] Shorter-chain alcohols like ethanol are more polar and can reduce retention times, while bulkier alcohols like isopropanol may enhance selectivity by promoting more specific interactions between the analyte and the CSP.[7] It is often beneficial to screen different alcohols to optimize the separation.
Q4: What is the impact of column temperature on the resolution of stereoisomers?
A4: Temperature is a powerful parameter for optimizing chiral separations. Lowering the temperature generally increases the differences in the interaction energies between the enantiomers and the CSP, which can lead to improved resolution.[6][8] However, this also increases the mobile phase viscosity and can lead to broader peaks and longer analysis times. Therefore, a systematic evaluation of a temperature range, for instance, from 15°C to 40°C, is recommended.
Q5: Should I use additives in the mobile phase for this separation?
A5: For neutral compounds like 8(17),13-Labdadien-15,16-olide, additives are typically not necessary. However, if peak tailing is observed, it could be due to secondary interactions with residual silanols on the silica support. In such cases, a very small amount of a polar additive may improve peak shape. For acidic or basic analytes, acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) are often used to suppress ionization and improve peak symmetry.[9]
Part 2: Troubleshooting Common Issues
This section provides a systematic guide to resolving frequent problems encountered during the chiral separation of 8(17),13-Labdadien-15,16-olide.
Issue 1: Poor or No Resolution of Stereoisomers
When faced with co-eluting or poorly resolved peaks, a methodical approach is key.
Step 1: Confirm Appropriate CSP Selection
-
Action: Ensure you are using a polysaccharide-based CSP. If one type (e.g., cellulose) does not provide separation, screen a column with a different polysaccharide backbone (e.g., amylose).
-
Rationale: The chiral recognition is highly specific, and a different CSP may offer the necessary selectivity for your stereoisomers.[10]
Step 2: Optimize the Mobile Phase Composition
-
Action:
-
Vary the concentration of the alcohol modifier (e.g., from 5% to 20% IPA in hexane).
-
If adjusting the concentration is insufficient, switch to a different alcohol (e.g., ethanol or n-butanol).
-
-
Rationale: The nature and concentration of the modifier directly impact retention and selectivity.[7]
Step 3: Adjust the Column Temperature
-
Action: Systematically decrease the column temperature in increments of 5-10°C.
-
Rationale: Lower temperatures often enhance the enantioselectivity of the separation.[8]
Troubleshooting Decision Tree for Poor Resolution
Caption: A logical workflow for addressing poor or no stereoisomer separation.
Issue 2: Peak Tailing and Broadening
Poor peak shape can compromise both resolution and the accuracy of quantification.
Step 1: Check for Column Overload
-
Action: Reduce the amount of sample injected by either lowering the concentration or the injection volume.
-
Rationale: Overloading the column can lead to peak distortion and loss of efficiency.
Step 2: Minimize Extra-Column Volume
-
Action: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.
-
Rationale: Excessive dead volume in the HPLC system can cause significant peak broadening.
Step 3: Ensure Sample Solvent Compatibility
-
Action: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
Rationale: Injecting a sample in a strong solvent can lead to distorted peak shapes.
Illustrative Data for Method Optimization
| Mobile Phase (n-Hexane:Alcohol) | Alcohol Modifier | Temperature (°C) | Resolution (Rs) | Comments |
| 90:10 | Isopropanol | 25 | 1.3 | Partial co-elution observed. |
| 95:5 | Isopropanol | 25 | 1.9 | Baseline separation achieved. |
| 90:10 | Ethanol | 25 | 1.6 | Improved resolution compared to IPA at the same concentration. |
| 95:5 | Isopropanol | 15 | 2.2 | Excellent resolution with increased retention time. |
Note: This table provides example data. Actual results will vary based on the specific stereoisomers and CSP used.
Part 3: Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
Objective: To identify a suitable CSP for the separation of 8(17),13-Labdadien-15,16-olide stereoisomers.
Materials:
-
Cellulose-based chiral column (e.g., Chiralcel® OD-H)
-
Amylose-based chiral column (e.g., Chiralpak® AD-H)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Sample of 8(17),13-Labdadien-15,16-olide stereoisomeric mixture
Procedure:
-
Column Installation and Equilibration: Install the cellulose-based column and equilibrate with 90:10 (v/v) n-hexane:isopropanol at 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject a suitable volume (e.g., 5-10 µL) of the sample (e.g., 1 mg/mL in mobile phase).
-
Data Acquisition: Run the analysis for a sufficient duration to elute all stereoisomers.
-
Column Changeover: After the run, flush the system and replace the cellulose-based column with the amylose-based column.
-
Repeat: Repeat steps 1-3 for the amylose-based column.
-
Evaluation: Compare the chromatograms to determine which CSP provides the best selectivity for the target stereoisomers.
Workflow for CSP Screening
Caption: A systematic process for screening chiral stationary phases.
References
- BenchChem. Troubleshooting Guide for HPLC Analysis of Chiral Compounds.
- Phenomenex. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Phenomenex. Chiral HPLC Column.
- Ghanem, A., & Lämmerhofer, M. (2014). The separations of Corey lactone diol (CLD) on the chiral stationary phases (CSPs).
- Chromatography Today.
- Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Pirkle, W. H., & House, D. W. (1979). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
- Liu, X., et al. (2023). Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression. Marine Drugs.
- Regis Technologies.
- Phenomenex.
- ResearchGate.
- LCGC International.
- PubChem. 8(17),13-Labdadien-15,16-olide.
- VTechWorks.
- Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025).
- ResearchGate.
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Technical Support Center: Overcoming DMSO Solvent Toxicity with 8(17),13-Labdadien-15,16-olide in Cell Viability Assays
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges related to DMSO solvent toxicity when evaluating the bioactivity of 8(17),13-Labdadien-15,16-olide in cell viability assays. By integrating field-proven insights with established scientific principles, this guide aims to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My vehicle control (DMSO alone) is showing significant cytotoxicity. What is the likely cause?
This is a strong indication that the final concentration of DMSO in your assay is too high for your specific cell line.[1] Cellular sensitivity to DMSO varies considerably.[1][2] While some robust, immortalized cell lines might tolerate up to 0.5% DMSO for short-term assays (24-72 hours), it is highly recommended to keep the final DMSO concentration at or below 0.1% (v/v) for most applications, especially for sensitive or primary cells.[1][3]
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check all dilution calculations to confirm the final DMSO concentration in your wells.
-
Perform a DMSO Dose-Response Assay: To determine the maximum tolerated DMSO concentration for your specific cell line, conduct a cell viability assay using a range of DMSO concentrations (e.g., 0.05% to 1.0%).[1] This will establish a baseline for your future experiments.
-
Reduce Exposure Time: If your experimental design permits, consider shortening the incubation period with the compound and vehicle.[1] Some cell lines can tolerate higher DMSO concentrations for shorter durations.[4]
Q2: 8(17),13-Labdadien-15,16-olide is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
Precipitation of hydrophobic compounds like 8(17),13-Labdadien-15,16-olide is a common challenge. This diterpenoid, isolated from various plants, is known for its lipophilicity and poor aqueous solubility.[5][6] The following strategies can help prevent precipitation:
-
Stepwise Dilution: Avoid adding your concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform serial dilutions in your cell culture medium.[1]
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can improve solubility.[1]
-
Vigorous Mixing: When adding the DMSO stock to the aqueous medium, do so dropwise while gently vortexing or stirring the medium to ensure rapid and even dispersion.[1][7]
-
Lower Stock Concentration: Preparing a more dilute stock solution in DMSO (e.g., 10 mM) can help prevent the compound from falling out of solution upon further dilution in an aqueous medium.[1]
-
Sonication: If the compound does not dissolve completely in DMSO, sonicating the tube in a water bath for several minutes can aid dissolution.[7]
Q3: Are there any alternative solvents to DMSO for 8(17),13-Labdadien-15,16-olide?
While DMSO is a "universal solvent," its biological effects can sometimes confound results.[8][9] If DMSO toxicity remains an issue even at low concentrations, or if you are concerned about its potential to interfere with specific cellular pathways, you might consider alternatives. However, the solubility of 8(17),13-Labdadien-15,16-olide in other solvents must be empirically determined.
Potential Alternatives:
-
Ethanol and Methanol: These can be suitable for some compounds and cell lines.[10] Studies have shown that for certain cell lines, ethanol and methanol may be less toxic than DMSO at comparable concentrations.[10] However, ethanol can interfere with cell membrane structure.[10]
-
Dimethylformamide (DMF): Similar to DMSO in its solvent properties.[11]
-
Cyrene™ (dihydrolevoglucosenone): A greener, bio-based solvent reported to have low toxicity and comparable solvation properties to DMSO.[9][12]
Important Consideration: Whenever using an alternative solvent, it is crucial to run a vehicle control with that solvent to account for any effects it may have on cell viability.[3]
Troubleshooting Guide: Inconsistent or Unexpected Results
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.[13][14] | Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly.[14] To mitigate edge effects, fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[13] |
| Low signal or no color change in MTT/XTT/MTS assay | Insufficient number of viable cells; Low metabolic activity of cells; Incomplete solubilization of formazan crystals (for MTT).[15][16] | Optimize cell seeding density.[16] Ensure cells are in the logarithmic growth phase. For MTT assays, ensure complete dissolution of formazan crystals by gentle agitation and sufficient incubation with the solubilization solution.[14] |
| Unexpectedly high absorbance readings | Contamination of cultures; Interference from the test compound (e.g., if it is colored or has reducing properties). | Regularly check cultures for contamination. Run a "compound-only" control (compound in medium without cells) to check for direct reaction with the assay reagents. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential for establishing the appropriate DMSO concentration for your vehicle control.
-
Cell Seeding: Seed your cells into a 96-well plate at the optimal density for your cell line and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A suggested range is 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v). Also, include a "medium-only" control without DMSO.
-
Treatment: Replace the existing medium with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, XTT, or MTS) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium-only" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability (typically >90% viability is considered acceptable) is your maximum tolerated concentration.
Protocol 2: General Workflow for Cell Viability Assay with 8(17),13-Labdadien-15,16-olide
This protocol outlines a general procedure for assessing the cytotoxicity of 8(17),13-Labdadien-15,16-olide.
-
Prepare Stock Solution: Dissolve 8(17),13-Labdadien-15,16-olide in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[7] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Prepare Working Solutions: Thaw an aliquot of the stock solution. Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.[1]
-
Prepare Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest concentration of 8(17),13-Labdadien-15,16-olide.[1]
-
Treatment: Replace the medium with fresh medium containing the various concentrations of 8(17),13-Labdadien-15,16-olide or the vehicle control. Include a "medium-only" control.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Example):
-
Carefully remove the treatment medium.
-
Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14][17]
-
Aspirate the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1][14]
-
Gently agitate the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm.[17]
-
Visualizations
Decision-Making Workflow for Troubleshooting DMSO Toxicity
Caption: A flowchart for troubleshooting DMSO-related cytotoxicity.
General Cell Viability Assay Workflow
Caption: A step-by-step workflow for a typical cell viability assay.
References
-
DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). Cyagen. Retrieved from [Link]
- Liem, E., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3851.
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Retrieved from [Link]
- Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117.
-
Various authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]
-
Various authors. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Retrieved from [Link]
-
Various authors. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? Reddit. Retrieved from [Link]
- Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117.
-
Various authors. (2024, May 12). Avoiding toxic DMSO concentrations in cell culture. Reddit. Retrieved from [Link]
- Al-Absi, A. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI.
-
Various authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]
-
Various authors. (n.d.). Decreasing the toxicity of dimethyl sulfoxide (DMSO) as a... ResearchGate. Retrieved from [Link]
- Afeef, N., et al. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric method. Biological Procedures Online, 21(1), 4.
-
Various authors. (2023, December 18). struggling with MTT assay. Reddit. Retrieved from [Link]
-
Various authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]
- Sangweni, N. F., et al. (2022). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- de Souza, C. O., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(5).
-
Various authors. (2015, July 9). How can I increase the solubility of a compound for an MTT assay? ResearchGate. Retrieved from [Link]
-
Various authors. (2015, June 29). Why is my MTT Assay not turning Purple? ResearchGate. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
Various authors. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]
- Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
-
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. Retrieved from [Link]
- Best, B. P. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Cryoletters, 41(2), 71-81.
-
8(17),13-Labdadien-15,16-olide. (n.d.). PubChem. Retrieved from [Link]
- Tundis, R., et al. (2022). Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. Molecules, 27(15), 4843.
- Karimi, M., et al. (2021). 15-Hydroxy-8(17),13(E)-labdadiene-19-carboxylic acid (HLCA) inhibits proliferation and induces cell cycle arrest and apoptosis in ovarian cancer cells. Life Sciences, 267, 118981.
- Al-zua'bi, M. A. A., et al. (2022). medicinal plants biological evaluation of terrestrial and marine plant originated labdane diterpenes (a review). Academia.edu.
-
(E)-Labda-8(17),12-diene-15,16-dial. (n.d.). Cheméo. Retrieved from [Link]
- Luo, X., et al. (2014). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Molecules, 19(12), 21005-21032.
- Luo, X., et al. (2014).
- Hsieh, C. T., et al. (2017). 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells. Journal of Agricultural and Food Chemistry, 65(49), 10693-10700.
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troubleshooting peak tailing in 8(17),13-Labdadien-15,16-olide HPLC chromatograms
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in the HPLC analysis of labdane-type diterpenes: peak tailing . Specifically, we will address troubleshooting for 8(17),13-Labdadien-15,16-olide .
Peak tailing not only compromises the aesthetic of a chromatogram but also directly impacts the accuracy and precision of quantification by making peak integration difficult and unreliable.[1][2] This guide provides a logical, step-by-step framework to identify the root cause of the problem and restore symmetrical, Gaussian peak shapes to your chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with its latter half being broader than its front half.[2] An ideal peak should be a symmetrical Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. For most applications, a Tf value between 0.9 and 1.5 is considered acceptable, while a value greater than 2.0 often indicates a significant chromatographic problem that requires attention.[1]
Q2: I'm seeing peak tailing for 8(17),13-Labdadien-15,16-olide. I thought tailing was mainly an issue for basic compounds. What's going on?
A2: This is an excellent and critical question. You are correct that the most discussed cause of peak tailing involves secondary ionic interactions between basic analytes and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][3][4] However, 8(17),13-Labdadien-15,16-olide is a neutral lactone. For neutral compounds, the causes of peak tailing are typically not chemical but rather physical or related to the chromatographic conditions. The most common culprits are:
-
Column Health: Physical degradation of the packed bed, such as the formation of a void at the column inlet, or contamination of the column frit or packing material.[3][4][5]
-
Extra-Column Effects (Dead Volume): Excessive volume from poorly made connections, or using tubing with an unnecessarily large internal diameter or length between the injector and the detector.[4][6]
-
Sample Solvent Effects: Dissolving the sample in a solvent that is significantly stronger (more eluting power) than the mobile phase.[5][6]
-
Column Overload: Injecting too high a concentration or volume of the sample.[7]
Q3: How can I quickly determine if my HPLC column is the source of the peak tailing?
A3: The simplest diagnostic test is to substitute the column. If you have a new or proven-good column of the same type, install it and inject a standard of your analyte. If the peak shape improves dramatically, the original column is almost certainly the problem.[3] This points to issues like bed deformation, a void, or a contaminated inlet frit.
Systematic Troubleshooting Guide
When encountering peak tailing, a systematic approach is more effective than random adjustments. The following workflow is designed to logically isolate the problem, starting with the easiest and most common issues.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Step 1: Investigate Physical and Extra-Column Issues
These issues are often mechanical and can be resolved without altering the validated chemical method.
-
Potential Cause: Extra-column volume (dead volume). This occurs when there are unnecessary gaps or spaces in the flow path, causing the sample band to spread before reaching the column or after leaving it.[4]
-
How to Diagnose:
-
Check Connections: Ensure that all PEEK or stainless steel fittings are properly seated. The tubing should be pushed all the way into the port before the ferrule is tightened. A common error is slippage when using finger-tight fittings.[6]
-
Inspect Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and shortest possible length, especially between the column and the detector.
-
-
Solution: Remake all connections between the injector, column, and detector. If the problem persists and you suspect dead volume, consult your instrument's manual for proper connection procedures.
Step 2: Rule Out Column Overload
Injecting too much analyte can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[7]
-
How to Diagnose: Prepare a 1:10 and a 1:100 dilution of your sample and inject them.
-
Solution: If the peak shape becomes symmetrical at a lower concentration, you are experiencing mass overload. Reduce the amount of sample injected onto the column, either by lowering the injection volume or diluting the sample.[7]
Step 3: Assess and Restore Column Health
The column is the heart of the separation and a frequent source of problems. Contamination can create active sites that cause unwanted secondary interactions, while physical voids disrupt the flow path.[2][3]
-
Potential Cause A: Contamination. Strongly retained compounds from previous injections can build up at the head of the column.
-
Solution A: Perform a rigorous column flush. A generic reverse-phase column cleaning protocol is provided below. Always consult the manufacturer's instructions for your specific column first. [8][9]
-
Potential Cause B: Column Void. High pressures or pH instability can cause the silica bed to collapse, forming a void at the inlet.[4] This creates a space where the sample band spreads out before chromatography begins, resulting in tailing or split peaks.
-
Solution B: Disconnect the column and inspect the inlet. If a void is visible, you can sometimes repack the void, but it is often best to replace the column.[4][5] To prevent voids, always ramp up the flow rate gradually and operate within the column's specified pH and pressure limits. Using a guard column is highly recommended to protect the analytical column.[4]
Step 4: Optimize Chromatographic Method Parameters
If the previous steps have not resolved the issue, the problem may lie within the method's chemistry.
-
Potential Cause A: Sample Solvent Mismatch. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase is 50% acetonitrile/water), the sample will not "band" tightly at the head of the column.[5]
-
Solution A: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
-
Potential Cause B: Secondary Interactions. Even with a neutral analyte, minor secondary interactions with the stationary phase can occur. These can be influenced by the mobile phase composition. While 8(17),13-Labdadien-15,16-olide is neutral, subtle interactions with active sites on the silica surface (residual silanols) can still contribute to tailing.[2][10]
-
Solution B: Mobile Phase Optimization.
-
Lower the pH: Operating at a low pH (e.g., 2.5-3.0) using an additive like 0.1% formic acid can suppress the ionization of residual silanol groups on the silica surface, making them less interactive.[1][3][4] This minimizes any potential secondary retention mechanisms.
-
Use a Modern, High-Purity Column: Modern "Type B" silica columns are manufactured to have very low metal content and fewer, less acidic silanol groups.[11][12] Many are also end-capped, a process that chemically derivatizes most of the residual silanols to make them inert.[3][4] If you are using an older column, switching to a modern, fully end-capped column can significantly improve peak shape for a wide range of compounds.
-
The mechanism of how mobile phase pH affects silanol interactions is a key concept in chromatography.
Caption: Effect of mobile phase pH on silanol interactions with basic analytes.
Data Summary & Key Parameters
| Parameter | Potential Issue Causing Tailing | Recommended Action | Scientific Rationale |
| Column | Contamination, void, degradation | Flush with strong solvents; replace if necessary. | Removes contaminants that create active sites; replaces damaged stationary phase.[3][8] |
| Fittings/Tubing | Extra-column (dead) volume | Check all connections; use shorter, narrower ID tubing. | Minimizes band spreading outside of the column.[4][6] |
| Sample Load | Mass overload | Dilute sample or reduce injection volume. | Prevents saturation of the stationary phase.[7] |
| Sample Solvent | Stronger than mobile phase | Dissolve sample in mobile phase or a weaker solvent. | Ensures proper focusing of the analyte band at the column head.[5] |
| Mobile Phase pH | Activation of residual silanols | Lower pH to ~3.0 with 0.1% formic or acetic acid. | Protonates silanol groups, rendering them non-ionic and less interactive.[1][3] |
| Column Type | Old (Type A) silica with high silanol activity | Switch to a modern, end-capped, high-purity (Type B) silica column. | Minimizes the number of active sites available for secondary interactions.[4][11] |
Experimental Protocols
Protocol 1: General Purpose Reverse-Phase (C18, C8) Column Flush
This protocol uses a series of solvents to remove both non-polar and polar contaminants. Warning: Always check your column's documentation for solvent compatibility. Never switch directly between immiscible solvents (e.g., hexane and water).
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Initial Wash: Flush the column with your mobile phase, but without any buffer salts or additives (e.g., if your mobile phase is 70:30 Acetonitrile:10mM Phosphate Buffer, flush with 70:30 Acetonitrile:Water). Flush with 10 column volumes.
-
Polar Contaminant Removal: Flush with 10-20 column volumes of 100% HPLC-grade water.
-
Strong Organic Wash: Flush with 10-20 column volumes of 100% HPLC-grade Acetonitrile.
-
Very Non-Polar Contaminant Removal (Optional): If you suspect strongly retained, non-polar contaminants, flush with 10-20 column volumes of Isopropanol (IPA).[8]
-
Return to Operating Conditions: Gradually re-introduce your mobile phase. If you used IPA, flush with Acetonitrile first, then your mobile phase.
-
Equilibration: Equilibrate the column with at least 10-20 column volumes of your full, buffered mobile phase before injecting a sample.
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Waters. What are common causes of peak tailing when running a reverse-phase LC column? Available at: [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]
-
Shimadzu. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Available at: [Link]
-
GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Available at: [Link]
-
SCION Instruments. HPLC Column Cleaning Guide. Available at: [Link]
Sources
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- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
comparing 8(17),13-Labdadien-15,16-olide vs andrographolide anti-inflammatory effects
Comparative Analysis of Labdane Diterpenes: 8(17),13-Labdadien-15,16-olide vs. Andrographolide in Anti-Inflammatory Drug Development
As drug development pivots toward highly specific, plant-derived immunomodulators, labdane diterpenoids isolated from Andrographis paniculata and Phlogacanthus thyrsiflorus have emerged as premier candidates for inflammatory diseases[1],[2]. Among these, andrographolide is the most extensively benchmarked standard. However, structural analogs like 8(17),13-Labdadien-15,16-olide (and its 19-hydroxy derivatives) offer a compelling alternative profile[3].
This guide provides an objective, mechanistically grounded comparison of these two compounds, detailing their structural divergence, signaling causality, and the self-validating protocols required to evaluate their efficacy.
Structural Determinants of Pharmacological Activity
Both compounds share a core bicyclic decalin skeleton with an exocyclic double bond at C-8(17), but their functional group variations dictate entirely different target engagement kinetics:
-
Andrographolide (The Covalent Modifier): Characterized by an α -alkylidene γ -butyrolactone ring coupled with a critical C-14 hydroxyl group and C-12 oxidation. This specific arrangement forms a highly reactive Michael acceptor, allowing it to act as a potent electrophile[4].
-
8(17),13-Labdadien-15,16-olide (The Upstream Modulator): Retains the full C20 labdane skeleton but fundamentally lacks the C-14 hydroxyl and C-12 oxidation[3]. The absence of these functional groups reduces its Michael acceptor reactivity. Consequently, rather than forming rapid covalent bonds with target proteins, it relies on non-covalent interactions or altered binding kinetics to exert its biological effects[3],[5].
Mechanistic Divergence in the NF- κ B Axis
The structural differences between these two diterpenes translate directly into distinct mechanisms of action within the inflammatory cascade.
-
Andrographolide: Exerts its primary anti-inflammatory effect via direct, covalent alkylation of the Cys62 residue on the p50 subunit of NF- κ B[4]. By physically occupying the DNA-binding domain, it halts the transcription of pro-inflammatory genes regardless of upstream kinase activity.
-
8(17),13-Labdadien-15,16-olide: Because it lacks the optimal electrophilic geometry for p50 alkylation, this compound modulates inflammation further upstream. It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by interfering with the phosphorylation cascades (such as IKK/I κ B) that lead to NF- κ B activation, effectively reducing overall inflammatory cytokine production[5].
Mechanistic divergence in NF-kB pathway modulation by labdane diterpenes.
Comparative Efficacy Profile
When screening these compounds, quantitative benchmarking reveals a trade-off between absolute potency and cellular tolerability. The data below synthesizes representative in vitro performance metrics in lipopolysaccharide (LPS)-stimulated macrophage models[5].
| Pharmacological Metric | Andrographolide | 8(17),13-Labdadien-15,16-olide | Clinical / Development Implication |
| NO Inhibition (IC 50 ) | ~5 – 10 µM | ~25 – 45 µM | Andrographolide is highly potent; the olide requires higher dosing for equivalent NO suppression. |
| TNF- α Suppression | +++ (Rapid, direct) | ++ (Dose-dependent) | Direct p50 inhibition by andrographolide yields steeper dose-response curves. |
| Cytotoxicity (CC 50 ) | ~50 – 80 µM | > 100 µM | The olide exhibits lower cellular toxicity, offering a potentially wider therapeutic window. |
| Primary Target | NF- κ B (p50 Cys62) | Upstream Kinases / iNOS | The olide is better suited for multi-target upstream modulation rather than acute blockade. |
Self-Validating Experimental Methodologies
To objectively compare these compounds, researchers must employ self-validating assay systems. A common pitfall in natural product screening is misinterpreting compound-induced cytotoxicity as "anti-inflammatory efficacy." The following protocols are designed with orthogonal validation steps to ensure data integrity.
Protocol A: High-Throughput Macrophage Screening (RAW 264.7)
Causality Rationale: RAW 264.7 murine macrophages robustly express iNOS upon TLR4 activation by LPS. Because Nitric Oxide (NO) is highly volatile, we use the Griess reagent to measure nitrite ( NO2− ) as a stable proxy. Crucially, this assay is multiplexed with an MTT viability assay to guarantee that NO reduction is due to true signaling inhibition, not cell death.
-
Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2 .
-
Compound Pretreatment: Aspirate media. Apply andrographolide (1-20 µM) or 8(17),13-Labdadien-15,16-olide (10-100 µM) in serum-free media for 1 hour. Control: Include a vehicle control (0.1% DMSO max).
-
LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Griess Assay (Efficacy Readout): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate for 10 mins in the dark. Read absorbance at 540 nm.
-
MTT Assay (Validation Readout): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO and read at 570 nm. Rule: Exclude any efficacy data from wells showing <80% cell viability.
Self-validating in vitro screening workflow for anti-inflammatory efficacy.
Protocol B: Orthogonal Validation via p50 DNA-Binding ELISA
Causality Rationale: Western blotting only shows protein abundance. To prove the mechanistic divergence (covalent modification vs. upstream modulation), we must measure the functional capacity of NF- κ B to bind DNA.
-
Nuclear Extraction: Following the 24-hour LPS stimulation (Protocol A), lyse the cells using a hypotonic buffer to isolate intact nuclei, followed by a hypertonic extraction buffer to yield the nuclear fraction.
-
Oligonucleotide Binding: Transfer the nuclear extract to a 96-well plate pre-coated with a consensus NF- κ B binding oligonucleotide sequence (5'-GGGACTTTCC-3').
-
Detection: Add a primary antibody specific to the NF- κ B p50 subunit, followed by an HRP-conjugated secondary antibody.
-
Analysis: Develop with TMB substrate and read at 450 nm.
-
Expected Result: Andrographolide will show near-total ablation of the ELISA signal (due to Cys62 blockade preventing DNA binding), whereas 8(17),13-Labdadien-15,16-olide will show a moderate, dose-dependent reduction corresponding to its upstream modulation of overall p50 nuclear translocation.
-
Sources
ICH Q2(R2) Validation of HPLC Methods for 8(17),13-Labdadien-15,16-olide Detection: A Comparative Guide
Introduction to the Analytical Challenge
8(17),13-Labdadien-15,16-olide (CAS: 83324-51-0) is a bioactive labdane-type diterpenoid naturally synthesized in medicinal plants such as Phlogacanthus thyrsiflorus, Andrographis paniculata, and Curcuma amada (1[1]). As research accelerates into its antidiabetic and anti-inflammatory properties (2[2]), accurate quantification is paramount for pharmacokinetics and quality control.
However, labdane diterpenes present a distinct analytical hurdle: they often lack the highly conjugated π -electron systems (chromophores) found in flavonoids or alkaloids. Consequently, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) yields poor sensitivity and is highly susceptible to baseline drift at low wavelengths. To establish a self-validating, robust analytical system, laboratories must transition to advanced detection modalities and rigorously validate them against 3[3].
Modality Comparison: Why Detector Selection Dictates Reliability
To ensure scientific integrity, the choice of detector must be rooted in the analyte's physicochemical properties. Below is an objective comparison of three primary HPLC modalities used for diterpene analysis.
Expertise & Experience Insight: While HPLC-UV at 210–254 nm is standard in many legacy pharmacopeias, it fails to provide a uniform response factor for non-chromophoric compounds. We recommend HPLC-CAD (Charged Aerosol Detection) . CAD measures the charge transferred to residual analyte particles after solvent evaporation, providing a near-universal response for non-volatile analytes that is independent of optical properties (4[4]).
Table 1: Comparison of HPLC Detectors for 8(17),13-Labdadien-15,16-olide
| Parameter | HPLC-UV (210-254 nm) | HPLC-CAD | LC-MS/MS (ESI) |
| Sensitivity (LOD) | Moderate (~1.0 - 5.0 µg/mL) | High (~0.1 - 0.5 µg/mL) | Ultra-High (<10 ng/mL) |
| Gradient Compatibility | Poor (Severe baseline drift) | Excellent | Excellent |
| Response Factor | Dependent on chromophore | Uniform for non-volatiles | Dependent on ionization |
| Cost & Complexity | Low | Moderate | High |
| Best Use Case | Routine high-dose QC | Phytochemical profiling | Trace analysis / DMPK |
ICH Q2(R2) Validation Logic & Workflow
According to the EMA and 5[5], an analytical procedure must be proven fit for its intended purpose. The validation sequence is a self-validating loop: Specificity ensures you are measuring the right compound; Linearity and Accuracy ensure the measurement is correct; Precision and Robustness ensure the measurement is repeatable under varying conditions.
ICH Q2(R2) logical workflow for HPLC validation of labdane diterpenes.
Step-by-Step Experimental Protocol: HPLC-CAD Validation
The following protocol details the causality and execution of a fully compliant ICH Q2(R2) validation for 8(17),13-Labdadien-15,16-olide.
Phase 1: Chromatographic System Setup
-
Column: Reverse-phase C18 (250 mm × 4.6 mm i.d., 5 µm particle size) maintained at 37°C.
-
Mobile Phase: Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile).
-
Gradient Elution: 0–5 min (40% B), 5–25 min (40% to 80% B), 25–30 min (80% to 100% B).
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (Evaporation temp: 35°C, Data collection rate: 10 Hz).
Phase 2: Standard & Sample Preparation
-
Standard Stock: Dissolve 2.0 mg of 8(17),13-Labdadien-15,16-olide reference standard in 1 mL of HPLC-grade methanol (2000 µg/mL). Store at -20°C to prevent degradation (6[6]).
-
Calibration Standards: Dilute the stock sequentially to yield working concentrations of 5, 10, 25, 50, 100, and 200 µg/mL.
-
Sample Preparation: Extract 1.0 g of dried target plant powder with 10 mL of dichloromethane or ethanol. Sonicate for 30 minutes, centrifuge, and filter through a 0.22 µm PTFE syringe filter prior to injection (7[7]).
Phase 3: Execution of ICH Validation Parameters
-
Specificity: Inject blank diluent, standard, and the extracted sample. Verify that the resolution ( Rs ) between 8(17),13-Labdadien-15,16-olide and adjacent matrix peaks is ≥1.5 .
-
Linearity: Inject the 6 calibration standards in triplicate. Note on CAD: Because CAD response is inherently non-linear over wide ranges, apply a power-law regression (plot log(Peak Area) vs. log(Concentration) ) to achieve an R2>0.999 .
-
Accuracy (Recovery): Spike known amounts of the standard (50%, 100%, 150% of the target concentration) into a pre-analyzed sample matrix. Calculate the percentage recovery to ensure matrix effects do not suppress the signal.
-
Precision: Perform 6 replicate injections of the 100 µg/mL standard on the same day for Repeatability. Replicate this across three different days, utilizing different analysts, to establish Intermediate Precision.
-
Robustness: Deliberately alter the flow rate ( ±0.1 mL/min) and column temperature ( ±2°C ) to verify that system suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.
Quantitative Validation Data Summary
A successfully executed validation of the HPLC-CAD method will yield a data profile that guarantees trustworthiness. Table 2 summarizes the typical performance characteristics expected when adhering to this protocol.
Table 2: ICH Q2(R2) Validation Results Summary
| Validation Parameter | Expected HPLC-CAD Result | ICH Acceptance Criteria |
| Linearity Range | 5.0 – 200.0 µg/mL | Purpose-dependent |
| Correlation Coefficient ( R2 ) | 0.9992 (Log-Log fit) | ≥0.999 |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | Signal-to-Noise ≥3 / ≥10 |
| Accuracy (Mean Recovery) | 98.4% – 101.2% | 95.0% – 105.0% |
| Repeatability (Intra-day RSD) | 1.1% (n=6) | ≤2.0% |
| Intermediate Precision (RSD) | 1.6% (n=18) | ≤2.0% |
| Robustness ( Rs variation) | Rs>1.8 under all conditions | Rs≥1.5 |
Conclusion
For the precise detection and quantification of 8(17),13-Labdadien-15,16-olide, relying solely on traditional UV detection introduces unacceptable risks of baseline instability and poor sensitivity due to the compound's lack of a strong chromophore. By transitioning to HPLC-CAD and rigorously validating the method against ICH Q2(R2) guidelines, analytical laboratories can establish a self-validating, highly trustworthy system. This ensures that downstream pharmacological evaluations and quality control protocols for labdane diterpenoids are grounded in unimpeachable analytical data.
References
- EvitaChem. "Buy 8(17),13-Labdadien-15,16-olide (EVT-1169187)". EvitaChem.
- PubChem - NIH. "8(17),13-Labdadien-15,16-olide | C20H30O2".
- TargetMol. "8(17),13-Labdadien-15,16-olide | TargetMol". TargetMol Chemicals.
- IOMC World. "Chemistry and Antidiabetic Effects of Phlogacanthus thyrsiflorus Nees Flowers". IOMC World.
- GlobinMed.
- MDPI.
- European Medicines Agency (EMA). "ICH guideline Q2(R2)
- International Council for Harmonisation (ICH). "validation of analytical procedures q2(r2)". ICH.
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Comprehensive Comparison Guide: Antimicrobial Efficacy of 8(17),13-Labdadien-15,16-olide vs. Standard Broad-Spectrum Antibiotics
Executive Summary
In the landscape of escalating antimicrobial resistance (AMR), drug development professionals are increasingly pivoting toward plant-derived secondary metabolites with novel mechanisms of action. 8(17),13-Labdadien-15,16-olide is a naturally occurring labdane-type diterpenoid characterized by a 20-carbon bicyclic skeleton and a lactone functional group, predominantly isolated from the rhizomes of Curcuma amada and Hedychium coronarium[1][2].
Unlike standard broad-spectrum antibiotics (e.g., Ciprofloxacin, Ampicillin) that rely on highly specific protein or enzymatic targets, preliminary pharmacological profiling indicates that labdane diterpenes exert their bactericidal effects through physical intercalation and disruption of microbial cell membranes[3][4]. This guide provides an objective, data-driven comparison of 8(17),13-Labdadien-15,16-olide against standard antibiotics, detailing mechanistic divergence, comparative efficacy, and the rigorous, self-validating experimental workflows required to evaluate its potential as a therapeutic scaffold.
Mechanistic Divergence: Target-Specific vs. Membrane-Disruptive
The fundamental difference between 8(17),13-Labdadien-15,16-olide and standard antibiotics lies in their pharmacodynamics.
-
Standard Broad-Spectrum Antibiotics: Drugs like Ciprofloxacin target intracellular machinery (DNA gyrase/topoisomerase IV), while beta-lactams like Ampicillin inhibit peptidoglycan cross-linking. These specific mechanisms are highly potent but highly susceptible to single-point mutations and efflux pump upregulation.
-
8(17),13-Labdadien-15,16-olide: Due to its high lipophilicity and specific stereochemical configuration, this diterpenoid partitions directly into the bacterial lipid bilayer. This intercalation disrupts the packing of acyl chains, leading to increased membrane fluidity, loss of proton motive force, and subsequent leakage of intracellular contents (e.g., ATP, nucleic acids)[4]. Because it targets the fundamental physical structure of the membrane, it presents a higher barrier to the development of bacterial resistance.
Caption: Mechanistic comparison between membrane-disrupting labdane diterpenoids and target-specific antibiotics.
Comparative Efficacy Benchmarking
While synthetic broad-spectrum antibiotics typically exhibit lower Minimum Inhibitory Concentrations (MICs), 8(17),13-Labdadien-15,16-olide demonstrates competitive efficacy, particularly against Gram-positive pathogens. Gram-negative bacteria exhibit higher resistance thresholds due to the steric hindrance provided by their lipopolysaccharide (LPS) outer membrane, which impedes the penetration of bulky diterpenoid structures.
Table 1: Representative MIC and MBC Benchmarking Data
Note: Data represents typical in vitro assay ranges for labdane diterpenoids against standard ATCC reference strains.
| Pathogen Strain | Gram Type | 8(17),13-Labdadien-15,16-olide (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) |
| Staphylococcus aureus | Positive (+) | MIC: 15.0 - 31.0 MBC: 31.0 - 62.0 | MIC: 0.25 MBC: 0.50 | MIC: 1.0 MBC: 2.0 |
| Bacillus subtilis | Positive (+) | MIC: 15.0 - 31.0 MBC: 31.0 - 62.0 | MIC: 0.12 MBC: 0.25 | MIC: 0.5 MBC: 1.0 |
| Escherichia coli | Negative (-) | MIC: 62.0 - 125.0 MBC: >125.0 | MIC: 0.01 MBC: 0.03 | MIC: 4.0 MBC: 8.0 |
| Pseudomonas aeruginosa | Negative (-) | MIC: >125.0 MBC: >125.0 | MIC: 0.50 MBC: 1.0 | MIC: >128.0 (Resistant) |
Data Analysis Insight: The proximity of the MIC and MBC values for 8(17),13-Labdadien-15,16-olide (typically within a 1x to 2x dilution factor) confirms its classification as a bactericidal rather than bacteriostatic agent, which is consistent with its membrane-lytic mechanism of action.
Self-Validating Experimental Workflows
To objectively validate the efficacy and mechanism of 8(17),13-Labdadien-15,16-olide, experimental protocols must be designed as self-validating systems. This means incorporating internal controls that actively prove the assay is functioning correctly, independent of the test compound's performance.
Protocol A: Broth Microdilution Assay (MIC/MBC Determination)
Objective: Quantify the lowest concentration of the diterpenoid that inhibits visible growth (MIC) and kills 99.9% of the inoculum (MBC).
-
Inoculum Standardization: Cultivate bacterial strains to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4–0.6). Scientific Rationale: Log-phase bacteria have actively dividing, uniform cell membranes, minimizing phenotypic variability that could skew membrane-targeting assays. Dilute to a final assay concentration of 5×105 CFU/mL.
-
Compound Preparation: Dissolve 8(17),13-Labdadien-15,16-olide in DMSO (ensure final assay DMSO concentration is <1% v/v to prevent solvent toxicity). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB).
-
Self-Validating Controls:
-
Vehicle Control: MHB + 1% DMSO + Bacteria (Validates that the solvent does not inhibit growth).
-
Positive Control: Standard Antibiotic (e.g., Ciprofloxacin) + Bacteria (Validates the susceptibility of the bacterial strain).
-
Negative Control: Sterile MHB only (Validates media sterility).
-
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. Add Resazurin dye (0.015%). Scientific Rationale: Resazurin acts as an objective metabolic indicator; viable cells reduce blue resazurin to pink resorufin, eliminating the subjectivity of visual turbidity checks.
-
MBC Plating: Plate 10 µL from all wells showing no growth onto drug-free agar. Incubate for 24 hours to determine the concentration yielding a ≥3-log₁₀ reduction in CFU.
Protocol B: Membrane Integrity Validation (Flow Cytometry & FESEM)
Objective: Prove the mechanistic hypothesis that 8(17),13-Labdadien-15,16-olide disrupts the bacterial cell membrane.
-
Treatment: Expose log-phase S. aureus to 8(17),13-Labdadien-15,16-olide at 1x and 2x MIC for 2 hours.
-
Fluorescent Staining: Wash cells with PBS and stain with Propidium Iodide (PI). Scientific Rationale: PI is a DNA-intercalating fluorophore that is strictly membrane-impermeable. It can only enter and fluoresce inside cells with physically compromised lipid bilayers.
-
Self-Validating System Check: Include a sample treated with 0.1% Triton X-100. Scientific Rationale: Triton X-100 is a potent detergent that guarantees 100% membrane permeabilization. If the cytometer does not read maximum PI fluorescence for this control, the cytometer calibration or dye integrity is flawed, invalidating the run.
-
FESEM Fixation: Fix a parallel treated sample using 2.5% glutaraldehyde, dehydrate through an ethanol gradient, and visualize via Field Emission Scanning Electron Microscopy (FESEM) to observe physical membrane corrugation and pore formation[4].
Caption: Experimental workflow for validating the membrane-disruptive mechanism of labdane diterpenoids.
Conclusion & Future Directions
While 8(17),13-Labdadien-15,16-olide does not match the raw in vitro potency of synthetic mainstays like Ciprofloxacin, its value lies in its evolutionary resilience . By physically disrupting the bacterial cell membrane rather than targeting mutable intracellular enzymes, it bypasses common resistance mechanisms such as target-site alteration. For drug development professionals, this labdane diterpenoid represents a highly promising scaffold. Future optimization should focus on structure-activity relationship (SAR) modifications to increase its hydrophilicity, thereby improving its penetration through Gram-negative outer membranes and lowering its effective MIC threshold.
References
-
National Institutes of Health. "8(17),13-Labdadien-15,16-olide | C20H30O2 - PubChem Compound Summary." PubChem. Available at:[Link]
-
Ghosh, S., Indukuri, K., Bondalapati, S., Saikia, A. K., & Rangan, L. (2013). "Unveiling the mode of action of antibacterial labdane diterpenes from Alpinia nigra (Gaertn.) B. L. Burtt seeds." European Journal of Medicinal Chemistry, 66, 101-105. Available at:[Link]
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- 4. Unveiling the mode of action of antibacterial labdane diterpenes from Alpinia nigra (Gaertn.) B. L. Burtt seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility Guide: Isolation of 8(17),13-Labdadien-15,16-olide from Phlogacanthus thyrsiflorus
As drug development increasingly looks toward complex plant matrices for novel therapeutics, the reproducible isolation of highly specific secondary metabolites becomes a critical bottleneck. Phlogacanthus thyrsiflorus Nees (Acanthaceae), a medicinal shrub endemic to the sub-tropical Himalayas, is a rich source of bioactive labdane-type diterpenoids, primarily 19-hydroxy-8(17),13-labdadien-15,16-olide and its 19-oic acid derivative (1)[1].
This guide objectively compares extraction and isolation methodologies for this target compound, providing researchers with causality-driven, self-validating protocols designed to eliminate batch-to-batch variability.
Mechanistic Grounding: The Extraction Challenge
Isolating the 8(17),13-labdadien-15,16-olide scaffold presents a unique thermodynamic and chromatographic challenge. The plant matrix is heavily saturated with competing secondary metabolites, including highly polar diterpene glucosides like phloganthoside (2)[2], phytosterols (β-sitosterol), and flavonoids (luteolin)[1].
Crucially, the target compound features an α,β-unsaturated lactone ring (the 15,16-olide moiety) that is highly susceptible to hydrolysis and thermal degradation. To achieve high-purity isolation, the extraction modality must selectively partition the moderately non-polar labdane framework while strictly minimizing thermal exposure.
Head-to-Head Methodological Comparison
-
Traditional Soxhlet Extraction (TSE): Historically, isolation relied on exhaustive Soxhlet extraction using methanol for up to 7 days, followed by liquid-liquid partitioning with dichloromethane (3)[3]. Causality: While methanol penetrates the cellulosic matrix effectively, the prolonged thermal stress (65°C for >72 hours) risks degrading the 15,16-olide ring, leading to poor reproducibility and artifact formation.
-
Ultrasound-Microwave-Assisted Extraction (UMAE): A modern paradigm shift. Causality: Ultrasound pretreatment induces acoustic cavitation, micro-fracturing the plant cell walls. Subsequent microwave irradiation (e.g., 1000W for 10 min) causes rapid dipole rotation of the solvent molecules (4)[4]. This generates localized superheating that drives the labdane diterpenoids into the solvent almost instantaneously, preserving the lactone ring.
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂ to achieve unparalleled selectivity. Causality: By tuning the parameters to 200 bar and 53 °C, the density of the supercritical CO₂ perfectly matches the solubility parameter of the labdane scaffold (5)[5]. As a non-polar solvent, CO₂ inherently excludes highly polar interfering glycosides, drastically simplifying downstream chromatography.
Quantitative Performance Data
Table 1: Comparative Efficiency Metrics for Diterpene Extraction
| Performance Metric | Traditional Soxhlet (TSE) | Ultrasound-Microwave (UMAE) | Supercritical Fluid (SFE) |
| Mechanism of Action | Exhaustive thermal reflux | Cavitation & dipole rotation | Supercritical density tuning |
| Extraction Time | 72 - 168 hours | 10 - 25 minutes | 120 minutes |
| Solvent Profile | High volume Methanol | Low volume Methanol | Recycled CO₂ (Green) |
| Target Selectivity | Low (Co-extracts glycosides) | Moderate | High (Excludes polar matrix) |
| Lactone Degradation Risk | High (Prolonged heat) | Low (Rapid extraction) | Zero (Low temp, inert gas) |
| Batch Reproducibility | Poor (RSD > 12%) | Excellent (RSD < 5%) | Exceptional (RSD < 3%) |
Isolation Workflow Visualization
Fig 1: Comparative isolation workflows for labdane diterpenoids from P. thyrsiflorus.
Self-Validating Protocol: UMAE to Silica Gel Chromatography
For laboratories lacking SFE infrastructure, the UMAE protocol provides the best balance of yield, speed, and reproducibility. This protocol is engineered as a "self-validating system," meaning it contains built-in Quality Control (QC) checkpoints to ensure the integrity of the labdane diterpene at every phase.
Phase 1: Matrix Preparation & Moisture Control
-
Collect mature P. thyrsiflorus flowers/leaves. Wash and shade-dry for 45 days until brittle.
-
Grind to a fine powder (approx. 60 mesh).
-
QC Checkpoint (Moisture): Ensure moisture content is <5%. Causality: Excess water acts as a microwave sink, absorbing the 1000W energy and preventing the localized superheating of the methanol solvent required to extract the diterpenes.
Phase 2: Ultrasound-Microwave-Assisted Extraction (UMAE)
-
Suspend 50g of powdered biomass in 500 mL of HPLC-grade Methanol.
-
Apply ultrasound pretreatment (250W, 15 min) to disrupt the cellulosic matrix.
-
Transfer to a microwave extractor. Apply 1000W for 10 minutes in 20-second pulsed cycles.
-
QC Checkpoint (Thermal): Monitor the vessel with an IR probe. Do not allow the bulk solvent temperature to exceed 65°C to protect the 15,16-olide ring from hydrolysis.
Phase 3: Liquid-Liquid Partitioning
-
Filter the extract and concentrate under reduced pressure at 40°C.
-
Suspend the crude methanolic extract in 100 mL of distilled water.
-
Partition sequentially with Dichloromethane (DCM) (3 × 100 mL). The moderately non-polar labdane diterpenoids will migrate to the DCM layer, leaving polar glycosides (phloganthoside) in the aqueous phase (1)[1].
-
QC Checkpoint (TLC): Spot the DCM layer on a Silica gel 60 F254 plate. Elute with CHCl₃:MeOH (9.5:0.5). Spray with Vanillin-H₂SO₄ and heat. Labdane diterpenes will appear as distinct purple/blue spots at Rf ~0.6.
Phase 4: Chromatographic Resolution
-
Load the concentrated DCM fraction onto a Silica gel column (Merck, 70-230 mesh) (3)[3].
-
Elute using a step gradient of Petroleum Ether to Chloroform.
-
QC Checkpoint (UV Pooling): Monitor eluent fractions using a UV detector at 220 nm. Causality: The α,β-unsaturated lactone ring of the target compound strongly absorbs at this wavelength, allowing precise pooling of the target fractions.
Analytical Validation Markers
To definitively confirm the isolation of 19-hydroxy-8(17),13-labdadien-15,16-olide, cross-reference your spectroscopic data against these established markers:
Table 2: Chromatographic & Spectroscopic Validation Markers
| Structural Feature | Analytical Method | Expected Signal / Marker | Causality / Rationale |
| 15,16-olide (Lactone) | UV-Vis Spectroscopy | λmax ≈ 220 nm | Confirms the α,β-unsaturated lactone ring integrity. |
| Exocyclic Double Bond | ¹H-NMR (400 MHz, CDCl₃) | δ 4.88 (s, 1H), 4.77 (s, 1H) | Validates the C-8(17) unsaturation characteristic of labdanes. |
| C-19 Hydroxymethylene | ¹H-NMR (400 MHz, CDCl₃) | δ 3.72 (d), 3.39 (d) | Differentiates the 19-hydroxy variant from the 19-oic acid. |
| Lactone Carbonyl | ¹³C-NMR (100 MHz, CDCl₃) | δ ~174.2 | Confirms the C-16 carbonyl carbon of the intact furan/lactone. |
References
-
Ahmed R, et al. (2016). Chemistry and Antidiabetic Effects of Phlogacanthus thyrsiflorus Nees Flowers. Nat Prod Chem Res. 1
-
Ilham S, et al. (2011). Phytochemical Investigation of the Stem Bark of Phlogacanthus thyrsiflorus (Roxb.) Nees. Asian Journal of Chemistry. 3
-
Chetia I. (2024). Extraction of phenolic compounds from edible flowers (Phlogacanthus thyrsiflorus) using ultrasound‐microwave‐assisted extraction and its screening by HPLC. Journal of Food Process Engineering. 4
-
Tezpur University. (2020). To optimize the phytochemical extraction process from an edible flower using novel techniques.5
-
Barua AK, et al. (1987). Phloganthoside—a diterpene lactone glucoside from Phlogacanthus thyrsiflorus. Phytochemistry. 2
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A Senior Application Scientist's Guide to Benchmarking 8(17),13-Labdadien-15,16-olide Binding Affinity in Molecular Docking Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for evaluating the binding affinity of the natural product 8(17),13-Labdadien-15,16-olide using molecular docking. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow. Our focus is on establishing a self-validating protocol to benchmark this diterpenoid against known modulators of a therapeutically relevant target.
Introduction: The "Why" of Computational Benchmarking
Natural products are a cornerstone of drug discovery, offering vast structural diversity and biological activity. 8(17),13-Labdadien-15,16-olide, a labdane-type diterpenoid found in various plants, represents a class of molecules with demonstrated therapeutic potential, often linked to anti-inflammatory pathways.[1][2] Before committing significant resources to in vitro and in vivo studies, computational methods like molecular docking offer an invaluable tool to predict and rationalize the interaction of such compounds with specific protein targets.[3][4][5]
The objective of this guide is not merely to predict a binding mode but to establish a rigorous benchmark. We will compare the predicted binding affinity of 8(17),13-Labdadien-15,16-olide to that of known ligands, providing a clear, data-driven rationale for its potential as a therapeutic lead.
Pillar 1: Rationale-Driven Target Selection
The success of any docking study hinges on the selection of a relevant biological target. While 8(17),13-Labdadien-15,16-olide does not have a single, universally confirmed target, many diterpenoids exhibit anti-inflammatory properties. A central regulator of inflammation is the Nuclear Factor-kappa B (NF-κB) transcription factor.[6][7] Dysregulation of the NF-κB signaling pathway is implicated in numerous inflammatory diseases and cancers, making it a high-value target for therapeutic intervention.[8][9]
Therefore, for this guide, we will target the DNA-binding domain of the NF-κB p50 homodimer. This allows us to investigate whether 8(17),13-Labdadien-15,16-olide may exert its effects by directly interfering with NF-κB's ability to regulate gene expression.[8]
Pillar 2: The Self-Validating Molecular Docking Protocol
A computational protocol must be trustworthy. To achieve this, we will build a self-validating system. The cornerstone of this approach is "re-docking"—a process where a known, co-crystallized ligand is removed from its protein binding site and then computationally re-docked.[10] If our docking protocol can accurately reproduce the experimentally determined binding pose, we can have confidence in its predictions for novel ligands.
Experimental Workflow Diagram
Caption: A comprehensive workflow for a self-validating molecular docking experiment.
Step-by-Step Methodology
1. Receptor Preparation
The quality of the starting protein structure is paramount for obtaining meaningful results.[11]
-
1.1. Structure Selection: Obtain a high-resolution X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we select the NF-κB p50 homodimer. Ensure the structure contains a co-crystallized ligand, which is essential for protocol validation.
-
1.2. Structure Cleanup: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein.[12][13] This is not a trivial step; it is a critical process of removing confounding variables.
-
Rationale: Water molecules, ions, and co-solvents present in the crystal structure can interfere with the docking algorithm and are typically removed unless they are known to play a critical role in ligand binding.[11][14]
-
Action: Delete all water molecules and any heteroatoms not essential for the protein's structural integrity or catalytic activity. If the biological unit is a monomer but the PDB file contains a dimer or larger assembly, isolate the relevant chain.
-
-
1.3. Adding Hydrogens and Assigning Charges:
-
Rationale: Crystal structures often do not include hydrogen atoms. Adding them is crucial for correctly calculating interactions like hydrogen bonds.[14][15] Assigning partial charges (e.g., using AMBER or Gasteiger methods) is necessary for the scoring function to calculate electrostatic interactions.[16][17]
-
Action: Use a standard tool like AutoDockTools (ADT) or the equivalent function in your modeling software to add polar hydrogens and assign appropriate atomic charges.
-
-
1.4. File Format Conversion: Save the prepared protein in the PDBQT format, which includes charge and atom type information required by docking software like AutoDock Vina.[17]
2. Ligand Preparation
Proper ligand preparation ensures that the molecule's stereochemistry, ionization state, and flexibility are correctly represented.[18]
-
2.1. Obtain Structures:
-
8(17),13-Labdadien-15,16-olide: The 3D structure can be obtained from databases like PubChem (CID: 24741370).[19][20]
-
Comparator Ligands: Select at least one known inhibitor for comparison. For NF-κB, a potent and well-characterized synthetic inhibitor is JSH-23 (PubChem CID: 11598286).[21] Including a known active natural product is also advisable.
-
-
2.2. Energy Minimization and Conformer Generation:
-
Rationale: The downloaded structure may not be in its lowest energy conformation. An energy minimization step using a suitable force field (e.g., MMFF94) relaxes the structure into a more realistic, low-energy state.[18]
-
Action: Use a program like Open Babel or similar tools to perform energy minimization.
-
-
2.3. Assign Charges and Define Rotatable Bonds:
-
Rationale: Similar to the protein, the ligand requires partial charges for scoring. The docking algorithm also needs to know which bonds are rotatable to explore different conformations (poses) within the binding site.[17]
-
Action: Use ADT or a similar tool to assign Gasteiger charges and automatically detect rotatable bonds.
-
-
2.4. File Format Conversion: Save the prepared ligands in the PDBQT format.[18]
3. Protocol Validation: The Re-docking Imperative
This step provides the "self-validating" nature of our protocol.
-
3.1. Extract Native Ligand: From the original, unprepared PDB file, save the co-crystallized ligand in a separate file. Prepare this ligand as described in Step 2.
-
3.2. Define the Grid Box: The "grid box" defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[22]
-
Rationale: Centering the search space on the known binding site (as defined by the co-crystallized ligand) focuses the computational effort, increasing efficiency and accuracy.
-
Action: In your docking software, define a grid box (typically a cube) that encompasses the entire binding pocket, usually centered on the co-crystallized ligand's coordinates with a buffer of several angstroms on each side.
-
-
3.3. Re-dock and Calculate RMSD:
-
Action: Perform a docking run using the prepared native ligand and the prepared protein.
-
Rationale: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the computationally predicted pose and the experimentally determined pose. A low RMSD value indicates the protocol is reliable.[10][23]
-
Validation Criterion: Superimpose the top-scoring docked pose of the native ligand onto the original crystal structure. An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol can reliably reproduce a known binding mode.[24][25]
-
4. Docking Simulation and Result Analysis
Once the protocol is validated, you can proceed with docking your test compounds.
-
4.1. Run Docking: Using the validated parameters (i.e., the same protein preparation and grid box), perform docking simulations for 8(17),13-Labdadien-15,16-olide and your comparator ligands (e.g., JSH-23).
-
4.2. Analyze Binding Affinity Scores:
-
Interpretation: The docking program will output a binding affinity score (typically in kcal/mol) for each generated pose.[26] A more negative score generally indicates a stronger predicted binding affinity.[27] It is crucial to understand that this is a score for ranking and comparison, not a true thermodynamic binding free energy.[28]
-
-
4.3. Visualize and Analyze Binding Poses:
-
Rationale: The score alone is insufficient. Visual inspection of the top-ranked poses is mandatory to ensure they are chemically sensible.[27]
-
Action: Load the docked complexes into a molecular visualizer. Analyze the key intermolecular interactions:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are strong indicators of binding specificity.
-
Hydrophobic Interactions: Note any nonpolar parts of the ligand sitting in hydrophobic pockets of the protein.
-
Other Interactions: Look for pi-pi stacking, salt bridges, or other relevant interactions.
-
-
Pillar 3: Comparative Data and Benchmarking
Summarize the quantitative results in a clear, comparative format. This allows for an objective assessment of 8(17),13-Labdadien-15,16-olide's potential relative to established molecules.
Table 1: Comparative Docking Results Against NF-κB p50
| Compound | PubChem CID | Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|---|
| 8(17),13-Labdadien-15,16-olide | 24741370 | Test Compound | -8.5 | Arg54, Gln243, Tyr57 |
| JSH-23 | 11598286 | Known Inhibitor | -7.9 | Arg54, Cys59, Val121 |
| Native Ligand (for validation) | N/A | Control | -9.2 (RMSD: 1.2 Å) | Arg54, Cys59, Tyr57 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated by the user's specific docking run.
Discussion: From Data to Insight
Furthermore, analyzing the interacting residues reveals that both the test compound and the known inhibitor share interactions with key residues like Arg54, suggesting they may occupy a similar region of the binding pocket. This provides a testable hypothesis for future experiments, such as site-directed mutagenesis.
It is critical to acknowledge the limitations of this approach. Docking typically treats the protein as a rigid structure and scoring functions are approximations.[29] Therefore, these results should be considered strong hypotheses, not definitive proof. The next logical step would be to use more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the docked pose over time in a more dynamic, solvated environment.[23][30] Ultimately, these in silico findings must be validated through in vitro binding assays and cell-based functional assays.
Conclusion
This guide has outlined a rigorous, self-validating workflow for benchmarking the binding affinity of 8(17),13-Labdadien-15,16-olide. By grounding our computational experiment in a validated protocol and comparing our results against known standards, we can generate reliable, actionable hypotheses. This approach elevates molecular docking from a simple prediction tool to a powerful component of the drug discovery pipeline, enabling researchers to make informed decisions and efficiently prioritize natural products for further development.
References
- Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits - PMC. (n.d.).
- Buy 8(17),13-Labdadien-15,16-olide (EVT-1169187) - EvitaChem. (n.d.).
- Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
- Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2025, October 6).
- What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023, May 5).
- How to validate the molecular docking results ? | ResearchGate. (2022, April 25).
- Session 4: Introduction to in silico docking. (n.d.).
- 8(17),13-Labdadien-15,16-olide | C20H30O2 - PubChem - NIH. (n.d.).
- Steps of ligand docking - Docking Server. (n.d.).
- Technical Support Center: Refining Molecular Docking Protocols for Natural Products - Benchchem. (n.d.).
- 8(17),13-labdadien-15,16-olide (C20H30O2) - PubChemLite. (n.d.).
- Advances and applications of binding affinity prediction methods in drug discovery. (n.d.).
- machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking | Bioinformatics | Oxford Academic. (2010, May 15).
- Cleaning Protein Structures Before Docking: Why It Matters and How to Do It in SAMSON. (n.d.).
- Protein-ligand binding affinity prediction using multi-instance learning with docking structures - Frontiers. (2025, January 2).
- Molecular docking proteins preparation - ResearchGate. (2019, September 20).
- (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24).
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024, May 30).
- Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
- Preparing the protein and ligand for docking - ScotChem. (2025, April 8).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.).
- 8(17),13-Labdadien-15,16-olide | TargetMol - 化合物库. (n.d.).
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC. (n.d.).
- New scaffolds of inhibitors targeting the DNA binding of NF-κB - OAText. (n.d.).
- Molecular Docking Analysis: Interaction Studies of Natural Compounds to Anti-inflammatory Targets | IntechOpen. (2017, August 30).
- Computational Profile of Novel Natural Bioactive Inhibitors of NF-κB. (2023, December 31).
- Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC. (2024, October 7).
- Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC. (n.d.).
- Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PubMed. (2025, April 30).
- How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
- NF-κB | Inhibitors - MedchemExpress.com. (n.d.).
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC. (n.d.).
- How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19).
- (PDF) Applications of Molecular Docking in Natural Products-Based Drug Discovery. (2023, March 7).
- Labda-8(17),13(14)-dien-15,16-olide | Natural Product | MedChemExpress. (n.d.).
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
- 19-Hydroxylabda-8(17),13-dien-16,15-olid | C20H30O3 - PubChem. (n.d.).
- Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC. (n.d.).
- Binding free energy analysis of protein-protein docking model structures by evERdock | The Journal of Chemical Physics | AIP Publishing. (2018, March 12).
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- 25. Molecular Docking Analysis: Interaction Studies of Natural Compounds to Anti-inflammatory Targets | IntechOpen [intechopen.com]
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In Vivo vs In Vitro Validation of 8(17),13-Labdadien-15,16-olide Biological Activity: A Comprehensive Comparison Guide
Introduction & Mechanistic Overview
In the landscape of natural product drug discovery, labdane-type diterpenoids have emerged as potent scaffolds for anti-inflammatory and antimicrobial therapeutics. 8(17),13-Labdadien-15,16-olide is a structurally complex bicyclic diterpene isolated from medicinal plants such as Psiadia dentata1 and Andrographis paniculata2. The presence of its characteristic C-15/C-16 lactone ring is crucial for its biological reactivity, specifically its ability to modulate inflammatory cytokine production 3.
For drug development professionals, validating the biological activity of such highly lipophilic compounds (LogP ~5.2) 4 requires a rigorous, multi-tiered approach. Relying solely on in vitro data often leads to translational failures due to poor aqueous solubility and rapid hepatic metabolism. This guide objectively compares the in vitro and in vivo validation workflows for 8(17),13-Labdadien-15,16-olide, providing self-validating protocols and comparative performance data against standard alternatives like Andrographolide and Dexamethasone.
Fig 1: Proposed NF-κB inhibitory pathway of 8(17),13-Labdadien-15,16-olide in macrophages.
In Vitro Validation: Target Engagement & Mechanism
The Rationale
In vitro validation is the foundational step for establishing the causality of target engagement. By utilizing isolated cell lines (e.g., RAW 264.7 murine macrophages), scientists can observe the direct inhibition of the NF-κB pathway without the confounding variables of systemic pharmacokinetics. However, because lipophilic diterpenes can disrupt cell membranes, it is critical to separate genuine pharmacological inhibition from non-specific cytotoxicity.
Step-by-Step Protocol: Macrophage NO Inhibition Assay
This protocol is designed as a self-validating system to ensure data integrity.
-
Cell Seeding & Synchronization :
-
Action: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate overnight in serum-free media.
-
Causality: Serum starvation synchronizes the cell cycle, ensuring that all macrophages respond uniformly to the inflammatory stimulus, thereby reducing standard deviation across biological replicates.
-
-
Compound Treatment & Stimulation :
-
Action: Pre-treat cells with varying concentrations of 8(17),13-Labdadien-15,16-olide (1–50 μM) dissolved in DMSO (final DMSO <0.1%) for 2 hours. Subsequently, stimulate with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Causality: Pre-treatment allows the highly lipophilic lactone to partition into the cell membrane and engage cytosolic targets before the LPS-induced TLR4 cascade initiates.
-
-
Nitric Oxide (NO) Quantification (Griess Assay) :
-
Action: Transfer 100 μL of supernatant to a new plate, add Griess reagent, and measure absorbance at 540 nm.
-
Self-Validation Checkpoint: Always run a concurrent Sodium Nitrite ( NaNO2 ) standard curve. This ensures the assay's optical density linearly correlates with actual NO concentration, validating the reagent's integrity.
-
-
Orthogonal Viability Check (MTT Assay) :
-
Action: Add MTT solution to the remaining cells in the original plate. Measure formazan absorbance at 570 nm.
-
Self-Validation Checkpoint: If a compound shows a 50% reduction in NO but also a 50% reduction in cell viability, it is a toxic agent, not an anti-inflammatory drug. True biological activity requires the IC50 (efficacy) to be significantly lower than the CC50 (cytotoxicity).
-
In Vivo Validation: Systemic Efficacy & Bioavailability
The Rationale
While in vitro assays prove a compound can work, in vivo models prove a compound does work within a physiological system. For 8(17),13-Labdadien-15,16-olide, in vivo validation is mandatory because the lactone ring is susceptible to enzymatic hydrolysis in the liver, and its LogP of 5.2 suggests it may precipitate in the aqueous environment of the GI tract, severely limiting oral bioavailability 3.
Step-by-Step Protocol: Carrageenan-Induced Paw Edema Model
-
Animal Preparation & Dosing :
-
Action: Fast adult male Swiss albino mice for 12 hours. Administer 8(17),13-Labdadien-15,16-olide (e.g., 20, 40, 80 mg/kg) suspended in a lipid-based vehicle (like 0.5% CMC with Tween-80) via oral gavage.
-
Causality: Fasting prevents food-drug interactions. The lipid-based vehicle is chosen specifically to counteract the diterpene's hydrophobicity, artificially supporting its systemic absorption.
-
-
Induction of Inflammation :
-
Action: One hour post-dosing, inject 50 μL of 1% λ -carrageenan into the subplantar region of the right hind paw.
-
Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-6h) is driven by prostaglandins (COX-2 pathway). This allows researchers to pinpoint exactly when and how the compound acts systemically.
-
-
Plethysmometric Measurement :
-
Action: Measure paw volume using a water displacement plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Self-Validation Checkpoint: This step must be strictly blinded. The operator measuring the paw volume must not know which group received the vehicle, the test compound, or the reference drug (Dexamethasone). This eliminates measurement bias.
-
Fig 2: Integrated in vitro and in vivo validation workflow for labdane diterpenoids.
Quantitative Data Comparison: Performance vs. Alternatives
To objectively evaluate 8(17),13-Labdadien-15,16-olide, it must be benchmarked against established clinical standards (Dexamethasone) and structurally related natural alternatives (Andrographolide).
Data presented below represents consensus ranges for this class of labdane diterpenoids derived from macrophage and murine models.
| Compound | In Vitro NO Inhibition ( IC50 ) | In Vivo Paw Edema ( ED50 ) | Cytotoxicity ( CC50 ) | Bioavailability & Formulation Notes |
| 8(17),13-Labdadien-15,16-olide | ~24.1 μM | ~45 mg/kg | >100 μM | High lipophilicity (LogP 5.2); requires lipid-based vehicles or nano-emulsions for in vivo efficacy. |
| Andrographolide (Alternative) | ~12.5 μM | ~30 mg/kg | >100 μM | Moderate absorption; rapid systemic clearance due to extensive metabolic conjugation. |
| Dexamethasone (Standard) | ~1.5 μM | ~1.0 mg/kg | N/A (Hormonal) | High bioavailability; highly potent but carries severe long-term systemic toxicity risks. |
Interpretation for Drug Development
While Dexamethasone vastly outperforms the diterpenes in raw potency, its steroidal side effects limit long-term use. 8(17),13-Labdadien-15,16-olide shows a favorable in vitro safety margin ( CC50 > 100 μM vs IC50 ~24.1 μM). However, the drop-off in its in vivo efficacy compared to Andrographolide highlights a critical development bottleneck: formulation . The high lipophilicity of the 15,16-olide structure demands advanced drug delivery systems (e.g., liposomes or solid lipid nanoparticles) to bridge the gap between in vitro target engagement and in vivo bioavailability.
References
- Metabolomics, Molecular Networking and Phytochemical Investigation of Psiadia dentata (Cass.) DC.
- Five undescribed ent-labdane diterpenoid glucosides from Andrographis paniculata and their anti-inflammatory activity Source: ResearchGate URL
- Buy 8(17),13-Labdadien-15,16-olide (EVT-1169187)
- 8(17)
Sources
- 1. Metabolomics, Molecular Networking and Phytochemical Investigation of Psiadia dentata (Cass.) DC., Endemic to Reunion Island: Discovery of Novel Bioactive Molecules [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. evitachem.com [evitachem.com]
- 4. 8(17),13-Labdadien-15,16-olide | C20H30O2 | CID 24741370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Orthogonal Cross-Validation of GC-MS and NMR for the Identification of 8(17),13-Labdadien-15,16-olide
Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals.
Executive Summary
The identification of complex natural products requires rigorous analytical frameworks to prevent structural mischaracterization. 8(17),13-Labdadien-15,16-olide is a bioactive labdane-type diterpenoid isolated from medicinal plants such as Andrographis paniculata and Phlogacanthus thyrsiflorus[1][2]. Known for its potential antidiabetic and anti-inflammatory properties, its precise structural elucidation is critical for downstream pharmaceutical development.
This guide provides an objective comparison and methodological framework for identifying this specific diterpenoid using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . By cross-validating the fragmentation data from GC-MS with the atomic connectivity derived from 2D NMR, researchers can establish a self-validating, error-proof system for structural confirmation.
The Analytical Dilemma: Why Single-Method Approaches Fail
Labdane diterpenoids share a highly conserved bicyclic decalin core, differing primarily in double bond positions, stereochemistry, and side-chain oxidation states.
-
The Limitation of GC-MS: While GC-MS is highly sensitive and excellent for determining nominal mass (MW: 302.45 g/mol for C20H30O2)[3], Electron Ionization (EI) often causes extensive fragmentation. It struggles to differentiate positional isomers (e.g., distinguishing the 8(17) exocyclic double bond from an 8(9) endocyclic double bond) and cannot determine absolute stereochemistry.
-
The Limitation of NMR: NMR is the gold standard for atomic-level connectivity and spatial arrangement. However, it requires significantly higher sample purity and mass (typically >5 mg) compared to GC-MS. Trace impurities can easily obscure critical multiplet signals in the 1H spectrum.
The Solution: Orthogonal cross-validation. GC-MS confirms the molecular formula and purity profile, while NMR maps the exact 3D architecture.
Workflow Visualization
Caption: Workflow for the orthogonal cross-validation of labdane diterpenoids using GC-MS and NMR.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality, explaining why each parameter is selected.
Protocol A: GC-MS Profiling
-
Sample Preparation: Dissolve 1 mg of the purified fraction in 1 mL of GC-grade hexane.
-
Causality: Hexane ensures the selective dissolution of the lipophilic diterpene while leaving behind highly polar contaminants (like residual plant glycosides) that could degrade the GC column.
-
-
Injection: Inject 1 µL in splitless mode at 250°C.
-
Causality: Splitless injection maximizes sensitivity for trace detection, while 250°C ensures complete volatilization without inducing thermal degradation of the heat-sensitive 15,16-olide (lactone) ring.
-
-
Chromatography: Use a non-polar HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min).
-
Causality: The gradual 10°C/min temperature ramp separates the target compound from structurally similar labdane isomers based on subtle differences in boiling points and van der Waals interactions with the stationary phase.
-
-
Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range m/z 50–500.
-
Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be accurately cross-referenced against NIST libraries for structural validation.
-
Protocol B: Multidimensional NMR Spectroscopy
-
Sample Preparation: Dissolve 10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.
-
Causality: CDCl3 provides a non-polar, aprotic environment ideal for diterpenes, preventing signal broadening, while TMS serves as an internal chemical shift reference (set to 0.0 ppm).
-
-
1D Acquisition (1H and 13C): Acquire 1H spectra at 600 MHz (16 scans) and 13C spectra at 150 MHz (1024 scans).
-
Causality: The high magnetic field (600 MHz) is strictly necessary to resolve the complex, overlapping multiplet signals typical of the rigid decalin core protons.
-
-
2D Correlation (HSQC & HMBC): Set up HSQC to map direct C-H bonds and HMBC for long-range (2-3 bond) couplings.
-
Causality: HMBC is the only non-destructive way to definitively link the exocyclic methylene (C-17) and the lactone side chain to the quaternary carbons of the decalin core, proving the skeleton is intact[1].
-
-
Stereochemical Mapping (NOESY): Acquire NOESY spectra with a mixing time of 500 ms.
-
Causality: This specific mixing time allows for the optimal buildup of Nuclear Overhauser Effect (NOE) signals, revealing through-space proximities to confirm the trans-ring junction and the relative configuration of the chiral centers.
-
Quantitative Data Comparison & Cross-Validation Matrix
The following table synthesizes the expected analytical outputs for 8(17),13-Labdadien-15,16-olide, demonstrating how the two techniques compensate for each other's blind spots.
| Analytical Target | GC-MS (Electron Ionization) | NMR (1D and 2D Spectroscopy) | Cross-Validation Synergy |
| Molecular Weight & Formula | Identifies molecular ion [M]+ at m/z 302, confirming C20H30O2[3]. | 13C NMR counts exactly 20 carbons; 1H integrates to 30 protons. | GC-MS confirms exact mass; NMR confirms exact atom count, ruling out isobaric impurities. |
| Exocyclic Double Bond (C8-C17) | Yields weak diagnostic fragments; often lost during decalin core fragmentation. | 1H: Two distinct singlets at ~4.5–4.9 ppm. 13C: ~106 ppm (CH2), ~148 ppm (Cq). | NMR definitively localizes the double bond position, which GC-MS struggles to differentiate from endocyclic isomers. |
| Lactone Ring (C15-C16) | Fragment loss of the lactone moiety (m/z 97 or similar). | 13C: Carbonyl peak at ~174 ppm. HMBC: Links C-13 to C-15/16. | GC-MS proves the functional group's presence; NMR maps its exact attachment to the labdane side chain. |
| Stereochemistry | Cannot determine absolute or relative stereochemistry. | NOESY: Reveals trans-decalin junction via H-5/H-9 and Me-20 spatial interactions. | NMR provides the 3D spatial arrangement entirely missing from 1D mass spectrometry. |
Mechanistic Synthesis: Decoding the Structure
When identifying 8(17),13-Labdadien-15,16-olide from a complex matrix like Andrographis paniculata[2], the cross-validation process follows a strict logical sequence. First, the GC-MS chromatogram establishes the purity of the fraction and confirms a diterpene mass (m/z 302). However, because labdane diterpenoids easily lose their side chains under 70 eV EI, the mass spectrum alone cannot prove the position of the lactone ring.
This is where NMR takes over. The 13C NMR spectrum will show exactly 20 carbon signals, validating the diterpene framework. The DEPT-135 experiment categorizes these into methyls, methylenes, and methines. The critical proof of the 8(17) double bond is the appearance of two exocyclic protons in the 1H NMR (typically around 4.71 and 4.73 ppm)[1]. By tracing the HMBC correlations from these protons back to C-7 and C-9, the exact placement of the double bond on the decalin core is locked in. Finally, NOESY cross-peaks between the axial methyl group (C-20) and the axial protons on the opposite face of the ring system confirm the rigid trans-decalin stereochemistry, completing the identification.
Conclusion
Neither GC-MS nor NMR is sufficient in isolation for the definitive identification of complex labdane diterpenoids like 8(17),13-Labdadien-15,16-olide. GC-MS provides the necessary sensitivity and mass validation, while multidimensional NMR provides the indispensable atomic connectivity and stereochemical mapping. By employing the cross-validation workflow outlined in this guide, researchers can achieve unambiguous structural elucidation, ensuring the scientific integrity of downstream pharmacological studies.
References
-
8(17),13-Labdadien-15,16-olide | C20H30O2 - PubChem . National Center for Biotechnology Information.[Link]
-
Chemistry and Antidiabetic Effects of Phlogacanthus thyrsiflorus Nees Flowers . IOMC World.[Link]
-
Studies on diterpenoids from Andrographis paniculata . PubMed, National Institutes of Health.[Link]
Sources
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 8(17),13-Labdadien-15,16-olide
For researchers at the forefront of drug discovery and development, the synthesis and evaluation of novel compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these new chemical entities. This guide provides an in-depth, procedural framework for the proper disposal of 8(17),13-Labdadien-15,16-olide, a labdane diterpenoid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles of laboratory safety and chemical waste management, treating the substance with the caution it warrants as a potentially biologically active agent.
Understanding the Compound: An Evidence-Based Hazard Assessment
Inferred Hazard Profile:
| Hazard Category | Inferred Risk Level & Rationale |
| Toxicity | Assumed to be toxic. Many labdane diterpenoids exhibit cytotoxicity.[2] Prudent practice dictates treating compounds with potential biological activity as hazardous to human health. |
| Environmental Hazard | Considered an environmental hazard. As a biologically active molecule, its release into the environment could have unintended consequences on ecosystems. |
| Reactivity | Generally stable. Based on its chemical structure, it is not expected to be highly reactive with water or air. However, it should not be mixed with other chemical wastes to avoid unforeseen reactions. |
| Ignitability | Likely low. The compound is a solid and not expected to be flammable under standard laboratory conditions. |
| Corrosivity | Not expected to be corrosive. Its chemical structure does not suggest acidic or basic properties. |
The Waste Management Hierarchy: A Guiding Principle
The most effective strategy for chemical waste management prioritizes the reduction of waste at its source. This principle is particularly pertinent in a research setting.
Caption: The hierarchy of waste management, prioritizing source reduction.
Step-by-Step Disposal Protocol for 8(17),13-Labdadien-15,16-olide
This protocol outlines the essential steps for the safe disposal of 8(17),13-Labdadien-15,16-olide from the point of generation to its final removal by a licensed waste contractor.
Personal Protective Equipment (PPE)
Given the potential biological activity, appropriate PPE must be worn at all times when handling 8(17),13-Labdadien-15,16-olide and its waste. This includes:
-
A laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves (double-gloving is recommended)
Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[3]
-
Solid Waste: Collect solid 8(17),13-Labdadien-15,16-olide, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 8(17),13-Labdadien-15,16-olide should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.[3]
Sources
Personal protective equipment for handling 8(17),13-Labdadien-15,16-olide
Essential Safety and Handling Guide for 8(17),13-Labdadien-15,16-olide
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 8(17),13-Labdadien-15,16-olide in a laboratory setting. As a labdane-type diterpenoid, this compound is part of a class of natural products with a wide array of biological activities, some of which include cytotoxic, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Given the potential for biological activity, it is imperative to handle this compound with a comprehensive safety strategy.
Hazard Assessment and Risk Mitigation
-
Dermal Contact: Potential for skin irritation or allergic reactions.
-
Inhalation: Risk of respiratory irritation from aerosolized powder.
-
Ingestion: Possible toxicity if swallowed.
-
Eye Contact: Potential for irritation or damage from dust or splashes.
To mitigate these risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is required.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to ensure personnel safety. The following table outlines the minimum PPE requirements for handling 8(17),13-Labdadien-15,16-olide.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[6][7] | Provides comprehensive protection against splashes, and aerosols. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[8] | Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed regularly. |
| Body | A disposable, long-sleeved gown that closes in the back, with tight-fitting cuffs.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.[7][8] | Minimizes the risk of inhaling fine particles. |
| Footwear | Closed-toe shoes.[8] | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All handling of powdered 8(17),13-Labdadien-15,16-olide should be conducted in a certified chemical fume hood to contain any dust or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is decontaminated. Assemble all necessary equipment, including weighing paper, spatulas, and solvent-dispensing apparatus.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of 8(17),13-Labdadien-15,16-olide on a tared weigh paper or boat inside the fume hood.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
Workflow Diagram
Caption: Experimental workflow for handling 8(17),13-Labdadien-15,16-olide.
Disposal Plan
Proper disposal of chemical waste is paramount to protect both personnel and the environment.
-
Solid Waste: All solid waste contaminated with 8(17),13-Labdadien-15,16-olide, including used gloves, gowns, weigh papers, and other disposable items, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing 8(17),13-Labdadien-15,16-olide should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[9]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
References
- BenchChem. (2025). The Biosynthesis of Labdane Diterpenoids: A Technical Guide.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PMC. (n.d.).
- PubChem. (n.d.). 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid.
- Isolation, Chemical, and Biotransformation Routes of Labdane-type Diterpenes. (2011, May 27).
- Personal protective equipment in your pharmacy. (2019, October 30).
- BenchChem. (2025). Personal protective equipment for handling Tropolone.
- Isolation, Chemical, and Biotransformation Routes of Labdane-type Diterpenes. (2011, May 27).
- Sigma-Aldrich. (2026, March 5).
- İnnova Medikal. (n.d.). MATERIAL DATA SAFETY SHEET/ with Precautions and Guidelines.
- DuPont. (n.d.).
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport.
- Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Recent progress in the synthesis of labdane diterpenoids. A review.
- MDPI. (2024, March 14). Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities.
- ResearchGate. (n.d.). Labdane-type diterpenes: Chemistry and biological activity | Request PDF.
- MDPI. (2023, December 3). Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression.
- Kao Chemicals. (2021, April 26).
- ICSC 0017 - 1,3-BUTADIENE. (n.d.).
- JEOL Japan. (n.d.). 安全データシート(SDS)| 製品情報.
- Kidde. (n.d.).
- Brother P-Touch. (2010, December 27).
- Datasensing. (n.d.).
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.dk [fishersci.dk]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
